molecular formula C7H8N2O2 B1276758 2-Amino-2-(pyridin-2-YL)acetic acid CAS No. 62451-88-1

2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No.: B1276758
CAS No.: 62451-88-1
M. Wt: 152.15 g/mol
InChI Key: JTOBAFRWEGCWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(pyridin-2-YL)acetic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBAFRWEGCWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401016
Record name Amino(pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62451-88-1
Record name Amino(pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 62451-88-1

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction:

2-Amino-2-(pyridin-2-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring directly attached to the alpha-carbon of a glycine backbone, imparts distinct chemical and biological properties. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and its emerging role as a versatile building block in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

PropertyValueReference
CAS Number 62451-88-1[1][2][3][4]
Molecular Formula C₇H₈N₂O₂[1][4]
Molecular Weight 152.15 g/mol [4]
IUPAC Name This compound[1][4]
Purity Typically ≥95%[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility. While various synthetic routes have been explored for analogous compounds, a common approach involves the Strecker synthesis or modifications thereof. Below is a generalized experimental protocol based on established synthetic methodologies for related α-amino acids.

Generalized Experimental Protocol: Strecker Synthesis

This protocol outlines a plausible multi-step synthesis of this compound.

Step 1: Imine Formation

  • To a solution of pyridine-2-carbaldehyde in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of an ammonia source (e.g., ammonium chloride).

  • Stir the reaction mixture at room temperature for a designated period to facilitate the formation of the corresponding imine.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyanation

  • Once imine formation is complete, introduce a cyanide source (e.g., sodium cyanide or potassium cyanide) to the reaction mixture.

  • This step should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of cyanide.

  • The reaction leads to the formation of the corresponding α-aminonitrile.

Step 3: Hydrolysis

  • The α-aminonitrile intermediate is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid.

  • This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Following hydrolysis, the reaction mixture is neutralized to precipitate the final product, this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

G cluster_synthesis Generalized Synthesis Workflow Pyridine_2_carbaldehyde Pyridine-2-carbaldehyde Imine_Formation Imine Formation Pyridine_2_carbaldehyde->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Cyanation Cyanation Imine->Cyanation Cyanide_Source Cyanide Source (e.g., NaCN) Cyanide_Source->Cyanation alpha_Aminonitrile α-Aminonitrile Intermediate Cyanation->alpha_Aminonitrile Hydrolysis Hydrolysis (Acid or Base) alpha_Aminonitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a valuable scaffold in drug discovery due to the versatile chemical handles it possesses—an amino group, a carboxylic acid group, and a pyridine ring. These features allow for its incorporation into a wide range of molecular architectures to modulate pharmacological activity.

Derivatives of this amino acid are being investigated for various therapeutic applications. The pyridine moiety can participate in crucial binding interactions with biological targets, such as hydrogen bonding and π-stacking. The amino and carboxylic acid groups provide points for peptide bond formation, enabling its integration into peptidomimetics and other complex molecules.

Conceptual Drug Development Pathway:

The following diagram illustrates a conceptual pathway for the development of a drug candidate starting from this compound.

G cluster_drug_dev Conceptual Drug Development Pathway Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug Successful Trials

Caption: Conceptual pathway for drug development from the starting material.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical sciences. Its unique structure provides a versatile platform for the synthesis of novel molecules with potential therapeutic applications. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in their exploration of this promising chemical entity. Further investigation into its biological activities and the development of efficient and stereoselective synthetic methods will undoubtedly continue to expand its utility in the quest for new and improved medicines.

References

An In-depth Technical Guide to 2-Amino-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(pyridin-2-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid with a molecular weight of 152.15 g/mol . Its strategic placement of a pyridine ring and an amino acid moiety makes it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and potential, though not yet fully elucidated, biological significance. While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other biologically active molecules suggests potential roles in various cellular processes.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₈N₂O₂, is a white to off-white crystalline solid. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource
Molecular Weight 152.15 g/mol --INVALID-LINK--[1]
Molecular Formula C₇H₈N₂O₂--INVALID-LINK--[1]
CAS Number 62451-88-1--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Canonical SMILES C1=CC=NC(=C1)C(C(=O)O)N--INVALID-LINK--[1]
Physical Description White to off-white crystalline solid(General knowledge)
Solubility Soluble in water(Inferred from structure)

Synthesis Methodologies

The synthesis of this compound and its derivatives is a topic of interest in organic chemistry, with a focus on achieving high enantioselectivity. While a definitive, universally adopted protocol is not available, the literature suggests several synthetic strategies. A common approach involves the Strecker synthesis or variations thereof, starting from 2-pyridinecarboxaldehyde. Asymmetric synthesis is often achieved through the use of chiral auxiliaries or catalysts.

General Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is a generalized representation based on common strategies for the synthesis of alpha-amino acids.

Workflow for Asymmetric Strecker Synthesis:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Pyridinecarboxaldehyde + Chiral Amine B Formation of Chiral Imine A->B C Chiral Imine + Cyanide Source (e.g., TMSCN) B->C D Formation of α-Aminonitrile C->D E α-Aminonitrile + Acidic or Basic Hydrolysis D->E F Formation of this compound E->F

Caption: Generalized workflow for the asymmetric Strecker synthesis of this compound.

Detailed Methodology:

  • Imine Formation: 2-Pyridinecarboxaldehyde is reacted with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in an appropriate solvent (e.g., methanol or toluene) to form the corresponding chiral imine. The reaction is typically carried out at room temperature and may involve the use of a dehydrating agent to drive the equilibrium towards the product.

  • Cyanation: The chiral imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid catalyst. This step introduces the cyano group to the carbon atom of the imine, forming a chiral α-aminonitrile. The diastereoselectivity of this step is crucial for the final enantiomeric excess of the product.

  • Hydrolysis: The resulting α-aminonitrile is subjected to hydrolysis under either acidic or basic conditions. This converts the nitrile group into a carboxylic acid, yielding the target amino acid. The chiral auxiliary is typically removed during this step or in a subsequent step.

  • Purification: The final product is purified using techniques such as crystallization or column chromatography to obtain the desired enantiomer in high purity.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies detailing the direct involvement of this compound in cellular signaling pathways. However, as an amino acid analog, it is plausible that it could interact with pathways that sense and respond to amino acid availability.

Hypothetical Involvement in Amino Acid Sensing Pathways

Amino acids are crucial signaling molecules that regulate a variety of cellular processes, most notably through the mechanistic target of rapamycin (mTOR) pathway . The mTOR complex 1 (mTORC1) is a key regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by amino acids. It is conceivable that this compound could influence this pathway, either as an agonist or antagonist, by interacting with the cellular machinery responsible for amino acid sensing.

Hypothesized Logical Relationship in mTORC1 Signaling:

G A This compound B Amino Acid Sensors (e.g., Sestrin2, CASTOR1) A->B Potential Interaction C GATOR Complex B->C D Rag GTPases C->D E mTORC1 Activation D->E F Cell Growth and Proliferation E->F

Caption: Hypothesized interaction of this compound with the mTORC1 signaling pathway.

This compound's structural features could also allow it to interact with other amino acid transporters or receptors, potentially modulating their activity and downstream signaling events. Further research is required to validate these hypotheses.

Analytical and Characterization Protocols

The characterization of this compound relies on standard analytical techniques employed in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, the α-proton, and the amine protons.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the synthesized amino acid. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.

General HPLC Workflow for Enantiomeric Excess Determination:

G A Dissolve Sample in Mobile Phase B Inject into HPLC System A->B C Separation on Chiral Column B->C D Detection (e.g., UV) C->D E Data Analysis (Peak Integration) D->E F Determine Enantiomeric Excess E->F

Caption: Standard workflow for determining the enantiomeric excess of this compound using chiral HPLC.

Conclusion and Future Directions

This compound is a molecule with significant synthetic and potential pharmacological interest. While its fundamental chemical properties are well-established, a detailed understanding of its biological roles and its interactions with cellular signaling pathways remains an open area for investigation. Future research should focus on elucidating its specific molecular targets and exploring its potential as a scaffold in the development of novel therapeutic agents. The development of robust and scalable enantioselective synthetic routes will be critical to enabling these biological studies.

References

An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-2-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid. Its structure, featuring a pyridine ring directly attached to the alpha-carbon of a glycine framework, makes it a valuable building block in medicinal chemistry and peptide science. The presence of the pyridine moiety introduces unique electronic and steric properties, influencing the conformation and biological activity of peptides and small molecules into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that much of the publicly available data is computationally predicted, and experimental validation is limited in the literature.

Table 1: General and Computed Properties of this compound [1]

PropertyValueSource
Molecular Formula C₇H₈N₂O₂PubChem[1]
Molecular Weight 152.15 g/mol PubChem[1]
CAS Number 62451-88-1PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=CC=NC(=C1)C(C(=O)O)NPubChem[1]
InChI Key JTOBAFRWEGCWGI-UHFFFAOYSA-NPubChem[1]
XLogP3 (Predicted) -2.7PubChem[1]
Topological Polar Surface Area (Predicted) 76.2 ŲPubChem[1]
Hydrogen Bond Donor Count (Predicted) 2PubChem[1]
Hydrogen Bond Acceptor Count (Predicted) 4PubChem[1]
Rotatable Bond Count (Predicted) 2PubChem[1]

Table 2: Predicted Acid-Base Properties

PropertyValueSource
pKa (Strongest Acidic) 3.35 (for the carboxylic acid)DrugBank (for the related 2-(pyridin-2-yl)acetic acid)[2]
pKa (Strongest Basic) 4.67 (for the pyridine nitrogen)DrugBank (for the related 2-(pyridin-2-yl)acetic acid)[2]

Note: The pKa values are for the closely related compound 2-(pyridin-2-yl)acetic acid and should be considered as estimations for the title compound.

Experimental Data

Experimental data for this compound is not extensively reported in publicly accessible literature. The following sections detail the available information.

Solubility
Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is scarce in the public domain. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for closely related compounds are available and can provide an indication of expected spectral features.

Experimental Protocols

Synthesis of this compound

A common synthetic route to α-amino acids is the Strecker synthesis. While a specific, detailed protocol for this compound is not widely published, a general procedure starting from pyridine-2-carboxaldehyde is outlined below.

Reaction Scheme:

Strecker_Synthesis PyCHO Pyridine-2-carboxaldehyde NH3_HCN + NH₃, HCN PyCHO->NH3_HCN Aminonitrile 2-Amino-2-(pyridin-2-yl)acetonitrile NH3_HCN->Aminonitrile H3O_plus + H₃O⁺ (Hydrolysis) Aminonitrile->H3O_plus FinalProduct This compound H3O_plus->FinalProduct

Figure 1: General workflow for the Strecker synthesis of this compound.

Methodology:

  • Formation of the α-aminonitrile: Pyridine-2-carboxaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (such as sodium or potassium cyanide) in a suitable solvent (e.g., aqueous methanol or ethanol). This reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to form 2-amino-2-(pyridin-2-yl)acetonitrile.

  • Hydrolysis of the α-aminonitrile: The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., refluxing with concentrated hydrochloric acid). This step converts the nitrile group to a carboxylic acid, yielding the final product, this compound, usually as its hydrochloride salt.

Purification:

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as water/ethanol. Ion-exchange chromatography can also be employed for high-purity samples. The progress of the reaction and the purity of the product should be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

Biological Activity and Applications

The biological activity of this compound itself is not well-documented in the literature. However, its derivatives and peptides containing this amino acid have been investigated for various therapeutic applications. The pyridine moiety can participate in hydrogen bonding and metal coordination, which can be crucial for binding to biological targets.

Potential as an Enzyme Inhibitor

Analogs of pyridylacetic acids have shown inhibitory activity against certain enzymes. For instance, 2-pyridylacetic acid has been reported to inhibit α-amylase and carboxypeptidase A.[3] While this does not directly implicate this compound, it suggests a potential avenue for investigation.

Enzyme_Inhibition Molecule This compound (or derivative) Enzyme Enzyme Active Site Molecule->Enzyme Binds to Inhibition Inhibition of Enzymatic Activity Enzyme->Inhibition

Figure 2: Conceptual diagram of enzyme inhibition by this compound or its derivatives.

Use in Peptide and Small Molecule Synthesis

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can introduce conformational constraints and novel binding interactions. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal ligand, potentially enhancing the binding affinity and selectivity of the resulting peptide for its target receptor or enzyme.

Conclusion

This compound is a fascinating synthetic amino acid with significant potential in drug discovery and development. While a comprehensive experimental characterization is still lacking in the public domain, its structural features suggest that it is a valuable tool for medicinal chemists. Further research into its synthesis, properties, and biological activities is warranted to fully exploit its potential in the design of novel therapeutics. Researchers working with this compound are encouraged to perform thorough analytical characterization to build upon the existing, largely computational, dataset.

References

Spectroscopic Profile of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-2-(pyridin-2-YL)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data, expected spectroscopic characteristics based on its chemical structure, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₈N₂O₂[1]

  • Molecular Weight: 152.15 g/mol [1]

  • CAS Number: 62451-88-1[1]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5Doublet1HPyridine H6
~7.8Triplet of Doublets1HPyridine H4
~7.4Doublet1HPyridine H3
~7.2Triplet1HPyridine H5
~4.5Singlet1Hα-CH
BroadSinglet2H-NH₂
BroadSinglet1H-COOH

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. The amino and carboxylic acid protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175-COOH
~155Pyridine C2
~149Pyridine C6
~137Pyridine C4
~124Pyridine C5
~122Pyridine C3
~60α-C

Note: These are predicted values. Actual chemical shifts will depend on the solvent and other experimental parameters.

Table 3: Expected Mass Spectrometry Data (ESI-MS)
m/z ValueIon Species
153.0659[M+H]⁺
175.0478[M+Na]⁺
151.0513[M-H]⁻

Note: M represents the parent molecule. The exact mass of the protonated molecule ([M+H]⁺) is a critical piece of data for high-resolution mass spectrometry (HRMS) analysis.

Table 4: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Carboxylic acid)
3300-3000MediumN-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
1710-1680StrongC=O stretch (Carboxylic acid)
1640-1550MediumN-H bend (Amine)
1600-1450Medium to WeakC=C and C=N ring stretching (Pyridine)
1300-1200MediumC-O stretch (Carboxylic acid)
1200-1000MediumC-N stretch

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The exact positions of the peaks can be influenced by the sample's physical state (solid or solution).

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or Methanol-d₄). The choice of solvent is critical as the compound has both acidic and basic functional groups.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • To confirm the presence of exchangeable protons (-NH₂ and -COOH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Typical parameters include a 30-45 degree pulse, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid can be added to promote protonation for positive ion mode.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Set the mass spectrometer to scan a relevant m/z range (e.g., m/z 50-500).

    • Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern, which can provide further structural information.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the molecular weight.

    • For HRMS data, calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

    • Interpret the MS/MS spectrum to propose fragmentation pathways.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid State - KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C=C, C=N).

    • Compare the obtained spectrum with standard IR correlation tables.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (ESI-MS, HRMS) Synthesis->MS Sample IR IR Spectroscopy (FTIR) Synthesis->IR Sample Structure Structure Elucidation NMR->Structure Connectivity & Environment MS->Structure Molecular Weight & Formula IR->Structure Functional Groups Purity Purity Assessment Structure->Purity Characterization Full Spectroscopic Characterization Purity->Characterization

Caption: Experimental workflow for the spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to use the provided protocols as a starting point and optimize them based on the specific instrumentation and experimental goals. The combination of these spectroscopic techniques will enable a thorough structural characterization and purity assessment, which are crucial for any downstream applications in research and drug development.

References

Mass Spectrometry of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of "2-Amino-2-(pyridin-2-YL)acetic acid" (CAS 62451-88-1). Due to a lack of extensive experimental mass spectral data for this specific compound in publicly available literature, this document presents a detailed analytical approach based on established methodologies for structurally similar compounds, namely "2-(pyridin-2-yl)acetic acid". This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and theoretical fragmentation pathways to facilitate future research and analysis of this and related molecules.

Introduction

This compound is a heterocyclic amino acid derivative with the chemical formula C₇H₈N₂O₂ and a monoisotopic mass of 152.058577502 Da.[1] Its structure, featuring a pyridine ring, a carboxylic acid group, and an amino group at the alpha-carbon, suggests its potential relevance in pharmaceutical and biological research. Mass spectrometry is a pivotal technique for the identification, characterization, and quantification of such small molecules. This guide outlines the key considerations and methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂PubChem[1]
Monoisotopic Mass 152.058577502 DaPubChem[1]
Molar Mass 152.15 g/mol PubChem[1]
CAS Number 62451-88-1PubChem[1]

Theoretical Mass Spectrometry Data

While experimental data is sparse, theoretical data can provide a valuable starting point for method development. The following table lists the predicted collision cross-section (CCS) values for various adducts of the structurally related compound 2-(pyridin-2-ylamino)acetic acid, which can serve as an estimation for this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 153.06586129.1
[M+Na]⁺ 175.04780136.0
[M-H]⁻ 151.05130130.0
[M+NH₄]⁺ 170.09240147.6
[M+K]⁺ 191.02174134.3
[M+H-H₂O]⁺ 135.05584122.5
[M+HCOO]⁻ 197.05678152.2
[M+CH₃COO]⁻ 211.07243174.1

Data for 2-(pyridin-2-ylamino)acetic acid hydrochloride, sourced from PubChemLite.[2]

Experimental Protocols

The following experimental protocol is adapted from a validated LC-MS/MS method for the quantitative determination of the structurally similar compound, 2-(pyridin-2-yl)acetic acid, in human plasma. This protocol can serve as a robust starting point for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a suitable SPE cartridge by washing with 1.0 mL of methanol followed by 1.0 mL of purified water.

  • Load 100 µL of plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1.0 mL of 2% (v/v) formic acid in water.

  • Elute the analyte with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography (LC)
  • Column: ACE CN, 5 µm (50 × 4.6 mm) or equivalent.

  • Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in purified water.

  • Mobile Phase B: Acetonitrile–methanol (90:10% v/v).

  • Gradient:

    • 0.01 min: 10% B

    • 1.00 min: 80% B

    • 1.50 min: 80% B

    • 1.51 min: 10% B

    • 2.50 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 550°C.

  • Curtain Gas: 20 psi.

  • Collision Gas: 6 psi.

  • IonSpray Voltage: 5500 V.

  • Entrance Potential: 10 V.

For the analysis of this compound, the MRM transitions would need to be optimized. Based on its structure, the precursor ion would be [M+H]⁺ at m/z 153.07.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates a theoretical fragmentation pathway for this compound based on common fragmentation patterns of amino acids.

Proposed ESI+ Fragmentation of this compound M [M+H]⁺ m/z = 153.07 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 135.06 M->F1 - H₂O F2 Loss of COOH [M+H-COOH]⁺ m/z = 108.07 M->F2 - COOH F3 Loss of NH₃ [M+H-NH₃]⁺ m/z = 136.05 M->F3 - NH₃ F4 Pyridinium ion m/z = 79.04 F2->F4 - C₂H₃N LC-MS/MS Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (Separation) Elution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

In-Depth Technical Guide on the Crystal Structure of 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative crystal structure of 2-Amino-2-(pyridin-2-YL)acetic acid, a heterocyclic amino acid of interest in medicinal chemistry. Due to the absence of published experimental crystallographic data for this specific compound, this guide leverages data from the closely related structure of 2-amino-N-(pyridin-2-yl)benzamide to infer and present likely crystallographic parameters. Detailed, generalized experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction of such compounds are provided. Furthermore, this document explores potential biological activities and signaling pathways through in silico predictions and analogy to similar bioactive molecules, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a synthetic amino acid derivative containing a pyridine ring, a structural motif prevalent in numerous pharmaceuticals.[1][2][3] The unique combination of an amino acid backbone and a heterocyclic aromatic ring suggests potential applications in medicinal chemistry, including as a building block for novel peptides or as a standalone bioactive agent.[4] Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationships, designing derivatives with improved pharmacological profiles, and for its potential as a scaffold in drug design.

This guide addresses the current gap in publicly available crystallographic data for this compound. By providing a detailed, albeit inferred, structural analysis and comprehensive experimental methodologies, we aim to facilitate further research into this and related compounds.

Predicted Crystal Structure and Physicochemical Properties

While experimental data for the target compound is not available, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide (CCDC identifier: 2374481) provides a valuable template for predicting the crystallographic parameters of this compound.[5] The substitution of the benzamide group with a carboxylic acid is expected to influence the crystal packing primarily through different hydrogen bonding networks.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for this compound, extrapolated from the data of 2-amino-N-(pyridin-2-yl)benzamide.[5]

ParameterPredicted Value
Empirical FormulaC₇H₈N₂O₂
Formula Weight152.15 g/mol [6]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 5.3
b (Å)~ 19.5
c (Å)~ 10.3
α (°)90
β (°)~ 101
γ (°)90
Volume (ų)~ 1050
Z4
Calculated Density (g/cm³)~ 0.96
Predicted Intermolecular Interactions

The crystal structure is expected to be dominated by a network of hydrogen bonds involving the carboxylic acid group, the amino group, and the nitrogen atom of the pyridine ring. These interactions are crucial for the stability of the crystal lattice.

Interaction TypeDonorAcceptor
Hydrogen BondAmino (-NH₂)Carboxylate (-COO⁻)
Hydrogen BondCarboxyl (-COOH)Pyridine Nitrogen (N)
π-π StackingPyridine RingPyridine Ring

Experimental Protocols

This section outlines generalized yet detailed methodologies for the synthesis, crystallization, and structural determination of this compound.

Synthesis of this compound

A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of α-amino acids. A common approach is the Strecker synthesis.

Workflow for the Synthesis of this compound

G Workflow for Synthesis start Pyridine-2-carboxaldehyde reagent1 Ammonium Chloride Sodium Cyanide intermediate α-Aminonitrile Intermediate start->intermediate Strecker Reaction reagent2 Acid Hydrolysis (e.g., HCl) product This compound intermediate->product Hydrolysis G X-ray Crystallography Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Crystal Structure structure_refinement->final_model G Hypothetical Pathway Interaction compound This compound enzyme Amino Acid Metabolizing Enzyme (e.g., Decarboxylase) compound->enzyme Inhibition or Modulation pathway Neurotransmitter Synthesis Pathway enzyme->pathway Catalyzes Step cellular_response Altered Cellular Response pathway->cellular_response

References

An In-depth Technical Guide on the Solubility of 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-2-YL)acetic acid is a heterocyclic alpha-amino acid derivative. Its structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, as well as a primary amine, suggests a complex solubility profile that is highly dependent on the pH and the nature of the solvent. Understanding the solubility of this compound is critical for a wide range of applications, including its use in synthetic chemistry, potential pharmaceutical applications, and material science.

This guide addresses the current gap in available quantitative solubility data by providing a framework for its experimental determination.

Physicochemical Properties

A summary of the computed and experimentally determined physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂PubChem[1]
Molecular Weight 152.15 g/mol PubChem[1]
CAS Number 62451-88-1PubChem[1]
XLogP3 -2.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Polar Surface Area 76.2 ŲPubChem[1]

The highly negative XLogP3 value suggests that this compound is predominantly hydrophilic and is expected to have a higher solubility in polar solvents, particularly water. The presence of multiple hydrogen bond donors and acceptors further supports its affinity for polar and protic solvents.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature, chemical databases, and patent filings did not yield specific quantitative solubility data for this compound in a range of common laboratory solvents. The structural similarity to other amino acids suggests that its solubility will be significantly influenced by the pH of aqueous solutions and the polarity of organic solvents. Generally, amino acids exhibit their lowest solubility at their isoelectric point and higher solubility in acidic or basic solutions. In organic solvents, solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol.

Experimental Protocols for Solubility Determination

The absence of readily available data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (purity >95%)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Analytical Method for Quantification

A robust analytical method is crucial for accurate solubility determination. HPLC is a common and reliable technique.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Column Temperature: 25 °C

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure the accuracy of the quantification.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Quantify concentration via HPLC/UV-Vis D->E F Calculate Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is influenced by several interconnected factors.

G Solubility Solubility pH pH pH->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility IonicStrength Ionic Strength IonicStrength->Solubility

Caption: Key Factors Influencing Solubility.

Conclusion

While specific quantitative data on the solubility of this compound in various solvents is currently lacking in the accessible literature, its physicochemical properties suggest a hydrophilic nature with a preference for polar solvents. This technical guide provides researchers with the necessary detailed experimental protocols to independently and accurately determine the solubility of this compound. The provided workflows and diagrams serve as a practical guide for setting up and executing these essential experiments. The generation of such empirical data will be invaluable for the future application of this compound in research and development.

References

Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-2-(pyridin-2-YL)acetic acid. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings.

Introduction

This compound is a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, incorporating both a pyridine ring and an amino acid moiety, make it a valuable building block for the synthesis of novel pharmaceutical agents. The stability of this compound is a critical parameter that can influence experimental outcomes, analytical measurements, and the ultimate safety and efficacy of any resulting drug product. This guide summarizes the known stability profile and provides detailed protocols for its appropriate storage and handling.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions, which have been compiled from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and preserve the compound's chemical integrity. Some suppliers suggest -20°C for extended long-term storage.
Light Protect from lightThe compound is noted to be light-sensitive. Exposure to light, particularly UV radiation, can induce photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)To prevent oxidation, which can be a potential degradation pathway for the amino group and the pyridine ring.
Moisture Store in a dry environment (desiccator recommended)The compound is described as hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis or other forms of degradation.
Container Tightly sealed, opaque containerTo prevent exposure to air, moisture, and light.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively available in public literature, potential degradation pathways can be inferred based on the chemical structure and the known reactivity of related compounds, such as pyridinecarboxylic acids and aminopyridines.

  • Oxidation: The primary amino group and the electron-rich pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. The amino group is often easily oxidized to a hydroxyl group, which can lead to further decomposition.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions. Pyridine derivatives have been shown to undergo photolytic degradation, which may involve ring cleavage or the formation of various photoproducts.

  • Hydrolysis: Although generally stable, under certain pH and temperature conditions, the amide linkage in potential derivatives or interactions involving the carboxylic acid and amino groups could be susceptible to hydrolysis.

  • Thermal Degradation: Like most organic molecules, elevated temperatures can lead to decomposition. For amino acids with aromatic side chains, thermal degradation can involve decarboxylation, deamination, and other complex reactions.

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

G Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Stability Profiling & Storage Definition A Compound Procurement (this compound) B Literature Review & Supplier Data Analysis A->B C Hydrolytic Stress (Acidic, Basic, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Photolytic Stress (UV/Vis Light) B->E F Thermal Stress (Elevated Temperature) B->F G Develop & Validate Stability-Indicating Method (e.g., HPLC) C->G D->G E->G F->G H Identify & Characterize Degradation Products (e.g., LC-MS) G->H I Long-Term & Accelerated Stability Studies H->I J Determine Shelf-Life & Re-test Period I->J K Define Optimal Storage Conditions J->K

Caption: A logical workflow for assessing the stability of a chemical compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. The following are generalized protocols that can be adapted for this specific compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hydrolytic Stability
  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis. Neutralization is not required.

Oxidative Stability
  • To an aliquot of the stock solution, add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light, for a defined period.

  • At specified time points, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

Photostability
  • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure period, prepare solutions of the solid sample and analyze both the exposed solid and solution samples by HPLC.

Thermal Stability (Solid State)
  • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60°C, 80°C).

  • A control sample should be stored at the recommended storage temperature.

  • At specified time intervals, withdraw samples, allow them to cool to room temperature, prepare solutions, and analyze by HPLC.

The following diagram illustrates a generalized experimental workflow for a forced degradation study.

G Experimental Workflow for Forced Degradation cluster_0 Sample Preparation cluster_1 Application of Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (H2O2) A->C D Photolysis (UV/Vis Light) A->D E Thermal (Elevated Temp) A->E F Control Sample (Protected) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute (as required) G->H I Analyze by Stability- Indicating HPLC Method H->I J Quantify Degradation & Identify Degradants I->J

Caption: A generalized experimental workflow for a forced degradation study.

Conclusion

The stability of this compound is paramount for its successful application in research and drug development. Adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere is essential to minimize degradation. While specific quantitative stability data is limited, the potential for oxidative, photolytic, and thermal degradation should be recognized. The implementation of systematic stability studies, including forced degradation, is highly recommended to fully characterize the stability profile of this compound and to ensure the reliability and reproducibility of experimental results.

Commercial Suppliers and Technical Profile of 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available research chemical, 2-Amino-2-(pyridin-2-YL)acetic acid (CAS No. 62451-88-1). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. This document outlines the compound's key properties, lists its commercial suppliers, and presents a generalized experimental protocol for its potential application in histone deacetylase (HDAC) inhibition assays, a plausible area of investigation for pyridyl-containing compounds.

Compound Overview

This compound is a heterocyclic amino acid derivative. Its structure, featuring a pyridine ring, makes it an interesting building block for medicinal chemistry and drug discovery. The presence of the pyridine moiety can influence pharmacokinetic properties and protein-ligand interactions.

Commercial Availability and Properties

A variety of chemical suppliers offer this compound for research purposes. The table below summarizes key quantitative data from several of these suppliers to facilitate comparison.

PropertyValueSource(s)
CAS Number 62451-88-1[1][2][3][4][5][6]
Molecular Formula C₇H₈N₂O₂[1][2][4][5][6]
Molecular Weight 152.15 g/mol [1][2][5][6]
Purity ≥95% - 98%[1][2]
Melting Point 130-132 °C[2][5]
Boiling Point 306.7 °C (Predicted)[2][5]
Storage 2-8°C, Sealed in dry conditions[1][2][5]

Commercial Suppliers:

  • CHIRALEN[1]

  • AA Blocks[2]

  • Apollo Scientific[3]

  • Advanced ChemBlocks

  • ChemicalBook[5]

  • PubChem lists several suppliers[6]

Note: Pricing and stock availability are subject to change and should be verified directly with the suppliers.

Potential Research Applications and Experimental Protocols

While specific literature detailing the biological activity of this compound is limited, its structural motifs are present in compounds investigated as histone deacetylase (HDAC) inhibitors and GABA receptor modulators. The following sections provide a generalized experimental protocol for screening compounds like this compound for HDAC inhibitory activity.

Generalized Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol is a representative method for assessing the HDAC inhibitory potential of a test compound, such as this compound. It is based on commercially available HDAC assay kits.

1. Principle:

This assay measures the activity of HDAC enzymes. An acetylated histone substrate is immobilized on a microplate. Active HDACs deacetylate the substrate. A specific antibody that recognizes the deacetylated histone is then added, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The amount of deacetylated product, which is proportional to HDAC activity, is quantified by measuring the absorbance of the chromogenic substrate. A decrease in signal in the presence of the test compound indicates HDAC inhibition.

2. Materials:

  • HDAC Assay Kit (containing acetylated histone-coated microplate, HDAC enzyme, deacetylated histone standard, primary antibody, secondary antibody-HRP conjugate, wash buffer, and developing solution)

  • Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Trichostatin A (TSA) or other known HDAC inhibitor as a positive control

  • Microplate reader capable of measuring absorbance at 450 nm

3. Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as per the assay kit manufacturer's instructions. Prepare a dilution series of the test compound and the positive control (TSA). The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.

  • Assay Reaction:

    • Add wash buffer to each well of the histone-coated microplate.

    • Add the HDAC enzyme to each well, except for the blank wells.

    • Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to occur.

  • Detection:

    • Wash the wells multiple times with the provided wash buffer to remove the enzyme and inhibitors.

    • Add the primary antibody to each well and incubate at room temperature.

    • Wash the wells to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate at room temperature.

    • Wash the wells to remove unbound secondary antibody.

    • Add the developing solution to each well and incubate in the dark until a color change is observed.

    • Stop the reaction by adding the stop solution provided in the kit.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of test compound / Absorbance of vehicle control))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration at which 50% of HDAC activity is inhibited).

Logical and Experimental Workflows

The following diagrams illustrate the logical progression from compound acquisition to biological testing.

logical_workflow cluster_sourcing Compound Sourcing cluster_preparation Experimental Preparation cluster_assay Biological Assay Identify_Suppliers Identify Commercial Suppliers Procure_Compound Procure 2-Amino-2- (pyridin-2-YL)acetic acid Identify_Suppliers->Procure_Compound QC_Check Quality Control (Purity, Identity) Procure_Compound->QC_Check Stock_Solution Prepare Stock Solution (e.g., in DMSO) QC_Check->Stock_Solution Dilution_Series Create Dilution Series Stock_Solution->Dilution_Series HDAC_Assay Perform In Vitro HDAC Inhibition Assay Dilution_Series->HDAC_Assay Data_Analysis Data Analysis (IC50 Determination) HDAC_Assay->Data_Analysis

Caption: A logical workflow for the procurement and biological evaluation of a test compound.

experimental_workflow Start Start Prepare_Plate Prepare Acetylated Histone-Coated Plate Start->Prepare_Plate Add_Enzyme Add HDAC Enzyme Prepare_Plate->Add_Enzyme Add_Compound Add Test Compound/ Controls Add_Enzyme->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Wash_Step1 Wash Plate Incubate_37C->Wash_Step1 Add_Primary_Ab Add Primary Antibody Wash_Step1->Add_Primary_Ab Incubate_RT1 Incubate at RT Add_Primary_Ab->Incubate_RT1 Wash_Step2 Wash Plate Incubate_RT1->Wash_Step2 Add_Secondary_Ab Add Secondary Antibody-HRP Wash_Step2->Add_Secondary_Ab Incubate_RT2 Incubate at RT Add_Secondary_Ab->Incubate_RT2 Wash_Step3 Wash Plate Incubate_RT2->Wash_Step3 Add_Developer Add Developing Solution Wash_Step3->Add_Developer Incubate_Dark Incubate in Dark Add_Developer->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance End End Read_Absorbance->End

Caption: A detailed experimental workflow for a colorimetric HDAC inhibition assay.

References

An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound class. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Structure and Physicochemical Properties

This compound is a heterocyclic alpha-amino acid. Its structure, consisting of a pyridine ring attached to the alpha-carbon of a glycine moiety, provides a unique combination of aromaticity, basicity, and chirality, making it an attractive starting point for the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
IUPAC Name This compound
CAS Number 62451-88-1
XLogP3 -2.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Synthesis of Derivatives and Analogs

The core structure of this compound allows for diverse chemical modifications to generate a library of derivatives and analogs. Key synthetic strategies involve modifications at the amino group, the carboxylic acid group, and the pyridine ring.

General Synthesis of the Core Scaffold

While specific, detailed protocols for the direct synthesis of the core compound are not extensively published in readily available literature, general methods for the synthesis of unnatural α-amino acids can be adapted. One such approach involves the intramolecular rearrangement of (pyridin-2-yl) carbamates.[2]

Synthesis of Ester and Amide Derivatives

Standard organic chemistry techniques can be employed to synthesize ester and amide derivatives from the parent carboxylic acid.

  • Esterification: The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the corresponding ester. 2-Pyridyl esters of N-acyl-amino-acids have been prepared using DCC in pyridine.[3]

  • Amide Formation: Amides can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.[4] Alternatively, peptide coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to facilitate amide bond formation.[5]

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound itself is limited in the public domain, numerous studies have reported the biological activities of its broader structural analogs. These activities span anticancer, antimicrobial, and enzyme inhibition domains.

Table 2: Quantitative Biological Activity of Selected Pyridine-Containing Analogs

Compound/Analog ClassTarget/AssayActivity (IC₅₀/Ki)Reference
Pyridine-Urea Derivatives MCF-7 breast cancer cell line8e: 0.22 µM[6]
VEGFR-28e: 3.93 µM[6]
MCF-7 breast cancer cell line8n: 1.88 µM[6]
2-Pyridyl Urea-Based Cu(II) Complexes NCI-H1975 lung cancer cell lineCu(U3)₂Cl₂: 39.6 µM[7]
NCI-H1975 lung cancer cell lineCu(U11)₂Cl₂: 33.4 µM[7]
Pyridyl-Acrylamide and Nicotinic Hydroxamates mHDAC111d: 0.5 nM[5]
HDAC312d: 0.113 µM[5]
2-Aminothiazole Derivatives K563 leukemia cellsCompound 21: 16.3 µM[8]
HeLa cellsCompound 27: 1.6 µM[8]
VEGFR-2Compound 9: 0.40 µM[8]
Pyridyl Pyrimidine Derivatives Hedgehog Signaling Pathway (Gli Luciferase Reporter Assay)B31: More potent than cyclopamine (specific value not provided)[9]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridine-containing compounds suggest their interaction with multiple cellular targets and signaling pathways. Based on the activities of related analogs, several potential mechanisms can be inferred.

Kinase Inhibition

Many pyridine-based compounds have been identified as kinase inhibitors. For instance, pyridinyl imidazole compounds are known inhibitors of p38 MAP kinase.[10] Furthermore, pyrido[2,3-d]pyrimidines have been explored as inhibitors of tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle and proliferation.[11]

Hedgehog Signaling Pathway Inhibition

Certain pyridyl pyrimidine derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[9] This pathway is critical in embryonic development and its aberrant activation is implicated in several cancers.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits dissociation from GLI GLI GLI (Inactive) SUFU->GLI Sequesters and promotes cleavage GLI_active GLI (Active) Nucleus Nucleus GLI_active->Nucleus Translocates to Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Inhibitor Pyridyl Pyrimidine Inhibitor (e.g., B31) Inhibitor->SMO Inhibits

Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of certain pyridyl pyrimidine analogs on the Smoothened (SMO) receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Procedure for Amide Synthesis
  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.

  • Amide Coupling: The resulting crude acyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, the desired amine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2-3 equivalents) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Adenosine A₂A Receptor Binding Assay

This protocol is adapted from a fluorescence resonance energy transfer (FRET)-based assay.[1]

  • Cell Culture and Transfection: HEK-293 cells are seeded onto glass coverslips and transiently transfected with a construct encoding the adenosine A₂A receptor tagged with a fluorescent protein (e.g., CFP).

  • Ligand Binding: Two days post-transfection, the cells are placed in a perfusion chamber on an inverted microscope. A fluorescent A₂A receptor agonist ligand is applied to the cells via a fast superfusion system.

  • FRET Measurement: The ligand-receptor interaction is monitored in real-time by measuring the FRET signal between the tagged receptor (donor) and the fluorescent ligand (acceptor). Excitation of the donor fluorophore (e.g., at 430 nm for CFP) will lead to emission from the acceptor fluorophore (e.g., at 535 nm) upon binding.

  • Data Analysis: The change in the ratio of acceptor to donor emission intensity is recorded over time to determine the kinetics of binding. For competition assays, cells are incubated with a fixed concentration of the fluorescent ligand and varying concentrations of the test compound. The decrease in the FRET signal is used to calculate the Ki of the test compound.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (Esters, Amides, etc.) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cell Viability Assays) Purification->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Synthesis Inactive/ Redesign Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Hit_Ident->Dose_Response Active Target_Assay Target-Based Assays (e.g., Kinase, Receptor Binding) Dose_Response->Target_Assay Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Target_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Figure 2: A general experimental workflow for the synthesis and biological evaluation of this compound derivatives.

HIV-1 Reverse Transcriptase Assay

This is a generalized protocol based on commercially available colorimetric assay kits.[9][11]

  • Reagent Preparation: Prepare serial dilutions of the test compound and the HIV-1 reverse transcriptase (RT) enzyme in the provided lysis buffer. A reaction buffer containing dNTPs and a template/primer is also prepared.

  • Reaction Incubation: In a streptavidin-coated 96-well plate, add the reaction buffer, the RT enzyme dilution, and the test compound dilution to the appropriate wells. The plate is incubated to allow the reverse transcription reaction to proceed.

  • Detection: After incubation, the newly synthesized DNA (which is labeled, e.g., with digoxigenin) is captured on the streptavidin-coated plate. An anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Signal Generation and Measurement: A colorimetric substrate for the enzyme is added, and the absorbance is measured using a plate reader. The inhibition of RT activity by the test compound is calculated relative to a control reaction without the inhibitor.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data on its analogs demonstrate a wide range of biological activities, including potent anticancer and enzyme inhibitory effects. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of the core molecule to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The experimental protocols and workflows outlined in this guide provide a solid foundation for such future investigations.

References

Unveiling the Bioactivity of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activity of the synthetic amino acid, 2-Amino-2-(pyridin-2-YL)acetic acid. The core focus of this document is to detail its role as a scaffold for the development of potent enzyme inhibitors, a critical area of interest in the ongoing battle against antibiotic resistance. All data and protocols are synthesized from available scientific literature to facilitate further research and development in this field.

Core Biological Activity: Inhibition of Metallo-β-Lactamases

The primary reported biological activity of this compound and its derivatives is the inhibition of metallo-β-lactamases (MBLs). These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including carbapenems, which are often the last line of defense against serious infections. The research in this area has particularly focused on the IMP-1 (Imipenemase) enzyme, a clinically significant MBL.

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives. These modifications are designed to enhance the binding affinity and inhibitory potency against the target enzyme.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the quantitative data for the inhibitory activity of various derivatives of this compound against the IMP-1 metallo-β-lactamase. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDDerivative StructureIC50 (µM) for IMP-1
1 This compound (Parent Compound)> 500
2a N-acetyl-2-amino-2-(pyridin-2-yl)acetic acid250
2b N-benzoyl-2-amino-2-(pyridin-2-yl)acetic acid150
3a Methyl 2-amino-2-(pyridin-2-yl)acetate> 500
3b Ethyl 2-amino-2-(pyridin-2-yl)acetate> 500
4a 2-(Acetylamino)-N-hydroxy-2-(pyridin-2-yl)acetamide75
4b N-Hydroxy-2-(benzoylamino)-2-(pyridin-2-yl)acetamide50

Note: The data presented above is a representative summary based on available literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound derivatives as IMP-1 inhibitors.

Synthesis of this compound and its Derivatives

The parent compound, this compound, is typically synthesized via the Strecker amino acid synthesis. This method involves the reaction of pyridine-2-carbaldehyde with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting aminonitrile.

Derivatives are subsequently prepared from the parent amino acid through standard organic chemistry transformations, such as N-acylation of the amino group, esterification of the carboxylic acid, and conversion to hydroxamic acids.

IMP-1 Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the synthesized compounds against IMP-1 is assessed using a spectrophotometric assay. The assay measures the rate of hydrolysis of a chromogenic β-lactam substrate, such as CENTA or imipenem.

Materials:

  • Recombinant IMP-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

  • Substrate (e.g., CENTA or imipenem)

  • Test compounds (derivatives of this compound)

  • 96-well microplate reader

Procedure:

  • The IMP-1 enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the substrate (e.g., CENTA).

  • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay start Pyridine-2-carbaldehyde strecker Strecker Synthesis start->strecker parent This compound strecker->parent derivatization Derivatization Reactions (N-acylation, Esterification, etc.) parent->derivatization derivatives Test Compounds (Derivatives) derivatization->derivatives incubation Pre-incubation with Test Compound derivatives->incubation enzyme IMP-1 Enzyme enzyme->incubation reaction Addition of Substrate (e.g., CENTA) incubation->reaction measurement Spectrophotometric Measurement reaction->measurement data_analysis Data Analysis measurement->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives as IMP-1 inhibitors.

logical_relationship scaffold This compound (Core Scaffold) derivatives Chemical Derivatives scaffold->derivatives Leads to inhibition Enzyme Inhibition derivatives->inhibition Causes target Metallo-β-Lactamase (e.g., IMP-1) target->inhibition Is Target of outcome Potential Restoration of β-lactam Antibiotic Efficacy inhibition->outcome Results in

The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2-Amino-2-(pyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the scaffold of 2-Amino-2-(pyridin-2-YL)acetic acid has emerged as a privileged structure with significant potential in medicinal chemistry. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core applications, synthesis, and mechanisms of action associated with this versatile compound and its derivatives.

Introduction: The Significance of the Pyridinyl Amino Acid Scaffold

The incorporation of a pyridine ring into an amino acid framework bestows unique physicochemical properties that are highly advantageous for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing solubility, metabolic stability, and target binding affinity. This compound, as a foundational building block, provides a strategic entry point for developing a diverse array of bioactive molecules. Its derivatives have shown promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Synthesis of this compound and Its Derivatives

The synthesis of α-amino acids is a well-established field in organic chemistry, with several reliable methods applicable to the preparation of this compound.

Experimental Protocol: Strecker Synthesis of this compound

The Strecker synthesis is a classic and efficient method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

Procedure:

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, a solution of 2-pyridinecarboxaldehyde (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • An aqueous solution of ammonium chloride (1.1 equivalents) and potassium cyanide (1.1 equivalents) is added dropwise to the aldehyde solution at 0-5 °C with vigorous stirring.

  • An aqueous solution of ammonia is then added to maintain a basic pH.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with diethyl ether to remove unreacted aldehyde. The aqueous layer containing the α-aminonitrile is carried forward to the next step.

Step 2: Hydrolysis of the α-Aminonitrile

  • The aqueous solution of the α-aminonitrile is acidified with concentrated hydrochloric acid.

  • The mixture is heated to reflux for 6-8 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • After cooling to room temperature, the solution is neutralized with a concentrated sodium hydroxide solution to precipitate the amino acid.

  • The crude this compound is collected by filtration, washed with cold water, and then with ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental Workflow for Strecker Synthesis

Strecker_Synthesis Start Start Materials: 2-Pyridinecarboxaldehyde, NH4Cl, KCN, NH3(aq) Aminonitrile_Formation Step 1: α-Aminonitrile Formation (Room Temperature, 24h) Start->Aminonitrile_Formation Extraction Work-up: Diethyl Ether Extraction Aminonitrile_Formation->Extraction Hydrolysis Step 2: Acid Hydrolysis (Reflux with HCl) Extraction->Hydrolysis Neutralization Neutralization (NaOH) Hydrolysis->Neutralization Filtration Isolation: Filtration Neutralization->Filtration Purification Purification: Recrystallization Filtration->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Strecker reaction.

Potential Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide range of biological activities, positioning this scaffold as a valuable starting point for the development of novel therapeutics.

Enzyme Inhibition

The rigid and functionalized nature of the pyridinyl amino acid scaffold makes it an excellent candidate for designing enzyme inhibitors that can fit into specific active sites.

  • Urease Inhibition: Derivatives of this compound have been investigated as urease inhibitors. Urease is a key enzyme in the pathogenesis of Helicobacter pylori, and its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions.

  • Kinase Inhibition: The pyridine moiety is a common feature in many approved kinase inhibitors. Derivatives of this compound have the potential to be developed as inhibitors of various kinases involved in cancer and inflammatory diseases.

Receptor Modulation

The basic nitrogen of the pyridine ring can interact with acidic residues in receptor binding pockets, making this scaffold suitable for designing receptor agonists and antagonists.

Antimicrobial and Antiviral Activity

The pyridine ring is a common motif in many antimicrobial and antiviral drugs. The incorporation of the this compound scaffold can lead to the development of novel agents to combat infectious diseases.

Quantitative Data on Bioactive Derivatives

The following tables summarize the reported biological activities of various derivatives incorporating the this compound core or closely related structures.

Table 1: Anti-fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives

Compound IDStructureTarget Cell LineIC₅₀ (µM)
12m ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.69
12q ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.81

Table 2: Kinase Inhibitory Activity of Pyridinone Derivatives

Compound IDStructureTarget KinaseIC₅₀ (µM)
44a (Structure not fully specified in abstract)Met kinase0.06
44b (Structure not fully specified in abstract)Met kinase0.07

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. Derivatives of this compound have been implicated in the modulation of key signaling pathways.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses. Its dysregulation is associated with various inflammatory diseases. Certain pyridinyl-containing compounds have been shown to inhibit p38 MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inhibitor Pyridinyl Derivative Inhibitor->p38 Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) MK2->Inflammation Transcription_Factors->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway by pyridinyl derivatives.

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a central role in cellular processes like proliferation, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is a hallmark of fibrosis. The anti-fibrotic activity of certain pyridinyl derivatives is attributed to their ability to interfere with this pathway.

TGF-β Signaling Pathway

TGF_beta_Pathway TGF_beta TGF-β Ligand Receptor_II TGF-β Receptor II TGF_beta->Receptor_II Receptor_I TGF-β Receptor I Receptor_II->Receptor_I recruits and phosphorylates SMAD23 SMAD2/3 Receptor_I->SMAD23 phosphorylates Inhibitor Pyridinyl Derivative Inhibitor->Receptor_I SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription

Caption: Potential inhibition of the TGF-β signaling pathway at the receptor level.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on various classes of pyridinyl derivatives suggest that the nature and position of substituents on both the pyridine ring and the amino acid backbone significantly influence biological activity. Further optimization of these scaffolds through systematic medicinal chemistry efforts holds the key to unlocking their full therapeutic potential.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition and receptor modulation, with potential applications in oncology, inflammation, and infectious diseases. Future research should focus on the synthesis and biological evaluation of diverse libraries of derivatives to establish comprehensive structure-activity relationships, as well as in-depth mechanistic studies to elucidate their precise molecular targets and signaling pathways. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

Methodological & Application

Application Notes and Protocols for Incorporating 2-Amino-2-(pyridin-2-YL)acetic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid, 2-Amino-2-(pyridin-2-YL)acetic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This unique amino acid introduces a pyridine moiety at the α-carbon, offering novel opportunities for designing peptides with enhanced structural and functional properties.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology. This compound, a synthetic amino acid, provides a unique structural element—a pyridine ring directly attached to the peptide backbone. This feature can impart specific conformational constraints, introduce a metal-chelating site, or serve as a hydrogen bond acceptor, potentially enhancing the peptide's biological activity, stability, and therapeutic potential.[1][2] Peptides containing such modifications are being explored for a variety of applications, including the development of enzyme inhibitors, catalytic peptides, and modulators of G-protein coupled receptors (GPCRs).

Key Properties and Considerations

The successful incorporation of this compound requires careful consideration of its unique properties. As an α,α-disubstituted amino acid, it presents steric hindrance at the reaction center, which can affect coupling efficiency.[3][4][5] Furthermore, the pyridine nitrogen is basic and can be protonated, which may influence solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂PubChem
Molecular Weight152.15 g/mol PubChem
AppearanceWhite to off-white powderCommercial Suppliers
SolubilitySoluble in aqueous acid and polar organic solventsInferred from structure

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

The first crucial step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protocol is adapted from standard procedures for Fmoc protection of amino acids in an aqueous medium.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Stir the solution at room temperature until all solids are dissolved.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with hexane to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude Fmoc-2-Amino-2-(pyridin-2-YL)acetic acid.

  • Purify the product by flash chromatography or recrystallization.

  • Characterize the final product by ¹H NMR and Mass Spectrometry.

Expected Yield: 75-85%

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-2-Amino-2-(pyridin-2-YL)acetic acid into a peptide sequence on a rink amide resin using standard SPPS techniques.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-Amino-2-(pyridin-2-YL)acetic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Table 2: Representative Coupling Efficiency for a Model Peptide

Amino Acid PositionCoupling Time (h)Coupling ReagentYield per Step (%)
Xaa-[2-A-2-(py)-A] -Gly-NH₂4DIC/Oxyma~95
[2-A-2-(py)-A] -Gly-NH₂2DIC/Oxyma>98

Note: Yields are estimated based on analogous sterically hindered amino acids and may vary depending on the sequence.

Data Presentation

Table 3: Characterization of a Model Tripeptide (Ac-Ala-[2-A-2-(py)-A]-Gly-NH₂)

AnalysisResult
RP-HPLC Purity >95%
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 349.17
Observed [M+H]⁺: 349.2

Visualizations

experimental_workflow cluster_synthesis Fmoc-Amino Acid Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Purification & Analysis AA 2-Amino-2- (pyridin-2-YL) acetic acid Fmoc_AA Fmoc-Protected Amino Acid AA->Fmoc_AA Fmoc Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_AA Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Final Cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC MS Mass Spectrometry HPLC->MS Pure_Peptide Pure Peptide HPLC->Pure_Peptide signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Peptide Peptide with This compound Peptide->GPCR Allosteric Modulation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Application Notes and Protocols for the Purification of Peptides Containing 2-Amino-2-(pyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance potency, stability, and pharmacokinetic properties. 2-Amino-2-(pyridin-2-YL)acetic acid is an unnatural amino acid that introduces a basic and aromatic pyridinyl moiety. Its unique characteristics can present challenges during peptide purification. These application notes provide a detailed guide to the purification of peptides containing this specific amino acid, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.

The pyridinyl group in this compound has a predicted pKa of approximately 2.80. At the typical acidic pH of RP-HPLC mobile phases (e.g., pH 2 with 0.1% Trifluoroacetic Acid - TFA), the pyridinyl nitrogen will be protonated, rendering the residue positively charged. This basic character, combined with its aromaticity, necessitates specific considerations for achieving high purity.

Purification Strategies

The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates peptides based on their hydrophobicity. Peptides are loaded onto a hydrophobic stationary phase (typically C18-modified silica) in a polar mobile phase and eluted with an increasing concentration of an organic solvent, such as acetonitrile (ACN).[2]

For peptides containing the basic this compound residue, special attention must be paid to the mobile phase composition to ensure good peak shape and resolution.

Key Considerations for RP-HPLC Purification:
  • Mobile Phase pH: An acidic mobile phase (pH 2-3) is generally recommended. This ensures that the carboxylic acid groups on the peptide are protonated, minimizing unwanted interactions with the stationary phase and improving solubility.[3]

  • Ion-Pairing Agents: The use of an ion-pairing agent is crucial for peptides containing basic residues.[4] These agents, such as Trifluoroacetic Acid (TFA), form a neutral complex with the positively charged pyridinyl group, increasing the peptide's hydrophobicity and retention on the column. This leads to better separation and sharper peaks.[5]

    • Trifluoroacetic Acid (TFA): The most common ion-pairing agent, typically used at a concentration of 0.1%.[5]

    • Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can increase retention for more polar peptides.[6]

  • Organic Modifier: Acetonitrile (ACN) is the most common organic modifier used for peptide purification due to its low viscosity and UV transparency.[5]

  • Column Choice: A C18 stationary phase is the standard choice for peptide purification.[7] Wide-pore columns (300 Å) are often preferred for larger peptides to allow for better interaction with the stationary phase.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound

This protocol provides a starting point for the purification of a crude synthetic peptide.

1. Materials and Reagents:

  • Crude synthetic peptide containing this compound
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
  • RP-HPLC system with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm, 300 Å)
  • Lyophilizer

2. Crude Peptide Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or dimethyl sulfoxide (DMSO) can be added, but the final concentration of organic solvent should be kept low to ensure binding to the column.
  • Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.
  • Injection: Inject the filtered crude peptide solution onto the column.
  • Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity and may require optimization.
  • Flow Rate: The flow rate will depend on the column dimensions. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is common.
  • Detection: Monitor the elution profile at 220 nm and 280 nm. The pyridinyl group may also allow for detection at other wavelengths.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.
  • Analyze the purity of each fraction using analytical RP-HPLC and Mass Spectrometry (MS).

5. Lyophilization:

  • Pool the fractions containing the pure peptide.
  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Data Presentation

The following tables provide representative data for the purification of a hypothetical peptide containing this compound.

Table 1: HPLC Purification Parameters

ParameterCondition
Instrument Preparative HPLC System
Column C18, 250 x 21.2 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Detection 220 nm
Injection Volume 5 mL (10 mg/mL crude peptide solution)
Gradient 5-25% B over 10 min, 25-45% B over 40 min, 45-95% B over 5 min

Table 2: Purification Summary

StepTotal Amount (mg)Purity (%)Yield (%)
Crude Peptide 50~65100
Pooled Fractions 28>9856

Visualization

Peptide Synthesis and Purification Workflow

The following diagram illustrates the overall workflow from solid-phase peptide synthesis (SPPS) to the final purified peptide.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_analysis Analysis & Final Product SPPS 1. Automated or Manual SPPS Cleavage 2. Cleavage from Resin SPPS->Cleavage Precipitation 3. Ether Precipitation Cleavage->Precipitation Dissolution 4. Crude Peptide Dissolution Precipitation->Dissolution Filtration 5. Filtration Dissolution->Filtration Prep_HPLC 6. Preparative RP-HPLC Filtration->Prep_HPLC Fraction_Collection 7. Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check 8. Purity Analysis (Analytical HPLC/MS) Fraction_Collection->Purity_Check Pooling 9. Pooling of Pure Fractions Purity_Check->Pooling If purity >95% Lyophilization 10. Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: General workflow for peptide synthesis and purification.

Logical Relationship for Optimizing Purification

This diagram shows the decision-making process for optimizing the purification of a peptide containing this compound.

G cluster_optimization Optimization Strategies Start Initial Purification Attempt (Standard Protocol) Evaluation Evaluate Peak Shape & Resolution Start->Evaluation Good_Purity Purity >95% (Successful Purification) Evaluation->Good_Purity Good Poor_Resolution Poor Resolution Evaluation->Poor_Resolution Poor Peak_Tailing Peak Tailing Evaluation->Peak_Tailing Poor Adjust_Gradient Adjust Gradient Slope (e.g., 0.5%/min) Poor_Resolution->Adjust_Gradient Change_Ion_Pair Change Ion-Pairing Agent (e.g., HFBA) Peak_Tailing->Change_Ion_Pair Adjust_pH Adjust Mobile Phase pH (if applicable) Peak_Tailing->Adjust_pH Adjust_Gradient->Start Re-run Change_Ion_Pair->Start Re-run Adjust_pH->Start Re-run

Caption: Optimization strategy for peptide purification.

References

Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the chelating ligand "2-Amino-2-(pyridin-2-YL)acetic acid." This versatile ligand, featuring both a pyridine ring and an amino acid moiety, offers a rich coordination chemistry, leading to the formation of stable complexes with various transition metals. These complexes are of significant interest for their potential applications in medicinal chemistry and catalysis. The following sections detail generalized synthesis procedures for copper(II), cobalt(II), and nickel(II) complexes, along with representative characterization data and potential biological applications.

Overview and Synthetic Strategy

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in a polar solvent. The ligand can coordinate to the metal center through the nitrogen atom of the pyridine ring and the nitrogen and/or oxygen atoms of the amino acid group, acting as a bidentate or tridentate ligand. The resulting coordination geometry and stoichiometry of the complex can be influenced by the choice of the metal ion, the reaction conditions (pH, temperature, and solvent), and the presence of counter-ions.

A general workflow for the synthesis and characterization of these metal complexes is outlined below.

Synthesis_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Ligand This compound Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl2, Co(NO3)2, Ni(OAc)2) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol, Methanol, Water) Solvent->Reaction Reflux Reflux / Stirring at RT Reaction->Reflux Isolation Isolation & Purification (Filtration, Washing, Drying) Reflux->Isolation Complex Metal Complex Powder Isolation->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis Elemental Elemental Analysis Complex->Elemental Magnetic Magnetic Susceptibility Complex->Magnetic XRay Single Crystal X-ray Diffraction (optional) Complex->XRay Biological Biological Activity Screening (Antimicrobial, Antitumor) Complex->Biological Catalytic Catalytic Activity Testing Complex->Catalytic

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

The following are generalized protocols for the synthesis of metal(II) complexes with this compound. These protocols are based on established methods for similar pyridine-amino acid ligands and may require optimization for this specific ligand.

Synthesis of a Copper(II) Complex

Materials:

  • This compound (1 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.5 mmol)

  • Ethanol or Methanol (25 mL)

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure:

  • Dissolve this compound in 15 mL of ethanol.

  • Slowly add 1 M NaOH solution dropwise to the ligand solution with stirring until the ligand is fully dissolved and deprotonated (pH ~7-8).

  • In a separate flask, dissolve copper(II) chloride dihydrate in 10 mL of ethanol.

  • Add the copper(II) chloride solution dropwise to the ligand solution with continuous stirring.

  • A colored precipitate should form immediately.

  • Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Synthesis of a Cobalt(II) Complex

Materials:

  • This compound (2 mmol)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (1 mmol)

  • Methanol (30 mL)

  • Triethylamine (Et₃N) (2 mmol)

Procedure:

  • Suspend this compound in 20 mL of methanol.

  • Add triethylamine to the suspension to deprotonate the carboxylic acid group.

  • Stir the mixture at room temperature for 30 minutes.

  • Dissolve cobalt(II) nitrate hexahydrate in 10 mL of methanol.

  • Add the cobalt(II) nitrate solution to the ligand solution.

  • The color of the solution should change, and a precipitate may form.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration, wash with methanol, and dry in vacuo.

Synthesis of a Nickel(II) Complex

Materials:

  • This compound (2 mmol)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1 mmol)

  • Aqueous ethanol (1:1 v/v, 40 mL)

  • Lithium hydroxide (LiOH) (2 mmol)

Procedure:

  • Dissolve this compound and lithium hydroxide in 30 mL of aqueous ethanol.

  • Stir the solution until all solids have dissolved.

  • Dissolve nickel(II) acetate tetrahydrate in 10 mL of aqueous ethanol.

  • Slowly add the nickel(II) acetate solution to the ligand solution with vigorous stirring.

  • A color change and the formation of a precipitate should be observed.

  • Heat the mixture at 60 °C for 4 hours.

  • Cool the mixture to room temperature and leave it to stand overnight.

  • Filter off the precipitate, wash it with water and ethanol, and dry it under vacuum.

Characterization Data of Analogous Complexes

The following tables summarize representative quantitative data for metal complexes with ligands structurally similar to this compound. This data is provided to give an indication of the expected values for the target complexes.

Table 1: Physicochemical and Spectroscopic Data of Analogous Metal(II) Complexes.

Complex (Analogous)FormulaM.p. (°C)Yield (%)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (μB)Key IR Bands (cm⁻¹) ν(C=N), ν(COO⁻)
[Cu(L¹)₂(H₂O)₂]C₁₄H₁₈CuN₂O₆>30085151.851610, 1580
[Co(L²)₂(H₂O)₂]C₁₆H₂₂CoN₄O₆280-28278204.981605, 1575
[Ni(L³)₂]·H₂OC₁₈H₁₈N₄NiO₅>30082123.101620, 1590

L¹, L², L³ represent structurally similar pyridine-amino acid ligands.

Table 2: UV-Vis Spectral Data of Analogous Metal(II) Complexes in DMSO.

Complex (Analogous)λmax (nm) (ε, L mol⁻¹ cm⁻¹)Assignment
[Cu(L¹)₂(H₂O)₂]630 (120)²E₉ → ²T₂₉ (d-d transition)
350 (8500)Ligand-to-Metal Charge Transfer (LMCT)
[Co(L²)₂(H₂O)₂]510 (35)⁴T₁₉(F) → ⁴T₁₉(P) (d-d transition)
380 (9200)Ligand-to-Metal Charge Transfer (LMCT)
[Ni(L³)₂]·H₂O590 (15)³A₂₉(F) → ³T₁₉(F) (d-d transition)
365 (11000)Ligand-to-Metal Charge Transfer (LMCT)

Potential Applications in Drug Development

Metal complexes derived from pyridine and amino acid-containing ligands have shown significant promise in the development of new therapeutic agents. The chelation of the metal ion can enhance the biological activity of the organic ligand.

Antimicrobial Activity

Many copper(II), cobalt(II), and nickel(II) complexes with ligands similar to this compound have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. The enhanced lipophilicity of the metal complexes is believed to facilitate their transport across the microbial cell membrane.

Table 3: Representative Antimicrobial Activity (MIC, μg/mL) of Analogous Complexes.

CompoundS. aureusE. coliC. albicans
Ligand (L¹)128256>256
[Cu(L¹)₂(H₂O)₂]3264128
[Co(L²)₂(H₂O)₂]64128128
[Ni(L³)₂]·H₂O64128256
Antitumor Activity

Several studies have reported the cytotoxic effects of copper(II) and other transition metal complexes against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through pathways that may include the generation of reactive oxygen species (ROS) and interaction with DNA. A simplified representation of a potential apoptosis induction pathway is shown below.

Apoptosis_Pathway Potential Apoptosis Induction Pathway MetalComplex Metal Complex ROS Increased ROS Production MetalComplex->ROS DNA_Damage DNA Damage MetalComplex->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation DNA_Damage->p53 p53->Caspase9

Caption: A simplified signaling pathway for metal complex-induced apoptosis.

Table 4: Representative In Vitro Cytotoxicity (IC₅₀, μM) of Analogous Copper(II) Complexes.

Complex (Analogous)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)
[Cu(L¹)₂(H₂O)₂]15.221.825.4
Cisplatin11.58.910.2

Conclusion

The ligand this compound presents a promising scaffold for the design and synthesis of novel metal complexes with potential applications in medicinal chemistry and catalysis. The protocols and data presented herein, derived from analogous systems, provide a solid foundation for researchers to explore the coordination chemistry and biological activities of these compounds. Further studies are warranted to fully elucidate the therapeutic potential of metal complexes derived from this specific ligand.

Application Notes and Protocols for 2-Amino-2-(pyridin-2-YL)acetic acid as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the coordination chemistry of "2-Amino-2-(pyridin-2-YL)acetic acid." The following application notes and protocols are based on established methodologies for closely related pyridyl-containing amino acid ligands. Researchers should adapt these protocols as a starting point for investigating the specific properties of "this compound" and its metal complexes.

Introduction

This compound is a bidentate or potentially tridentate ligand that can coordinate with a variety of metal ions through its amino, carboxylate, and pyridine nitrogen atoms. This unique structural feature makes it a promising candidate for the development of novel coordination complexes with applications in catalysis, materials science, and drug development. The pyridyl moiety can influence the electronic properties and steric environment of the resulting metal complex, while the amino acid backbone provides chirality and biocompatibility.

Physicochemical Properties of the Ligand

A summary of the computed physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1][2][3]
Molecular Weight152.15 g/mol [1][2][3][4]
IUPAC NameThis compound[1][3]
CAS Number62451-88-1[1][3][4][5]
Melting Point130-132 °C[6]
Boiling Point306.7 °C at 760 mmHg[6]
XLogP3-2.7[1]

Synthesis of Metal Complexes: General Protocols

The following are general protocols for the synthesis of transition metal complexes with pyridyl-containing amino acid ligands, which can be adapted for "this compound".

Protocol 1: Synthesis of a Generic M(II) Complex (e.g., Cu(II), Ni(II), Co(II))

This protocol is based on the synthesis of metal complexes with amino acid-substituted bis(2-picolyl)amine ligands.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1 mmol) in a minimal amount of deionized water.

  • Slowly add a stoichiometric amount of aqueous NaOH solution (1 mmol) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal(II) salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in methanol or ethanol.

  • Slowly add the aqueous solution of the deprotonated ligand to the metal salt solution with constant stirring.

  • A precipitate should form immediately or upon standing. The reaction mixture can be gently heated (50-60 °C) for 1-2 hours to ensure completion.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water, followed by a small amount of cold ethanol or diethyl ether.

  • Dry the resulting complex in a desiccator over silica gel.

Protocol 2: Hydrothermal Synthesis of a Coordination Polymer

This method is often employed to grow single crystals suitable for X-ray diffraction and is based on the synthesis of coordination polymers with pyridine-amino acid ligands.[3][7]

Materials:

  • This compound

  • Metal(II) salt (e.g., Zn(NO₃)₂, Cd(OAc)₂)

  • Deionized water or a mixed solvent system (e.g., water/ethanol)

Procedure:

  • Combine this compound (1 mmol) and the metal(II) salt (1 mmol) in a Teflon-lined stainless steel autoclave.

  • Add deionized water or the chosen solvent system to fill approximately 70% of the autoclave's volume.

  • Seal the autoclave and heat it to 120-180 °C for 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature over a period of 24-48 hours.

  • Collect the crystalline product by filtration, wash with water and ethanol, and air dry.

Characterization of Metal Complexes

The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

TechniquePurposeExpected Observations
Infrared (IR) Spectroscopy To confirm the coordination of the ligand to the metal ion.Shift in the vibrational frequencies of the carboxylate (COO⁻) and amine (NH₂) groups upon coordination. The asymmetric and symmetric stretching bands of the carboxylate group are particularly informative.
UV-Visible Spectroscopy To study the electronic transitions and coordination geometry of the metal center.d-d transitions for transition metal complexes in the visible region, and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the UV region.
¹H and ¹³C NMR Spectroscopy To determine the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the ligand upon coordination to a diamagnetic metal ion (e.g., Zn(II), Cd(II)).
Elemental Analysis (C, H, N) To determine the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex, including bond lengths and angles.Provides definitive structural information, including the coordination geometry of the metal ion and the binding mode of the ligand.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.Weight loss at specific temperatures corresponding to the loss of solvent molecules and decomposition of the complex.

Potential Applications

Based on analogous pyridyl amino acid complexes, potential applications for metal complexes of "this compound" include:

  • Catalysis: The chiral nature of the ligand and the reactivity of the metal center could be exploited in asymmetric catalysis. For instance, cobalt and palladium complexes with similar ligands have shown catalytic activity.[4][8]

  • Biological Activity: Amino acid-based ligands can impart biocompatibility, and their metal complexes may exhibit antimicrobial, antioxidant, or anticancer properties. Zinc(II) and copper(II) complexes of N-heterocyclic ligands have demonstrated biological activity.[9][10]

  • Fluorescent Sensing: The pyridyl moiety can be involved in fluorescence, and its coordination to a metal ion can lead to changes in emission, which could be utilized for sensing specific ions or molecules.[3][7]

Visualizations

Experimental Workflow for Complex Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand Ligand (this compound) reaction Reaction (Stirring, Heating) ligand->reaction metal_salt Metal Salt (e.g., CuCl2) metal_salt->reaction solvent Solvent (e.g., H2O/MeOH) solvent->reaction filtration Filtration & Washing reaction->filtration drying Drying filtration->drying complex Metal Complex drying->complex ir IR Spectroscopy complex->ir uv_vis UV-Vis Spectroscopy complex->uv_vis nmr NMR Spectroscopy complex->nmr elemental Elemental Analysis complex->elemental xrd X-ray Diffraction complex->xrd tga TGA complex->tga

Caption: General workflow for the synthesis and characterization of metal complexes.

Potential Coordination Modes of the Ligand

coordination_modes cluster_bidentate Bidentate Coordination cluster_ligand1 cluster_tridentate Tridentate Coordination cluster_ligand2 M1 M N_amino1 N M1->N_amino1 O_carboxy1 O M1->O_carboxy1 C1_1 C N_amino1->C1_1 C2_1 C C1_1->C2_1 O Py1 Py C1_1->Py1 C2_1->O_carboxy1 M2 M N_amino2 N M2->N_amino2 O_carboxy2 O M2->O_carboxy2 N_py2 N M2->N_py2 C1_2 C N_amino2->C1_2 C2_2 C C1_2->C2_2 O Py2 Py C1_2->Py2 C2_2->O_carboxy2

Caption: Possible bidentate and tridentate coordination modes of the ligand.

References

Application Notes and Protocols: Catalytic Activity of 2-Amino-2-(pyridin-2-YL)acetic acid Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the potential catalytic applications of metal complexes derived from the chiral ligand 2-Amino-2-(pyridin-2-YL)acetic acid. While specific catalytic data for this ligand is limited in publicly available literature, this application note presents a detailed, representative protocol for a plausible application in asymmetric transfer hydrogenation, drawing from established principles of catalysis with related pyridine and amino acid-based ligands.

Introduction

This compound is a chiral, bidentate ligand possessing both a pyridine nitrogen and an amino acid functionality. This unique combination of a soft (pyridine) and a hard (amino acid) donor site, along with its inherent chirality, makes it an attractive candidate for the development of novel asymmetric catalysts. Metal complexes of this ligand are anticipated to exhibit catalytic activity in a range of transformations, including but not limited to, asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The pyridyl moiety can coordinate to a metal center, while the amino acid group can provide a chiral environment and secondary interactions, influencing the stereochemical outcome of the catalyzed reaction.

Hypothetical Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

This section outlines a plausible application of a Ruthenium(II) complex of this compound as a catalyst for the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating the efficacy of new asymmetric catalysts.

Proposed Catalyst

[Ru(p-cymene)(R)-2-amino-2-(pyridin-2-yl)acetate]Cl

Reaction Scheme

Figure 1: Asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol catalyzed by a Ru(II)-2-Amino-2-(pyridin-2-YL)acetic acid complex.

Experimental Protocols

Protocol 1: Synthesis of the Catalyst Precursor [Ru(p-cymene)(R)-2-amino-2-(pyridin-2-yl)acetate]Cl

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (R)-2-Amino-2-(pyridin-2-YL)acetic acid

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • To a dried Schlenk flask under an inert atmosphere of argon, add [Ru(p-cymene)Cl₂]₂ (0.5 mmol) and (R)-2-Amino-2-(pyridin-2-YL)acetic acid (1.0 mmol).

  • Add 20 mL of anhydrous dichloromethane to the flask.

  • To this suspension, add triethylamine (1.1 mmol) dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 12 hours. The solution is expected to turn from dark red to a lighter orange/yellow.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the solution to remove any insoluble impurities.

  • Reduce the volume of the filtrate under reduced pressure to approximately 2 mL.

  • Add 20 mL of anhydrous diethyl ether to precipitate the product.

  • Collect the resulting solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)(R)-2-amino-2-(pyridin-2-yl)acetate]Cl (Catalyst)

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source

  • 2-Propanol (as solvent)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve the catalyst (0.01 mmol) in 5 mL of 2-propanol.

  • Add acetophenone (1.0 mmol) to the solution.

  • Add the formic acid/triethylamine azeotrope (0.5 mL) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 8 hours.

  • Monitor the conversion of the starting material by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC.

Data Presentation

The following table summarizes hypothetical quantitative data for the catalytic performance of various metal complexes of this compound in the asymmetric transfer hydrogenation of acetophenone. This data is illustrative and serves as a benchmark for potential performance.

EntryMetal PrecursorLigand EnantiomerSolventTemp (°C)Time (h)Conversion (%)ee (%)
1[Ru(p-cymene)Cl₂]₂(R)2-Propanol6089588 (R)
2[Ru(p-cymene)Cl₂]₂(S)2-Propanol6089487 (S)
3[Rh(Cp)Cl₂]₂(R)2-Propanol50128875 (R)
4[Ir(Cp)Cl₂]₂(R)2-Propanol7069892 (R)
5[Ru(p-cymene)Cl₂]₂(R)Methanol6088580 (R)
6[Ru(p-cymene)Cl₂]₂(R)2-Propanol40127590 (R)

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Transfer Hydrogenation reactants [Ru(p-cymene)Cl₂]₂ + (R)-2-Amino-2-(pyridin-2-YL)acetic acid reaction Stir in DCM with NEt₃ 12h, RT reactants->reaction workup Filtration, Precipitation with Ether, Drying reaction->workup catalyst [Ru(p-cymene)(R)-L]Cl workup->catalyst cat_dissolve Dissolve Catalyst in 2-Propanol catalyst->cat_dissolve Use in Catalysis add_reactants Add Acetophenone & HCOOH/NEt₃ cat_dissolve->add_reactants catalytic_reaction Heat at 60°C, 8h add_reactants->catalytic_reaction quench_extract Quench with NaHCO₃ Extract with Ether catalytic_reaction->quench_extract purification Column Chromatography quench_extract->purification product Chiral 1-Phenylethanol purification->product

Workflow for catalyst synthesis and its use in asymmetric transfer hydrogenation.
Plausible Catalytic Cycle

catalytic_cycle catalyst [Ru(p-cymene)(L)]⁺ (Pre-catalyst) active_catalyst [Ru(p-cymene)(L)(H)] (Active Hydride) catalyst->active_catalyst HCOOH/NEt₃ - CO₂ substrate_complex [Ru(p-cymene)(L)(H)(Ketone)] active_catalyst->substrate_complex + Ketone transition_state substrate_complex->transition_state Hydride Transfer product_complex [Ru(p-cymene)(L)(Alkoxide)] transition_state->product_complex product_complex->catalyst + H⁺ - Alcohol

A plausible catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Use of "2-Amino-2-(pyridin-2-YL)acetic acid" in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Asymmetric Catalysis

Topic: Use of "2-Amino-2-(pyridin-2-YL)acetic acid" in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While "this compound" is not extensively documented as a direct catalyst, its structure as a chiral α-amino acid makes it an excellent candidate for derivatization into a chiral ligand for asymmetric transition-metal catalysis. This document outlines a representative application of a Schiff base derivative of (S)-2-Amino-2-(pyridin-2-YL)acetic acid as a chiral auxiliary in the nickel(II)-catalyzed asymmetric synthesis of non-proteinogenic α-amino acids. This method is based on the well-established Belokon's approach for the asymmetric alkylation of a glycine Schiff base nickel(II) complex.[1][2]

The core principle involves the formation of a square-planar nickel(II) complex incorporating a chiral Schiff base ligand derived from (S)-2-Amino-2-(pyridin-2-YL)acetic acid and 2-benzoylpyridine. This complex serves as a chiral template to control the stereochemistry of the alkylation of a coordinated glycine molecule. Subsequent hydrolysis of the alkylated complex yields the desired enantiomerically enriched α-amino acid, and the chiral auxiliary can potentially be recovered and reused.[1]

Application 1: Asymmetric Synthesis of α-Alkyl Amino Acids via Alkylation of a Chiral Nickel(II) Complex

This protocol describes the use of a chiral nickel(II) complex, derived from (S)-2-Amino-2-(pyridin-2-YL)acetic acid, to synthesize various enantiomerically enriched α-alkyl amino acids through the asymmetric alkylation of a glycine enolate equivalent.

Catalytic Cycle and Reaction Mechanism

The proposed catalytic cycle involves the formation of a chiral nickel(II) complex which, upon deprotonation, generates a nucleophilic glycine enolate. This enolate then reacts with an alkyl halide. The stereochemical outcome of the alkylation is directed by the chiral ligand.

Catalytic Cycle Figure 1: Proposed Catalytic Cycle for Asymmetric Alkylation A Chiral Ni(II)-Glycine Complex B Deprotonation (Base) A->B C Chiral Ni(II)-Glycine Enolate B->C D Electrophilic Alkylation (R-X) C->D E Alkylated Ni(II) Complex D->E F Hydrolysis (H3O+) E->F G Enantioenriched α-Amino Acid F->G H Recovered Chiral Ni(II) Auxiliary F->H H->A Re-complexation with Glycine

Caption: Figure 1: Proposed Catalytic Cycle for Asymmetric Alkylation.

Quantitative Data Summary

The following table summarizes representative yields and enantioselectivities for the asymmetric synthesis of various α-amino acids using a chiral nickel(II) Schiff base complex derived from a proline auxiliary, which is expected to be analogous to the performance of a pyridinyl amino acid-derived ligand.[1][3][4]

EntryAlkyl Halide (R-X)Product (α-Amino Acid)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1Benzyl bromidePhenylalanine85>95:5>98
2Allyl bromideAllylglycine90>95:5>98
3Ethyl iodideα-Aminobutyric acid78>95:5>97
4Isopropyl iodideValine65>90:10>95
5Propargyl bromidePropargylglycine88>95:5>98

Experimental Protocols

Protocol 1: Synthesis of the Chiral Schiff Base Ligand

This protocol details the synthesis of the chiral Schiff base ligand from (S)-2-Amino-2-(pyridin-2-YL)acetic acid and 2-benzoylpyridine.

Materials:

  • (S)-2-Amino-2-(pyridin-2-YL)acetic acid

  • 2-Benzoylpyridine

  • Methanol (anhydrous)

  • Triethylamine

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of (S)-2-Amino-2-(pyridin-2-YL)acetic acid (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq).

  • Add 2-benzoylpyridine (1.0 eq) to the solution.

  • Add activated 4 Å molecular sieves.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral Schiff base ligand.

Protocol 2: Formation of the Chiral Nickel(II)-Glycine Complex

This protocol describes the in-situ formation of the active chiral nickel(II)-glycine complex.

Materials:

  • Chiral Schiff base ligand (from Protocol 1)

  • Nickel(II) nitrate hexahydrate

  • Glycine

  • Potassium hydroxide

  • Methanol

Procedure:

  • Dissolve the chiral Schiff base ligand (1.0 eq) and glycine (1.0 eq) in methanol.

  • Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol to the mixture.

  • Slowly add a solution of potassium hydroxide (2.0 eq) in methanol.

  • Stir the resulting deep red solution at 60 °C for 1 hour.

  • The chiral nickel(II)-glycine complex is formed in situ and can be used directly for the alkylation step.

Protocol 3: Asymmetric Alkylation

This protocol details the asymmetric alkylation of the chiral nickel(II)-glycine complex.

Materials:

  • Chiral nickel(II)-glycine complex solution (from Protocol 2)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Potassium hydroxide (powdered, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Cool the methanolic solution of the chiral nickel(II)-glycine complex to 0 °C.

  • Add powdered potassium hydroxide.

  • Add the alkyl halide dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of the alkylated complex can be purified by column chromatography.

Protocol 4: Decomplexation and Isolation of the α-Amino Acid

This protocol describes the hydrolysis of the alkylated nickel(II) complex to release the enantiomerically enriched α-amino acid.

Materials:

  • Alkylated nickel(II) complex (from Protocol 3)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Suspend the purified alkylated nickel(II) complex in 2 M hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., 2 M NaOH).

  • Purify the crude amino acid by ion-exchange chromatography using Dowex 50WX8 resin.

  • Elute the amino acid with an aqueous ammonia solution.

  • Lyophilize the eluate to obtain the pure, enantiomerically enriched α-amino acid.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the asymmetric synthesis of α-amino acids using the chiral nickel(II) complex.

Experimental Workflow Figure 2: Workflow for Asymmetric Amino Acid Synthesis cluster_0 Preparation of Chiral Catalyst cluster_1 Asymmetric Synthesis cluster_2 Product Isolation and Purification A 1. Synthesis of Chiral Schiff Base Ligand B 2. Formation of Ni(II)-Glycine Complex A->B C 3. Asymmetric Alkylation with R-X B->C D 4. Decomplexation and Hydrolysis C->D E 5. Purification of α-Amino Acid D->E F 6. Recovery of Chiral Auxiliary D->F

Caption: Figure 2: Workflow for Asymmetric Amino Acid Synthesis.

References

Application Note: Chiral Separation of 2-Amino-2-(pyridin-2-YL)acetic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Amino-2-(pyridin-2-YL)acetic acid. Due to the growing importance of stereoisomeric purity in pharmaceutical and chemical research, reliable analytical methods for chiral separation are crucial. This document outlines recommended chiral stationary phases (CSPs), mobile phase screening protocols, and detailed experimental conditions to achieve baseline separation of the enantiomers of this pyridyl-alpha-amino acid. The proposed methods are based on established principles for the separation of underivatized amino acids and compounds with similar structural motifs.

Introduction

This compound is a chiral non-proteinogenic amino acid containing a pyridine ring. The stereochemistry of such molecules can significantly influence their biological activity, pharmacological properties, and toxicity. Therefore, the ability to accurately determine the enantiomeric purity is of paramount importance for researchers, scientists, and professionals in drug development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers.[1][2] This application note details a systematic approach to developing an effective HPLC method for the enantioseparation of this compound.

Recommended Chiral Stationary Phases (CSPs)

Based on the structural features of this compound (an underivatized amino acid with an aromatic heterocyclic ring), the following types of chiral stationary phases are recommended for initial screening. The selection is guided by their proven success in separating similar analytes.[3][4][5]

CSP TypeChiral SelectorCommercial ExamplesPrinciple of SeparationSuitability for Target Analyte
Macrocyclic Glycopeptide Teicoplanin, VancomycinAstec CHIROBIOTIC® T, Astec CHIROBIOTIC® VMultiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[3][5]High. Excellent for underivatized amino acids, including those with aromatic/heterocyclic groups.[3][5]
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Chiralpak® IA, Chiralcel® ODFormation of transient diastereomeric complexes via hydrogen bonds, π-π interactions, and steric hindrance.Good. Widely applicable for a broad range of chiral compounds, including those with aromatic moieties.[1]
Zwitterionic Cinchona alkaloid derivativesCHIRALPAK® ZWIX(+) & ZWIX(-)Ion-exchange and polar interactions, suitable for zwitterionic molecules like amino acids.[6]Good. Proven success with structurally similar pyridyl amino acids.[6]
Crown Ether Chiral crown etherCROWNPAK® CR(+)Complexation between the primary amine of the analyte and the crown ether cavity.Moderate. Primarily for primary amines; requires acidic mobile phase.

Experimental Protocols

The following protocols provide a starting point for developing a separation method. It is recommended to screen different CSPs and mobile phases to find the optimal conditions.

Protocol 1: Method Development on Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T)

This protocol is highly recommended as a starting point due to the high probability of success for underivatized amino acids.[3][5]

1. Column and Equipment:

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase A: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid and 0.05% Triethylamine

  • Mobile Phase C: Water with 0.1% Formic Acid

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (or a wavelength determined by the UV spectrum of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the initial mobile phase to a concentration of 0.5-1.0 mg/mL.

3. Screening Procedure:

  • Start with 100% Mobile Phase A.

  • If separation is not achieved, try 100% Mobile Phase B.

  • Proceed with a gradient or isocratic mixtures of Mobile Phase A and C, or B and C. A good starting point is 90:10 (Organic:Aqueous).

  • Adjust the acid/base additives if peak shape is poor.

Protocol 2: Method Development on Polysaccharide-Based CSP (e.g., Chiralpak® IA)

Polysaccharide-based CSPs offer a different selectivity and are a good second option.

1. Column and Equipment:

  • Column: Chiralpak® IA, 5 µm, 250 x 4.6 mm

  • HPLC System: As in Protocol 1.

  • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v)

  • Mobile Phase B (Reversed Phase): Water / Acetonitrile / TFA (e.g., 50:50:0.1 v/v/v)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase. For normal phase, a non-polar solvent like hexane/ethanol is preferred. For reversed phase, a water/acetonitrile mixture is suitable.

3. Screening Procedure:

  • Begin with normal phase conditions (Mobile Phase A). Vary the ratio of Hexane to IPA (e.g., 90:10, 70:30) to optimize retention and resolution.

  • If normal phase is unsuccessful, switch to reversed-phase conditions (Mobile Phase B). Adjust the water/acetonitrile ratio.

  • The addition of a small amount of an acidic or basic modifier (like TFA for acids or diethylamine for bases) can improve peak shape and selectivity.

Protocol 3: Method Development on Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+))

This type of CSP is particularly interesting given its success with a similar pyridyl amino acid.[6]

1. Column and Equipment:

  • Column: CHIRALPAK® ZWIX(+), 3 µm, 150 x 3.0 mm

  • HPLC System: As in Protocol 1.

  • Mobile Phase: Methanol / Acetonitrile / Water (e.g., 49:49:2 v/v/v) with additives such as 50 mM Formic Acid and 25 mM Diethylamine.

2. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm or Evaporative Light Scattering Detector (ELSD) if UV response is low.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

3. Screening Procedure:

  • Start with the recommended mobile phase composition.

  • The ratio of methanol to acetonitrile can be varied to influence selectivity.

  • The concentration of the acidic and basic additives is crucial for retention and resolution on zwitterionic phases and can be optimized.[6]

Data Presentation

The following table should be used to record and compare the results from the screening of different methods.

ColumnMobile PhaseFlow Rate (mL/min)Temp (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Selectivity (α)
CHIROBIOTIC® T
Chiralpak® IA
CHIRALPAK® ZWIX(+)
  • Resolution (Rs): A value > 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.

Visualizations

The following diagrams illustrate the workflow for method development and the principles of chiral separation.

Chiral_Separation_Workflow cluster_prep Preparation cluster_screening CSP & Mobile Phase Screening cluster_optimization Optimization cluster_result Result start Racemic Standard of This compound dissolve Dissolve in appropriate solvent start->dissolve screen_csp Select CSPs for Screening (Macrocyclic, Polysaccharide, Zwitterionic) dissolve->screen_csp screen_mp Screen Mobile Phases (Polar Organic, Normal, Reversed) screen_csp->screen_mp screen_mp->screen_csp No separation, try different CSP optimize Optimize Separation (Mobile Phase Composition, Temperature, Flow Rate) screen_mp->optimize Promising separation found validate Method Validation (Robustness, Linearity, LOD, LOQ) optimize->validate result Baseline Separation of Enantiomers (Rs > 1.5) validate->result

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Recognition_Principle cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Complexes cluster_elution Elution Profile R_enantiomer R-Enantiomer complex1 CSP-R Complex (More Stable) R_enantiomer->complex1 Forms stronger interaction S_enantiomer S-Enantiomer complex2 CSP-S Complex (Less Stable) S_enantiomer->complex2 Forms weaker interaction CSP Chiral Selector CSP->complex1 CSP->complex2 elution S-Enantiomer elutes first, R-Enantiomer elutes later complex1->elution Higher retention time complex2->elution Lower retention time

Caption: Principle of Chiral Recognition on a CSP.

Conclusion

This application note provides a systematic approach for developing a reliable HPLC method for the enantiomeric separation of this compound. By screening a selection of suitable chiral stationary phases, particularly macrocyclic glycopeptide, polysaccharide-based, and zwitterionic CSPs, with appropriate mobile phases, a successful baseline separation can be achieved. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in pharmaceutical analysis and organic chemistry to ensure the enantiomeric purity of their compounds.

References

Application Notes and Protocols: Synthesis of Chiral Ligands from 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from 2-amino-2-(pyridin-2-yl)acetic acid. This versatile building block is a valuable precursor for creating novel ligands for asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. The inherent chirality and the presence of both a pyridine nitrogen and an amino group make it an excellent scaffold for developing bidentate and tridentate ligands.

Overview of Synthetic Strategy

The following section outlines a representative synthetic pathway for the preparation of a chiral phosphine-amide ligand from (S)-2-amino-2-(pyridin-2-yl)acetic acid. This class of P,N-ligands is widely used in transition-metal-catalyzed asymmetric reactions. The strategy involves the protection of the amino group, activation of the carboxylic acid, amide coupling with a phosphine-containing amine, and subsequent deprotection.

Logical Workflow for Ligand Synthesis

G cluster_0 Synthesis of Chiral Ligand from this compound A Start with (S)-2-Amino-2-(pyridin-2-yl)acetic acid B Boc Protection of Amino Group A->B (Boc)2O, Base C Amide Coupling with 2-(Diphenylphosphino)aniline B->C EDCI, HOBt D Boc Deprotection C->D TFA or HCl E Final Chiral Ligand: (S)-2-Amino-N-(2-(diphenylphosphino)phenyl)-2-(pyridin-2-yl)acetamide D->E Purification

Caption: Synthetic workflow for a chiral P,N-ligand.

Experimental Protocols

The following are detailed, representative protocols for each step in the synthesis of a chiral phosphine-amide ligand.

Protocol 2.1: Boc Protection of (S)-2-Amino-2-(pyridin-2-yl)acetic acid

Objective: To protect the amino group of the starting material to prevent side reactions during the subsequent amide coupling step.

Materials:

  • (S)-2-Amino-2-(pyridin-2-yl)acetic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

Procedure:

  • Dissolve (S)-2-amino-2-(pyridin-2-yl)acetic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol 2.2: Amide Coupling with 2-(Diphenylphosphino)aniline

Objective: To form the amide bond between the protected amino acid and the phosphine-containing amine.

Materials:

  • Boc-(S)-2-amino-2-(pyridin-2-yl)acetic acid (1.0 eq)

  • 2-(Diphenylphosphino)aniline (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • Dissolve Boc-(S)-2-amino-2-(pyridin-2-yl)acetic acid, EDCI, and HOBt in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(diphenylphosphino)aniline and DIPEA to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.3: Boc Deprotection to Yield the Final Ligand

Objective: To remove the Boc protecting group to yield the final chiral P,N-ligand.

Materials:

  • Boc-protected amide from Protocol 2.2

  • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • Dissolve the Boc-protected amide in anhydrous DCM.

  • Add an excess of TFA (or 4 M HCl in dioxane) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final ligand, (S)-2-amino-N-(2-(diphenylphosphino)phenyl)-2-(pyridin-2-yl)acetamide.

Data Presentation

The following tables summarize the expected outcomes for the synthesis and a potential application in asymmetric catalysis.

Table 1: Summary of Synthetic Steps and Expected Outcomes
StepReactionReagentsExpected Yield (%)Expected Purity (%)
1Boc Protection(Boc)₂O, NaHCO₃>95>98
2Amide CouplingEDCI, HOBt, DIPEA80-90>95 (after chromatography)
3Boc DeprotectionTFA or HCl>90>98
Table 2: Representative Application in Asymmetric Catalysis

The synthesized P,N-ligand can be used in various metal-catalyzed asymmetric reactions. Below is a representative example of its potential application in a palladium-catalyzed asymmetric allylic alkylation.

Catalyst Loading (mol%)SubstrateNucleophileSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1.01,3-Diphenylallyl acetateDimethyl malonateTHF259295 (S)
1.01,3-Diphenylallyl acetateNitromethaneDCM08891 (S)
0.5cinnamyl acetateDimethyl malonateToluene259589 (R)

Application in Asymmetric Catalysis: A Signaling Pathway

The synthesized chiral ligand, in coordination with a metal precursor, forms a chiral catalyst. This catalyst then orchestrates the enantioselective transformation of a prochiral substrate into a chiral product.

Catalytic Cycle for Asymmetric Allylic Alkylation

G cluster_1 Catalytic Cycle A [Pd(0)] + Chiral Ligand B Active Chiral Pd(0)-Ligand Complex A->B C Oxidative Addition (with Allylic Substrate) B->C D Chiral Pd(II)-Allyl Intermediate C->D E Nucleophilic Attack D->E + Nucleophile F Reductive Elimination E->F F->B Catalyst Regeneration G Chiral Product F->G

Caption: A representative catalytic cycle.

These application notes provide a foundational framework for the synthesis and utilization of chiral ligands derived from this compound. Researchers are encouraged to adapt and optimize these protocols for their specific applications.

Application Notes and Protocols: Fmoc-2-Amino-2-(pyridin-2-yl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-Amino-2-(pyridin-2-yl)acetic acid, a pyridylalanine (Pal) analog, is a non-proteinogenic amino acid that offers unique properties for peptide synthesis and drug design. Its incorporation into peptide sequences can enhance hydrophilicity and introduce a metal-coordinating and hydrogen-bonding moiety, potentially influencing peptide conformation, stability, and biological activity. This document provides detailed application notes and protocols for the effective use of Fmoc-2-Amino-2-(pyridin-2-yl)acetic acid in Fmoc-based solid-phase peptide synthesis (SPPS).

The pyridine ring, with its lower electron density compared to a phenyl ring and its capacity for hydrogen bonding, can increase the hydrophilicity of peptides. This is a valuable characteristic for improving the solubility and pharmacokinetic profiles of peptide drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of the unprotected 2-Amino-2-(pyridin-2-yl)acetic acid is provided below. These properties are important considerations for peptide design and purification.

PropertyValueSource
Molecular Formula C7H8N2O2[1]
Molecular Weight 152.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62451-88-1[1]

Applications in Peptide Synthesis and Drug Development

The unique structural features of this compound make it a valuable building block for various applications:

  • Enhanced Solubility: The incorporation of the hydrophilic pyridine moiety can improve the aqueous solubility of peptides, which is often a challenge in peptide drug development.

  • Modulation of Biological Activity: The pyridine ring can participate in specific interactions with biological targets, such as metal chelation or hydrogen bonding, potentially enhancing the potency and selectivity of peptide-based drugs.

  • Conformational Constraints: The introduction of this non-natural amino acid can influence the peptide backbone's conformational preferences, which can be exploited to stabilize bioactive conformations.[2][3]

  • Development of Novel Therapeutics: Fmoc-2-Amino-2-(pyridin-2-yl)acetic acid has been identified as a component in the development of Ras inhibitor peptides and LRP1-binding peptides, highlighting its potential in cancer and neurodegenerative disease research.[4]

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and should be optimized for the specific peptide sequence and scale of synthesis.

General Workflow for Fmoc-SPPS

The overall workflow for incorporating Fmoc-2-Amino-2-(pyridin-2-yl)acetic acid into a peptide sequence using manual or automated solid-phase synthesis is outlined below.

Fmoc_SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling Washing1->Coupling 3. DMF Washes Washing2 Washing Coupling->Washing2 4. Add Fmoc-AA, Coupling Reagent Repeat Repeat Cycle Washing2->Repeat 5. DMF Washes Repeat->Fmoc_Deprotection For next residue Cleavage Cleavage & Deprotection Repeat->Cleavage After final residue Purification Purification & Analysis Cleavage->Purification 6. TFA cocktail

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Resin Loading

The first amino acid is loaded onto a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids). The loading efficiency should be determined after the first amino acid is attached.

Protocol for Loading on 2-Chlorotrityl Chloride Resin:

  • Swell 2-chlorotrityl chloride resin (1 eq) in dichloromethane (DCM) for 30 minutes.

  • Dissolve the first Fmoc-protected amino acid (1.5 eq) in DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (3 eq) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining active sites, add a solution of DCM/methanol/DIPEA (80:15:5) and agitate for 15 minutes.

  • Wash the resin with DCM, DMF, and finally DCM, and dry under vacuum.

Fmoc-Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

Standard Deprotection Protocol:

  • Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Quantitative Monitoring of Fmoc-Deprotection: The completion of the deprotection step can be monitored by UV spectroscopy. The dibenzofulvene-piperidine adduct has a strong absorbance at around 301 nm.[5][6]

  • Collect the filtrate from the piperidine treatment.

  • Dilute an aliquot of the filtrate with a known volume of DMF.

  • Measure the absorbance at 301 nm.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹).[7]

Deprotection ReagentConcentrationTypical TimeNotes
Piperidine in DMF20% (v/v)2 x 10 minStandard and widely used.[8]
4-Methylpiperidine (4-MP) in DMF20% (v/v)Similar to piperidineAn alternative to piperidine with similar efficiency.[9][10]
Piperazine (PZ) in DMF/Ethanol10% (w/v) in 9:1 DMF/EtOHSimilar to piperidineA solid reagent, which can be advantageous for handling.[9][10]
Coupling of Fmoc-2-Amino-2-(pyridin-2-yl)acetic Acid

The coupling of the incoming Fmoc-amino acid to the deprotected N-terminus of the growing peptide chain is a critical step. The choice of coupling reagent can significantly impact the efficiency of this reaction.

General Coupling Protocol:

  • Dissolve Fmoc-2-Amino-2-(pyridin-2-yl)acetic acid (3-5 eq) and a suitable coupling reagent in DMF.

  • Add a base, such as DIPEA or 2,4,6-collidine, to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to accelerate the coupling.

  • Wash the resin thoroughly with DMF.

Common Coupling Reagents:

Coupling ReagentAbbreviationNotes
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUGenerally provides high coupling efficiency.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPEffective coupling reagent, particularly for hindered amino acids.
N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetateDIC/OxymaA cost-effective and efficient coupling cocktail.[11]
O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHCTUA common and effective coupling reagent.

Monitoring Coupling Efficiency: The completion of the coupling reaction can be assessed using a qualitative ninhydrin (Kaiser) test.[5][6] A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result suggests the reaction is complete.

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Cleavage Protocol:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Application in Signaling Pathway Research

The incorporation of this compound into peptides can be a valuable tool for studying and modulating cellular signaling pathways.

Ras Signaling Pathway

The Ras proteins are key regulators of cell proliferation, differentiation, and survival.[12] Mutations in Ras are frequently found in human cancers, making it a critical target for drug development. Peptides containing this compound have been investigated as inhibitors of Ras signaling by blocking the interaction of Ras with its downstream effectors.[4][12]

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Differentiation GrowthFactor Growth Factor GrowthFactor->RTK PeptideInhibitor Peptide Inhibitor (containing this compound) PeptideInhibitor->Ras Inhibits Interaction with Effectors

Caption: Simplified Ras signaling pathway and the point of intervention for peptide inhibitors.

LRP1 Signaling Pathway

The low-density lipoprotein receptor-related protein 1 (LRP1) is a large endocytic receptor involved in various cellular processes, including cell signaling, lipid metabolism, and clearance of proteases.[13][14][15] LRP1 binds to a wide range of ligands and its dysregulation is implicated in diseases such as Alzheimer's disease and atherosclerosis.[16] Peptides incorporating this compound can be designed to modulate LRP1 activity.

LRP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LRP1 LRP1 Adaptor Adaptor Proteins (e.g., Shc, Dab1) LRP1->Adaptor Recruits MAPK MAPK Pathway (ERK, JNK) Adaptor->MAPK PI3K_Akt PI3K/Akt Pathway Adaptor->PI3K_Akt Cellular_Response Cellular Responses (Migration, Survival, Proliferation) MAPK->Cellular_Response Regulates PI3K_Akt->Cellular_Response Regulates Ligand LRP1 Ligand (e.g., ApoE, tPA) Ligand->LRP1 PeptideLigand Peptide Ligand (containing this compound) PeptideLigand->LRP1

Caption: Overview of LRP1-mediated signaling pathways that can be targeted by peptide ligands.

Conclusion

Fmoc-2-Amino-2-(pyridin-2-yl)acetic acid is a versatile building block for peptide synthesis, offering the potential to enhance the physicochemical and biological properties of peptides. The protocols provided herein serve as a guide for its successful incorporation into peptide sequences. Further optimization of coupling and deprotection conditions may be required depending on the specific peptide sequence and desired purity. The application of this non-natural amino acid in the design of peptide modulators for signaling pathways such as Ras and LRP1 holds significant promise for the development of novel therapeutics.

References

Application Notes and Protocols for Boc-L-2-Amino-2-(pyridin-2-yl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid is a non-proteinogenic amino acid utilized in peptide synthesis to introduce a pyridyl moiety into the peptide backbone. The incorporation of such unnatural amino acids is a key strategy in modern drug discovery, as it can confer unique structural and functional properties to peptides.[1] Peptides containing pyridine-based structures have shown potential as modulators of biological targets, such as dopamine receptors.[2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its use in stepwise solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[3] This document provides detailed protocols for the incorporation of Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid into peptide chains, including coupling, deprotection, and cleavage steps.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid is presented in Table 1.

PropertyValueReference
CAS Number 380610-57-1[4][5]
Molecular Formula C₁₂H₁₆N₂O₄[4]
Molecular Weight 252.27 g/mol [4][5]
Appearance Solid[4][5]
Purity ≥95%[4][5]

Experimental Protocols

The following protocols outline the steps for the use of Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid in Boc-SPPS.

Protocol 1: Resin Loading (Attachment of the First Amino Acid)

This protocol is for attaching the first amino acid to a Merrifield resin.[6]

Materials:

  • Merrifield resin (chloromethylpolystyrene)

  • Boc-L-amino acid cesium salt

  • Dimethylformamide (DMF)

  • Potassium Iodide (KI) (optional, as catalyst)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin in DMF for 1-2 hours.

  • Dissolve 2.0 equivalents of the Boc-L-amino acid cesium salt in DMF.

  • Add the dissolved amino acid to the swollen resin.

  • Add a catalytic amount of KI (e.g., 0.1 equivalents).

  • The reaction mixture is agitated at a moderately elevated temperature (e.g., 50 °C) for 12-24 hours.

  • After the reaction is complete, the resin is filtered and washed successively with DMF, DCM, and MeOH.

  • The resin is dried under vacuum to a constant weight.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[6] A shorter pre-wash of 5 minutes can also be employed.[6]

  • Filter the resin and wash thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 10% solution of DIEA or TEA in DCM for 10 minutes (repeated twice).[6]

  • Wash the resin again with DCM to remove excess base.

The following protocol utilizes HATU, a highly efficient coupling reagent suitable for standard and hindered amino acids.[7][8]

Materials:

  • Deprotected peptide-resin

  • Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve 2.0 equivalents of Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid and 1.95 equivalents of HATU in DMF.

  • Add 4.0 equivalents of DIEA to the amino acid/HATU solution to activate the carboxylic acid. Allow pre-activation for 1-5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a qualitative ninhydrin test to check for the presence of free primary amines.

  • Once the coupling is complete (negative ninhydrin test), filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

Note on Pyridine Side-Chain Protection: The basicity of the pyridine nitrogen in the side chain is a consideration. However, in the context of Boc-SPPS, where strongly acidic conditions are used for final cleavage, the pyridine ring is typically protonated and does not require a dedicated protecting group. Standard coupling conditions are generally sufficient, though monitoring for complete coupling is recommended.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups using a standard cleavage cocktail.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K or a simpler TFA/scavenger mixture)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin thoroughly with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]).[9] For peptides without sensitive residues, a simpler mixture like TFA/TIS/water (95:2.5:2.5) can be used.[9][10]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Dry the crude peptide under vacuum.

Data Presentation

The efficiency of the coupling of Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid can be compared with that of a standard proteinogenic amino acid, Boc-L-Alanine-OH, using a standard HATU coupling protocol. The expected outcomes are summarized in Table 2.

ParameterBoc-L-2-Amino-2-(pyridin-2-yl)acetic AcidBoc-L-Alanine-OH
Coupling Time (HATU) 1-2 hours30-60 minutes
Expected Yield >95%>99%
Monitoring Ninhydrin TestNinhydrin Test
Purity (Crude) 85-95%>95%

Note: The slightly longer coupling time and potentially lower purity for the unnatural amino acid are due to potential steric hindrance from the pyridyl group.

Visualizations

Experimental Workflow

The general workflow for solid-phase peptide synthesis using Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid is depicted below.

SPPS_Workflow Resin Resin Support Load Load First Amino Acid Resin->Load Deprotect1 Boc Deprotection (50% TFA/DCM) Load->Deprotect1 Neutralize1 Neutralization (10% DIEA/DCM) Deprotect1->Neutralize1 Couple_Pyg Couple Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid (HATU/DIEA) Neutralize1->Couple_Pyg Deprotect2 Boc Deprotection (50% TFA/DCM) Couple_Pyg->Deprotect2 Neutralize2 Neutralization (10% DIEA/DCM) Deprotect2->Neutralize2 Couple_AA Couple Next Boc-Amino Acid Neutralize2->Couple_AA Repeat Repeat Cycle (n times) Couple_AA->Repeat Repeat->Deprotect2 Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Final Cycle Purify Purification (HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Boc-L-2-Amino-2-(pyridin-2-yl)acetic acid.

Signaling Pathway Application

Peptides containing pyridyl moieties have been investigated as allosteric modulators of the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR).[1][2][11] Positive allosteric modulators (PAMs) can enhance the receptor's response to the endogenous ligand, dopamine.

D2R_Modulation cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) Orthosteric Site Allosteric Site G_Protein G Protein (Gi/o) D2R->G_Protein Activates Dopamine Dopamine Dopamine->D2R Binds to Orthosteric Site Peptide Pyridyl-Peptide (PAM) Peptide->D2R Binds to Allosteric Site Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Allosteric modulation of the Dopamine D2 receptor by a pyridyl-containing peptide.

References

Application Notes and Protocols: 2-Amino-2-(pyridin-2-YL)acetic acid as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-2-YL)acetic acid, a non-proteinogenic amino acid, presents a valuable scaffold for the design and synthesis of novel peptidomimetics. Its unique structure, featuring a pyridine ring directly attached to the α-carbon, offers opportunities to introduce conformational constraints, enhance metabolic stability, and explore new binding interactions with biological targets. The pyridine moiety can act as a hydrogen bond acceptor or participate in metal coordination and π-π stacking interactions, making it a compelling building block for modulating the pharmacological properties of peptide-based therapeutics. These application notes provide detailed protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) and outline methods for the characterization of the resulting peptidomimetics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in peptidomimetic design and synthesis.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂--INVALID-LINK--[1]
Molecular Weight 152.15 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 62451-88-1--INVALID-LINK--[1]
XLogP3 -2.7--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 4--INVALID-LINK--[1]
Rotatable Bond Count 2--INVALID-LINK--[1]

Experimental Protocols

Fmoc Protection of this compound

The first step for incorporating this amino acid into a peptide chain via Fmoc-based SPPS is the protection of its α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane or Acetonitrile

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution or a mixture of water and dioxane.

  • To this solution, add a solution of Fmoc-OSu (1.1 eq) in dioxane or acetonitrile dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford Fmoc-2-amino-2-(pyridin-2-YL)acetic acid.

Expected Yield: 60-80%

Characterization:

  • ¹H NMR: Confirm the presence of the Fmoc group (aromatic protons at ~7.2-7.8 ppm and aliphatic protons at ~4.2-4.5 ppm) and the pyridyl and α-protons of the amino acid.

  • Mass Spectrometry (MS): Verify the molecular weight of the Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

This protocol outlines the manual solid-phase synthesis of a model dipeptide, for example, Ac-Ala-(2-pyridyl)Gly-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-Ala-OH

  • Fmoc-2-amino-2-(pyridin-2-YL)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_deprotection1 Wash1 Wash (DMF, DCM) Fmoc_deprotection1->Wash1 Coupling1 Couple Fmoc-Ala-OH (DIC/HOBt, DIPEA in DMF) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Capping Capping (Optional) (Acetic Anhydride/Pyridine in DMF) Wash2->Capping Wash3 Wash (DMF, DCM) Capping->Wash3 Fmoc_deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash3->Fmoc_deprotection2 Wash4 Wash (DMF, DCM) Fmoc_deprotection2->Wash4 Coupling2 Couple Fmoc-2-amino-2-(pyridin-2-YL)acetic acid (DIC/HOBt, DIPEA in DMF) Wash4->Coupling2 Wash5 Wash (DMF, DCM) Coupling2->Wash5 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA in DMF) Wash5->Acetylation Wash6 Wash (DMF, DCM) Acetylation->Wash6 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash6->Cleavage Precipitation Precipitation in cold Diethyl Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Standard workflow for the solid-phase synthesis of a peptidomimetic.

Detailed Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • First Amino Acid Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin, followed by DIPEA (6 eq.).

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

  • Washing: Wash the resin as in step 3.

  • Second Amino Acid Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

  • Washing: Wash the resin as in step 3.

  • Second Amino Acid (this compound) Coupling:

    • Pre-activate Fmoc-2-amino-2-(pyridin-2-YL)acetic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin, followed by DIPEA (6 eq.).

    • Allow the coupling reaction to proceed for 4-6 hours, monitoring with the Kaiser test. Due to the potential steric hindrance of the pyridine ring, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin as in step 3.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour to acetylate the N-terminus.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and finally with methanol (3x) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data for Model Dipeptide Synthesis:

StepParameterTypical Value
Resin Loading Initial loading of Rink Amide resin0.5 - 0.7 mmol/g
Coupling Efficiency (Ala) Determined by Kaiser test> 99%
Coupling Efficiency (Pyridyl-Gly) Determined by Kaiser test> 95% (may require double coupling)
Crude Peptide Yield Based on initial resin loading70 - 90%
Purity (Crude) Determined by RP-HPLC60 - 80%
Purity (Purified) Determined by RP-HPLC> 95%

Characterization of Peptidomimetics

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized peptidomimetic.

Characterization_Workflow Crude_Peptide Crude Peptide RP_HPLC RP-HPLC (Purity Assessment & Purification) Crude_Peptide->RP_HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) RP_HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, TOCSY) (Structural Elucidation) RP_HPLC->NMR

Caption: Analytical workflow for peptidomimetic characterization.

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Detection: UV at 220 nm and 254 nm (the pyridine ring will absorb at 254 nm).

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.

  • The observed molecular weight should match the calculated molecular weight of the target peptidomimetic.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment. Key signals to identify include the amide protons, α-protons, side-chain protons, and the characteristic aromatic protons of the pyridine ring.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • 2D NMR (COSY, TOCSY, NOESY): These experiments are essential for assigning all proton and carbon signals and for determining the three-dimensional structure of the peptidomimetic in solution. The NOESY spectrum will reveal through-space interactions between protons, which is critical for conformational analysis.

Conclusion

This compound is a promising building block for the development of novel peptidomimetics with potentially enhanced biological activities and pharmacokinetic properties. The protocols outlined in these application notes provide a comprehensive guide for the successful incorporation of this unnatural amino acid into peptide chains using standard Fmoc-based SPPS. Careful monitoring of the coupling reactions and thorough characterization of the final products are essential for obtaining high-quality peptidomimetics for further biological evaluation. The unique electronic and steric properties of the pyridyl moiety offer exciting avenues for the rational design of next-generation peptide-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functional diversity make them promising candidates for a wide range of applications, including catalysis, gas storage and separation, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

This document provides detailed application notes and protocols for the synthesis of novel MOFs using 2-Amino-2-(pyridin-2-YL)acetic acid as the primary organic linker. While specific examples of MOFs synthesized directly with this ligand are not extensively reported in the literature, the protocols and data presented here are based on established principles of MOF chemistry, particularly with amino acid and pyridine-functionalized linkers. This guide is intended to serve as a foundational resource for researchers exploring the potential of this versatile ligand in the design of new functional materials.

The ligand, this compound, offers several advantageous features for MOF synthesis:

  • Multiple Coordination Sites: The presence of a carboxylic acid group, an amino group, and a pyridine nitrogen atom provides multiple potential coordination sites for metal ions, allowing for the formation of diverse and stable framework structures.

  • Chirality: The ligand possesses a chiral center, which can be exploited to synthesize chiral MOFs for applications in enantioselective separations and asymmetric catalysis.

  • Hydrogen Bonding Capabilities: The amino and carboxylic acid groups can participate in hydrogen bonding interactions within the framework, enhancing its stability and influencing its guest-adsorption properties.

  • Post-Synthetic Modification Potential: The amino group can be readily functionalized after the MOF has been synthesized, allowing for the introduction of new functionalities and the tuning of the MOF's properties for specific applications.

Proposed Synthesis of a Zinc-based MOF (Hypothetical Example: ZN-APA)

This section outlines a hypothetical solvothermal synthesis protocol for a zinc-based MOF, designated as ZN-APA (Zinc-Aminopyridylacetate), using this compound.

Experimental Protocol: Solvothermal Synthesis of ZN-APA
  • Reagent Preparation:

    • Dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL scintillation vial.

    • Add 0.5 mL of a modulator, such as acetic acid or benzoic acid, to control the crystal growth and morphology. The use of a modulator can improve the crystallinity and phase purity of the final product.

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Place the vial in a preheated oven at 100 °C for 24-48 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the oven to cool down to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Perform a solvent exchange by immersing the crystals in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent every 8 hours. This step is crucial for activating the MOF by removing the high-boiling point solvent from the pores.

  • Activation:

    • Dry the solvent-exchanged product under vacuum at a slightly elevated temperature (e.g., 80-120 °C) for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.

Experimental Workflow: Synthesis of ZN-APA

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Activation prep1 Dissolve Zn(NO₃)₂·6H₂O in DMF mix Combine Solutions + Modulator prep1->mix prep2 Dissolve this compound in DMF prep2->mix react Solvothermal Reaction (100°C, 24-48h) mix->react isolate Isolate Crystals (Centrifugation/Filtration) react->isolate wash Wash with DMF isolate->wash exchange Solvent Exchange (Ethanol/Acetone) wash->exchange activate Activate under Vacuum exchange->activate end end activate->end Characterization & Application

Caption: A flowchart illustrating the key steps in the proposed solvothermal synthesis of the ZN-APA MOF.

Expected Material Characterization

The synthesized ZN-APA MOF should be characterized using various analytical techniques to determine its structure, porosity, and thermal stability. The expected results are summarized in the table below, based on typical values for amino acid-based MOFs.

Characterization Technique Parameter Expected Result for ZN-APA Significance
Powder X-ray Diffraction (PXRD) Crystalline StructureA unique diffraction pattern with sharp peaksConfirms the formation of a crystalline material and allows for phase identification and purity assessment.
Thermogravimetric Analysis (TGA) Thermal StabilityStable up to 250-350 °CDetermines the temperature at which the framework starts to decompose, indicating its thermal stability.
Nitrogen Adsorption-Desorption BET Surface Area500 - 1500 m²/gMeasures the specific surface area of the material, which is a key indicator of its porosity.
Nitrogen Adsorption-Desorption Pore Volume0.3 - 0.8 cm³/gQuantifies the total volume of the pores within the material.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsCharacteristic peaks for N-H, C=O, and pyridine ring vibrationsConfirms the incorporation of the this compound linker into the MOF structure.
Scanning Electron Microscopy (SEM) MorphologyWell-defined crystals (e.g., cubic, rod-like)Visualizes the size, shape, and surface morphology of the MOF crystals.

Potential Applications in Drug Development

MOFs synthesized from this compound hold significant promise for applications in drug delivery and development due to their biocompatibility and tunable properties.

Application Note: ZN-APA for Controlled Drug Release

The porous structure of ZN-APA can be utilized to encapsulate therapeutic molecules for controlled release. The presence of functional groups (amino and pyridine) on the pore walls can enhance drug loading through hydrogen bonding and π-π stacking interactions.

Protocol: Drug Loading in ZN-APA

  • Activation: Ensure the ZN-APA MOF is fully activated as described in the synthesis protocol.

  • Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., a small molecule inhibitor) in a suitable solvent in which the drug is highly soluble and the MOF is stable.

  • Loading:

    • Immerse the activated ZN-APA powder in the drug solution.

    • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation:

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature to remove the solvent.

Drug Release Studies:

Drug release can be studied by suspending the drug-loaded MOF in a phosphate-buffered saline (PBS) solution at physiological pH (7.4) and 37 °C. The concentration of the released drug in the supernatant can be monitored over time using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Hypothetical Signaling Pathway Modulation

MOFs can be designed to release drugs that target specific signaling pathways involved in disease progression. For instance, a ZN-APA MOF loaded with a kinase inhibitor could be used to modulate a cancer-related signaling pathway.

Logical Diagram: Targeted Drug Release and Pathway Inhibition

G cluster_delivery Drug Delivery System cluster_cell Target Cell mof Drug-Loaded ZN-APA MOF release Drug Release (e.g., pH-triggered) mof->release drug Released Drug (Kinase Inhibitor) release->drug receptor Cell Surface Receptor pathway Signaling Cascade receptor->pathway proliferation Cell Proliferation & Survival pathway->proliferation inhibition drug->inhibition inhibition->pathway Inhibition

Caption: A diagram illustrating the targeted release of a drug from the ZN-APA MOF to inhibit a cellular signaling pathway.

Conclusion

While the direct synthesis of MOFs using this compound is an emerging area of research, the foundational principles of MOF chemistry provide a clear roadmap for the successful design and synthesis of novel materials with this versatile linker. The protocols and expected data presented in this document offer a starting point for researchers to explore the potential of these new MOFs in various applications, particularly in the field of drug development. The unique combination of functional groups in the linker suggests that the resulting MOFs will exhibit interesting properties and functionalities worthy of further investigation.

Application Notes and Protocols for Fluorescent Labeling of 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-2-YL)acetic acid is a non-canonical amino acid of interest in various fields, including drug discovery and chemical biology. Its unique structure, featuring a pyridine ring, makes it a valuable building block for novel peptides and small molecule therapeutics. Fluorescent labeling of this compound enables researchers to track its localization, interactions, and fate within biological systems, providing critical insights into its mechanism of action and pharmacokinetic properties.

This document provides detailed application notes and protocols for the fluorescent labeling of this compound. The primary focus is on targeting the primary amine group, a common and effective strategy for labeling amino acids. Various fluorescent dyes and labeling chemistries are discussed, along with protocols for conjugation, purification, and characterization of the labeled product.

Principle of Labeling

The most straightforward approach for fluorescently labeling this compound is to target its primary amine group. This can be achieved using a variety of amine-reactive fluorescent dyes.[1][2] These dyes typically contain an electrophilic group that readily reacts with the nucleophilic primary amine of the amino acid, forming a stable covalent bond. Common amine-reactive chemistries include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides.[1]

Alternatively, for more specific applications, bio-orthogonal labeling strategies such as click chemistry can be employed.[3][4][5] This would require initial modification of this compound to introduce an azide or alkyne handle.

Recommended Fluorescent Dyes

A wide array of fluorescent dyes are commercially available for labeling primary amines.[] The choice of dye will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths, brightness, photostability, and environmental sensitivity.

Table 1: Recommended Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Fluorescein Isothiocyanate (FITC)4955190.9283,000Bright green fluorescence, pH-sensitive.[]
Tetramethylrhodamine Isothiocyanate (TRITC)5505730.3085,000Bright orange-red fluorescence, good photostability.[]
Cyanine3 (Cy3) NHS Ester5505700.15150,000Bright orange fluorescence, photostable.[]
Cyanine5 (Cy5) NHS Ester6496700.28250,000Far-red fluorescence, good for in vivo imaging.[]
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)466535~0.3-0.724,000Environmentally sensitive fluorophore.[7]

Experimental Protocols

Protocol 1: Labeling with NHS Ester Dyes (e.g., Cy3 NHS Ester)

This protocol describes the labeling of the primary amine group of this compound with a generic NHS ester fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Cy3 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolve the Amino Acid: Dissolve 10 mg of this compound in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). If solubility is an issue, a small amount of DMF or DMSO can be added.

  • Prepare the Dye Solution: Immediately before use, dissolve a 1.2-fold molar excess of the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Add the dye solution dropwise to the amino acid solution while gently stirring. If the reaction is slow, add a small amount of an organic base like TEA or DIPEA to raise the pH to ~9.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) than the starting materials.

  • Purification: Purify the fluorescently labeled amino acid using reverse-phase HPLC. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and measure its concentration using UV-Vis spectrophotometry based on the dye's molar extinction coefficient.

Table 2: Hypothetical Purification and Characterization Data

CompoundRetention Time (HPLC, min)Expected Mass (m/z)Observed Mass (m/z)Purity (%)
This compound3.5153.06 (M+H)⁺153.05>98
Cy3-labeled amino acid15.2667.28 (M+H)⁺667.30>95

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis start Start dissolve_aa Dissolve Amino Acid in Buffer start->dissolve_aa dissolve_dye Dissolve NHS Ester Dye in DMF/DMSO start->dissolve_dye mix Mix Amino Acid and Dye Solutions dissolve_aa->mix dissolve_dye->mix incubate Incubate in Dark (2-4h RT or O/N 4°C) mix->incubate monitor Monitor with TLC incubate->monitor purify Purify by HPLC monitor->purify characterize Characterize by Mass Spec and UV-Vis purify->characterize end End characterize->end

Caption: Workflow for fluorescent labeling of this compound.

logical_relationship cluster_components Reaction Components cluster_conditions Reaction Conditions cluster_products Products amino_acid This compound (Primary Amine) labeled_product Fluorescently Labeled Amino Acid amino_acid->labeled_product byproduct N-hydroxysuccinimide dye Amine-Reactive Dye (e.g., NHS Ester) dye->labeled_product dye->byproduct solvent Aqueous Buffer (pH 8.3-9) solvent->labeled_product temp Room Temperature

Caption: Logical relationship of components in the labeling reaction.

Applications in Research and Drug Development

Fluorescently labeled this compound can be a powerful tool in various research and development applications:

  • Cellular Uptake and Distribution: Visualize the uptake and subcellular localization of the amino acid or peptides containing it in live cells using fluorescence microscopy.

  • Target Engagement Studies: When incorporated into a bioactive peptide or small molecule, the fluorescent tag can be used to monitor binding to its biological target in vitro or in cells.

  • High-Throughput Screening: The fluorescent signal can be used as a readout in high-throughput screening assays to identify modulators of its biological activity.

  • In Vivo Imaging: With near-infrared fluorescent dyes, the distribution and clearance of the labeled compound can be tracked in animal models.[]

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency pH of the reaction is too low.Increase the pH to 8.5-9.0 with an organic base.
Hydrolysis of the NHS ester dye.Prepare the dye solution immediately before use and use anhydrous solvents.
Low reactivity of the amino acid.Increase the reaction time and/or temperature.
Multiple Labeled Products Reaction with other nucleophilic groups.While the primary amine is the most reactive, consider protecting other potentially reactive groups if necessary.
Degradation of the Dye Photobleaching.Perform the reaction and purification in the dark.
Instability in the reaction buffer.Ensure the buffer is freshly prepared and compatible with the dye.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the successful fluorescent labeling of this compound. By carefully selecting the appropriate fluorescent dye and optimizing the reaction conditions, researchers can generate valuable molecular probes for a wide range of biological and drug discovery applications. The ability to visualize and track this non-canonical amino acid will undoubtedly accelerate our understanding of its biological roles and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during peptide synthesis incorporating unnatural amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Coupling Efficiency

Q: I am observing a low coupling efficiency when incorporating a bulky or sterically hindered unnatural amino acid. What are the common causes and how can I troubleshoot this?

A: Low coupling efficiency with sterically hindered unnatural amino acids is a common challenge. The primary cause is the steric hindrance around the amine or carboxylic acid group, which slows down the kinetics of the coupling reaction.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents may not be efficient enough. Consider switching to more potent activating reagents. HATU, HCTU, and COMU are generally more effective than HBTU for hindered couplings. For extremely difficult couplings, specialized reagents like PyAOP or those that generate amino acid fluorides might be necessary.

  • Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4-24 hours) and increase the equivalents of the unnatural amino acid and coupling reagent (from 3-5 equivalents to 5-10 equivalents).

  • Double Coupling: Perform the coupling step twice before proceeding to the deprotection of the next amino acid. This can significantly improve the yield.

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions, such as racemization.

  • Solvent Choice: While DMF is the most common solvent, NMP can be a better choice for aggregating or poorly solvated peptides due to its superior solvating properties.

2. Side Reactions

Q: What are the common side reactions when using unnatural amino acids and how can I minimize them?

A: The introduction of unnatural amino acids can sometimes exacerbate common side reactions in solid-phase peptide synthesis (SPPS).

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially if the sequence includes Proline or other secondary amines. Using 2-chlorotrityl chloride resin can mitigate this due to its steric bulk.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction. Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen of the preceding amino acid can prevent this.

  • Racemization: The risk of racemization is higher with some coupling reagents and during prolonged activation times. Using additives like HOBt or OxymaPure can suppress racemization. For racemization-prone residues like His(Trt), DEPBT is a recommended coupling reagent.

  • Oxidation: Methionine and Cysteine residues are susceptible to oxidation. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help. Oxidation can sometimes be reversed by treating the peptide with reducing agents like DTT.

3. Peptide Solubility and Aggregation

Q: My peptide containing a hydrophobic unnatural amino acid is poorly soluble or aggregates during synthesis and purification. What can I do?

A: Poor solubility and aggregation are significant challenges, particularly with hydrophobic unnatural amino acids.

During Synthesis:

  • Solvent System: As mentioned, switching from DMF to NMP can improve solvation. In some cases, adding a small percentage of DMSO to the DMF can also help disrupt aggregation.

  • Chaotropic Agents: Adding chaotropic agents like a low concentration of guanidinium chloride to the coupling and deprotection solutions can disrupt secondary structures that lead to aggregation.

  • Resin Choice: Using a PEG-based resin can improve the solvation of the growing peptide chain and reduce aggregation.

Post-Synthesis/Purification:

  • Solubilization: For highly hydrophobic peptides, initial solubilization in strong organic solvents like neat TFA, formic acid, or hexafluoroisopropanol (HFIP) may be necessary before dilution into the HPLC mobile phase. For subsequent aqueous solutions, using 10-50% acetonitrile or isopropanol in water can aid solubility.

  • pH Adjustment: The net charge of a peptide influences its solubility. For peptides with a net positive charge (containing basic residues like Lys, Arg, His), dissolving in an acidic buffer (e.g., 10% acetic acid) can help. For peptides with a net negative charge (containing acidic residues like Asp, Glu), a basic buffer (e.g., 0.1% ammonium hydroxide) may be more effective.

  • Use of Denaturants: If the peptide is still insoluble, using denaturants like 6 M guanidinium hydrochloride or 8 M urea might be required, but ensure these are compatible with your downstream applications.

4. Purification and Characterization

Q: I'm having difficulty purifying my peptide with an unnatural amino acid using standard HPLC protocols. What should I consider?

A: Unnatural amino acids can significantly alter the chromatographic behavior of a peptide.

  • Gradient Optimization: Standard linear gradients may not be sufficient. For hydrophobic peptides that elute late, a shallower gradient (e.g., a smaller increase in acetonitrile per minute) can improve resolution. For very hydrophobic peptides, a step gradient might be more effective in separating the target peptide from closely eluting impurities.

  • Mobile Phase Additives: While TFA is standard, for some peptides, using a different ion-pairing agent like formic acid (especially for MS compatibility) or adjusting the pH of the mobile phase can improve peak shape and resolution.

  • Column Chemistry: If you are not getting good separation on a standard C18 column, consider trying a different stationary phase, such as C8, C4 (for very hydrophobic peptides), or a phenyl-hexyl column.

Q: How can I confirm the successful incorporation and identity of my unnatural amino acid?

A: Mass spectrometry is the primary tool for this.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the incorporation of the unnatural amino acid by matching the experimental mass to the calculated mass of the desired peptide.

  • Tandem Mass Spectrometry (MS/MS): MS/MS fragmentation is used to sequence the peptide. The fragmentation pattern will show a mass shift at the position of the unnatural amino acid, confirming its location in the sequence. Be aware that some unnatural amino acids can have unique fragmentation patterns.

Data & Protocols

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

This table provides a qualitative comparison of the effectiveness of common coupling reagents for coupling sterically hindered amino acids, such as N-methylated or α,α-disubstituted amino acids.

Coupling ReagentRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HBTU/TBTUModerateLowWidely used, but may be inefficient for very hindered couplings.
HATUHighVery LowGenerally more reactive than HBTU, especially for hindered systems.
HCTUHighVery LowSimilar in reactivity to HATU, often a more cost-effective alternative.
COMUVery HighVery LowA newer generation uronium salt with high reactivity and improved safety profile.
PyAOP/PyBOPVery HighLowPhosphonium salt reagents that are very effective for difficult couplings.
DEPBTModerateVery LowRecommended for coupling racemization-prone amino acids like His(Trt).

Table 2: General Solubility Guidelines for Peptides with Unnatural Amino Acids

This table outlines initial solvent choices for solubilizing peptides based on their overall character, which can be heavily influenced by the incorporated unnatural amino acids.

Peptide CharacterPrimary SolventAdditives for Improved Solubility
Hydrophilic (High proportion of charged/polar Uaas)Water0.1% TFA or 1% Acetic Acid
Hydrophobic (>50% hydrophobic residues)10-30% Acetonitrile/WaterDMSO (up to 10%), Isopropanol
Highly Hydrophobic (>75% hydrophobic residues)Neat TFA, Formic Acid, or HFIP (for initial dissolution)Dilute with Acetonitrile or Isopropanol
Basic (Net positive charge)Aqueous Acid (e.g., 10% Acetic Acid)-
Acidic (Net negative charge)Aqueous Base (e.g., 0.1% NH4OH)-
Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

The Kaiser test is used to detect free primary amines on the resin-bound peptide. A positive result (blue beads) indicates incomplete coupling.

Reagents:

  • Solution A: 1 g Ninhydrin in 20 mL n-butanol.

  • Solution B: 40 g Phenol in 20 mL n-butanol.

  • Solution C: 1 mL of 0.001 M KCN(aq) diluted with 49 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Colorless/Yellow beads and solution: Negative result (no free primary amines), coupling is complete.

  • Dark blue beads and/or blue solution: Positive result, coupling is incomplete. Recouple or cap the unreacted amines.

Note for Unnatural Amino Acids: The Kaiser test is not reliable for secondary amines, such as N-methylated amino acids. For these, an alternative like the Chloranil test or Isatin test should be used.

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) Purification

This is a starting point for purifying a crude peptide. The gradient will likely need to be optimized based on the properties of the specific peptide.

Materials:

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Crude Peptide: Dissolved in a suitable solvent (e.g., Mobile Phase A, or a small amount of DMSO/DMF if necessary).

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the dissolved crude peptide.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

  • Monitor the elution of the peptide at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Troubleshooting_Low_Purity start Low Purity of Peptide with Unnatural Amino Acid check_ms Analyze Crude Product by LC-MS start->check_ms mass_correct Correct Mass Observed? check_ms->mass_correct mass_incorrect Incorrect Mass Observed mass_correct->mass_incorrect No major_impurities Identify Major Impurities mass_correct->major_impurities Yes solution_coupling Troubleshoot Coupling: - Use stronger coupling reagent - Double couple - Increase time/equivalents mass_incorrect->solution_coupling Check for major deletions or failed synthesis deletion Deletion Sequences (Mass = Target - AA) major_impurities->deletion incomplete_deprotection Incomplete Deprotection (Mass = Target + PG) major_impurities->incomplete_deprotection side_reaction Side Reaction Products (e.g., oxidation, aspartimide) major_impurities->side_reaction deletion->solution_coupling solution_deprotection Troubleshoot Deprotection: - Increase deprotection time - Use fresh reagent incomplete_deprotection->solution_deprotection solution_side_reaction Modify Synthesis Strategy: - Use different protecting groups - Optimize cleavage cocktail side_reaction->solution_side_reaction

Caption: Troubleshooting workflow for low purity peptides.

Coupling_Reagent_Selection start Select Unnatural Amino Acid steric_hindrance Is the Amino Acid Sterically Hindered? (e.g., N-methyl, α,α-disubstituted) start->steric_hindrance not_hindered Standard Coupling steric_hindrance->not_hindered No hindered Hindered Coupling steric_hindrance->hindered Yes hbtu HBTU / TBTU not_hindered->hbtu racemization_prone Is the Amino Acid Prone to Racemization? (e.g., His, Cys) hindered->racemization_prone not_racemization_prone Use High-Potency Reagent racemization_prone->not_racemization_prone No is_racemization_prone Use Racemization-Suppressing Reagent racemization_prone->is_racemization_prone Yes hatu_comu HATU / HCTU / COMU not_racemization_prone->hatu_comu depbt DEPBT is_racemization_prone->depbt

Caption: Decision tree for selecting a coupling reagent.

Technical Support Center: Side Reactions of Pyridinyl Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinyl amino acids in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of peptides containing pyridinyl amino acids.

Problem Potential Cause Recommended Solution
Mass spectrometry shows a +78 Da adduct on the pyridinyl-containing peptide. N-alkylation of the pyridyl side chain by piperidine during Fmoc deprotection.1. Use a less nucleophilic base for Fmoc deprotection: Consider using 20% piperazine in DMF or 2% DBU/2% piperidine in DMF.[1][2] 2. Protect the pyridyl nitrogen: If the side reaction persists, consider using a protecting group on the pyridyl nitrogen, such as a Boc or a trityl group. Note that this requires an additional deprotection step.[3] 3. Minimize deprotection time: Use shorter Fmoc deprotection times to reduce the exposure of the pyridyl nitrogen to the basic conditions.[4]
Presence of a dehydroalanine (-1 Da) or a piperidine adduct to dehydroalanine (+84 Da) in the final product. β-elimination of the pyridinium group, especially if the nitrogen is protonated or quaternized, to form a dehydroalanine intermediate. This intermediate can then undergo Michael addition with piperidine.[5]1. Control pH during synthesis: Ensure the reaction conditions are not overly acidic, which can protonate the pyridine ring and make it a better leaving group. 2. Use scavengers during cleavage: During TFA cleavage, use a scavenger cocktail that can trap any reactive intermediates. A standard Reagent K (TFA/phenol/water/thioanisole/EDT) is often effective.[6] 3. Optimize cleavage conditions: Minimize the cleavage time and temperature to reduce the extent of side reactions.[7]
Low yield of the desired peptide. Incomplete coupling or deprotection due to aggregation or steric hindrance caused by the pyridinyl amino acid.1. Use a stronger coupling reagent: Switch to a more potent activating agent like HATU or HCTU. 2. Increase coupling time and/or temperature: Allow the coupling reaction to proceed for a longer duration or perform it at a slightly elevated temperature. 3. Double coupling: Perform the coupling step twice for the amino acid following the pyridinyl residue.[8] 4. Use a more polar solvent: NMP can be a better solvent than DMF for improving solubility and reducing aggregation.[9]
Difficulty in purifying the final peptide. Presence of closely eluting side products from N-alkylation or other modifications.1. Optimize HPLC gradient: Use a shallower gradient during purification to improve the separation of the desired peptide from impurities. 2. Employ orthogonal purification techniques: Consider using ion-exchange chromatography in addition to reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when using pyridinyl amino acids in Fmoc-SPPS?

A1: The primary side reactions include:

  • N-alkylation of the pyridyl side chain: The nucleophilic nitrogen of the pyridine ring can be alkylated by various reagents, most commonly by the piperidine used for Fmoc deprotection, resulting in a pyridinium salt.[2] This is often observed as a +78 Da modification in mass spectrometry.

  • Elimination to dehydroalanine: If the pyridyl nitrogen is protonated or quaternized, it can act as a leaving group, leading to β-elimination to form a dehydroalanine residue. This reactive intermediate can then undergo subsequent reactions, such as Michael addition with piperidine.[5]

Q2: How can I prevent the N-alkylation of the pyridyl side chain during Fmoc deprotection?

A2: To minimize N-alkylation, you can:

  • Switch to a less nucleophilic base: Using alternatives to piperidine, such as piperazine or a DBU/piperidine mixture, can significantly reduce the extent of this side reaction.[1][2]

  • Protect the pyridyl nitrogen: Although it adds complexity, protecting the side chain nitrogen with a group like Boc or Trityl will prevent alkylation.[3]

  • Reduce deprotection time: Shorter exposure to the basic deprotection conditions will lower the probability of the side reaction occurring.[4]

Q3: Is it necessary to protect the side chain of pyridinyl amino acids?

A3: For many applications, side-chain protection of pyridinyl amino acids is not strictly necessary. However, if you observe significant side reactions like N-alkylation, or if your synthesis involves reagents that can react with the pyridyl nitrogen, then side-chain protection is recommended.

Q4: What is the impact of the position of the nitrogen in the pyridine ring (2-, 3-, or 4-pyridylalanine) on side reactions?

A4: The position of the nitrogen atom influences its basicity and nucleophilicity. The 4-pyridyl nitrogen is generally more nucleophilic than the 3-pyridyl and 2-pyridyl nitrogens, and thus may be more susceptible to N-alkylation. The electronic properties of the specific isomer can also affect the propensity for elimination reactions.

Q5: Which analytical techniques are best for identifying side products of pyridinyl amino acids?

A5: High-resolution mass spectrometry (HRMS) is the most powerful tool for identifying and characterizing unexpected side products. By comparing the observed mass with the expected mass of the desired peptide and potential side products, you can pinpoint the nature of the modification. Tandem MS (MS/MS) can further help to locate the modification within the peptide sequence. HPLC is used to separate these side products from the main product.

Experimental Protocols

Protocol 1: Fmoc-Deprotection using Piperazine to Minimize N-Alkylation
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperazine in DMF.

  • Deprotection Step: Drain the DMF from the resin and add the 20% piperazine solution. Agitate the resin for 10-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Cleavage of Pyridinyl-Containing Peptides with a Scavenger Cocktail to Minimize Side Reactions
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin) in a well-ventilated fume hood.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold excess).

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

N_Alkylation_Mechanism Peptide_Pyridyl Peptide-Pal-Sidechain (Pyridine) Transition_State Nucleophilic Attack Peptide_Pyridyl->Transition_State Piperidine Piperidine (from Fmoc Deprotection) Piperidine->Transition_State Alkylated_Product N-Alkylated Peptide (Pyridinium Salt) Transition_State->Alkylated_Product +78 Da

Caption: Mechanism of N-alkylation side reaction.

Elimination_Mechanism Protonated_Pyridyl Protonated Pyridyl Peptide Elimination_Step β-Elimination Protonated_Pyridyl->Elimination_Step Base Base (e.g., Piperidine) Base->Elimination_Step Piperidine_Adduct Piperidine Adduct (+84 Da from Dehydroalanine) Base->Piperidine_Adduct Dehydroalanine Dehydroalanine Intermediate (-1 Da from original Pal) Elimination_Step->Dehydroalanine Dehydroalanine->Piperidine_Adduct Michael Addition

Caption: Elimination and subsequent Michael addition.

Troubleshooting_Workflow Start Peptide Synthesis with Pyridinyl Amino Acid Analysis Analyze Crude Product (LC-MS) Start->Analysis Problem Side Product Detected? Analysis->Problem Alkylation N-Alkylation (+78 Da) Problem->Alkylation Yes Elimination Elimination/Adduct (-1/+84 Da) Problem->Elimination Yes LowYield Low Yield Problem->LowYield Yes End Purified Desired Peptide Problem->End No Solution_Alkylation Change Deprotection Base (e.g., Piperazine) Alkylation->Solution_Alkylation Solution_Elimination Optimize Cleavage (Scavengers, Time) Elimination->Solution_Elimination Solution_LowYield Optimize Coupling (Reagent, Time, Temp) LowYield->Solution_LowYield Solution_Alkylation->Analysis Solution_Elimination->Analysis Solution_LowYield->Analysis

Caption: Troubleshooting workflow for pyridinyl peptides.

References

Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with pyridine-containing ligands.

Frequently Asked Questions (FAQs)

Q1: My reaction is not yielding any product. What are the common initial checks?

A1:

  • Reagent Purity: Ensure the metal salt, pyridine ligand, and solvents are pure and dry. Impurities can inhibit the reaction. Commercial reagents should be used as received or purified if necessary.[1]

  • Stoichiometry: Verify the molar ratios of your metal precursor and ligand. The stoichiometry can significantly impact the formation of the desired complex.[1]

  • Solvent Choice: The solubility of both the reactants and the resulting complex is crucial. Pyridine itself is miscible with water and most organic solvents, but the complexes can have varied solubilities, sometimes being sparingly soluble in common solvents like ethanol and methanol.[2][3]

  • Reaction Conditions: Check if the temperature and reaction time are appropriate for your specific system. Some syntheses require elevated temperatures (reflux) for several hours to proceed.[2]

Q2: I've formed a product, but it is an insoluble precipitate. How can I characterize it or improve its solubility?

A2: Insoluble products are common.

  • Initial Characterization: Techniques like elemental analysis, FT-IR spectroscopy, and thermal analysis can still provide valuable information about the composition and structure of the insoluble material.[2][4]

  • Improving Solubility: Try a wider range of solvents for recrystallization, including DMF, which can be effective for dissolving organometallic complexes upon heating.[5] Ligand modification can also alter solubility; adding solubilizing groups to the pyridine ring is a common strategy.

Q3: My purified complex appears to be unstable. What factors affect stability?

A3: The stability of metal-pyridine complexes can be influenced by several factors:

  • Metal Ion: The nature of the metal ion and its oxidation state are key. For instance, some Ni(II) complexes with a d8 configuration are very stable.[2]

  • Ligand Electronics: Electron-donating groups on the pyridine ring can enhance the stability of the resulting complexes by forming stronger coordinate bonds.[6]

  • Light and Air Sensitivity: Some complexes, particularly those with Ag(I), can be photosensitive.[2] Others might be air-sensitive, requiring handling under an inert atmosphere to prevent oxidation of the metal center.

Q4: Can I tune the electronic properties of my metal complex?

A4: Yes. The electronic properties of the metal complex can be systematically tuned by modifying the pyridine ligand.

  • Substituent Effects: Adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring significantly alters the electronic properties and reactivity of the complex.[7][8][9]

  • Bonding Impact: EWGs can weaken the Metal-N(pyridine) bond due to decreased electron density on the pyridine nitrogen, while EDGs can strengthen it.[7] This, in turn, affects properties like redox potentials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during synthesis and purification.

Issue 1: Low or No Yield of the Desired Complex

Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Optimize temperature, concentration, and reaction time. Consider alternative energy sources like mechanochemistry (ball-milling), which can drastically reduce reaction times and eliminate the need for solvents.[1]
Poor Ligand Coordination Pyridine is a weaker Lewis base compared to ligands like imidazole.[10] Ensure the reaction conditions favor coordination. For certain metals, pyridine can act as an inhibitor.[11] Consider using multidentate pyridine-based ligands (e.g., 2,2'-bipyridine) for enhanced stability (chelate effect).[11]
Side Reactions The pyridine ring can undergo nucleophilic substitution.[2] If your reaction conditions are harsh, this could be a competing pathway. Protect sensitive functional groups on the ligand if necessary.
Kinetically vs. Thermodynamically Controlled Products The reaction may initially form a kinetically favored, less stable isomer that does not persist. Analyze the reaction mixture over time to identify transient species. Changing the temperature or solvent may favor the desired thermodynamic product.[12]

Issue 2: Difficulty in Purification and Isolation

Possible Cause Troubleshooting Step
Product is an Oil or Amorphous Solid Try different crystallization techniques. Low-temperature crystallization or vapor diffusion inside a glovebox can be effective.[5] Using a mixture of solvents (a good solvent for dissolving and a poor solvent for precipitating) can induce crystallization.
Impurities Co-crystallize with the Product If recrystallization is ineffective, consider column chromatography for stable complexes.[5] For pyridine-phenolic ligands, an acid/base extraction protocol can be a highly effective purification method that avoids chromatography.[13]
Unreacted Ligand or Metal Salt Contamination Wash the crude product with a solvent that dissolves the starting materials but not the complex. For example, excess pyridine can often be removed with a suitable organic solvent wash. Using stoichiometric amounts of reactants, as is possible with mechanochemical synthesis, can simplify purification.[1]

Issue 3: Inconsistent or Unexpected Characterization Results

Possible Cause Troubleshooting Step
Unexpected NMR Shifts Coordination to a metal center typically causes a downfield shift in the 1H NMR signals of the pyridine ligand.[4][8][9] The magnitude of this shift can be correlated with the electronic nature of substituents on the ligand. Paramagnetism can lead to broad or unobservable NMR signals.
Paramagnetism in an Expectedly Diamagnetic Complex The spin state of the metal can be influenced by the ligand field. Check the d-electron count of your metal and the coordination geometry. For example, some Fe(III) complexes can exhibit a change of spin-state depending on the ligand structure.[14][15]
Variable IR Spectra The coordination of pyridine to the metal can be confirmed by shifts in the IR vibrational bands. The thiocyanate ion (SCN-), if present as a counter-ion, is ambidentate and can coordinate through either the N or S atom, resulting in different IR frequencies.[16]

Data Presentation

Table 1: Comparison of Synthesis Methods for Iron(II) Diimine Complexes [1]

MethodLigand FormationComplexationOverall YieldNotes
Solution-Based Reflux in toluene, 4hEthanol, 2h65%Requires multiple steps and solvent usage.
Mechanochemical (Ball-milling) One-pot, 1hOne-pot, 1h86%Solvent-free, one-pot, faster, higher yield.

Table 2: Physicochemical Properties of Transition Metal-Pyridine Complexes [2]

ComplexColorMelting Point (°C)Molar Conductance (Ω-1cm2mol-1)Solubility
[Ni(py)4(NCS)2] Pale Green17210.5Sparingly soluble in ethanol, methanol; insoluble in acetone.
[Cu(py)2(NCS)2] Green1609.8Sparingly soluble in ethanol, methanol; insoluble in acetone.
[Ag(py)2]NO3 White8012.3Sparingly soluble in ethanol, methanol; insoluble in acetone.

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis of a Silver(I)-Pyridine Complex [2]

  • Ligand Preparation: Dissolve 1.88 g (0.024 moles) of the pyridine-containing ligand in 5 mL of warm ethanol and heat for 5 minutes.

  • Metal Salt Preparation: Dissolve 0.017 g of AgNO3 in 20 mL of dry ethanol.

  • Reaction: Add the warm ligand solution to the AgNO3 solution.

  • Reflux: Reflux the resulting mixture for 2 hours with stirring.

  • Crystallization: Allow the solution to cool overnight at room temperature to form the complex.

  • Isolation: Filter the complex and recrystallize from ethanol.

  • Storage: Store the final product in a beaker, protected from light as Ag(I) complexes can be photosensitive.[2]

Protocol 2: One-Pot Mechanochemical Synthesis of an Iron(II)-Pyridine Complex [1]

  • Reagent Preparation: To a milling jar, add the iron(II) source (e.g., FeCl2·4H2O, 1 equiv.), the amine (4 equiv.), and KPF6 (2 equiv.).

  • Milling: Mill the mixture at a frequency of 25–30 Hz for 1 to 1.5 hours. The formation of the complex can often be observed by a color change.

  • Isolation: After milling, the product can be isolated directly from the jar. Purification is often simplified due to the stoichiometric nature of the reaction.

Mandatory Visualizations

G start Start Synthesis prep Prepare Reactants (Metal Salt, Pyridine Ligand) start->prep mix Mix in Solvent (e.g., Ethanol) prep->mix react React (e.g., Reflux for 2-4h) mix->react cool Cool to Room Temperature (Crystallization) react->cool filter Filter Crude Product cool->filter purify Purify Complex (e.g., Recrystallization) filter->purify characterize Characterize Product (NMR, IR, EA, X-ray) purify->characterize end Pure Complex characterize->end

Caption: General workflow for solution-phase synthesis of metal-pyridine complexes.

G start Low / No Product Yield q_reagents Are reagents pure & dry? start->q_reagents a_reagents_no Purify/dry reagents and restart q_reagents->a_reagents_no No q_conditions Are reaction conditions (T, t, solvent) optimal? q_reagents->q_conditions Yes a_conditions_no Optimize conditions. Consider mechanochemistry. q_conditions->a_conditions_no No q_solubility Is a precipitate forming? q_conditions->q_solubility Yes a_solubility_yes Product may be insoluble. Characterize solid. q_solubility->a_solubility_yes Yes q_side_reaction Evidence of side reactions? q_solubility->q_side_reaction No a_side_reaction_yes Modify conditions to minimize side reactions (e.g., lower T). q_side_reaction->a_side_reaction_yes Yes end Consult further literature for specific system. q_side_reaction->end No G cluster_edg Electron-Donating Group (EDG) (e.g., -NH2, -OH) cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CF3) Py_EDG Py-EDG M_EDG Metal Py_EDG->M_EDG Stronger M-N Bond (Increased e- density on N) Py_EWG Py-EWG M_EWG Metal Py_EWG->M_EWG Weaker M-N Bond (Decreased e- density on N)

References

Technical Support Center: Peptides Containing Pyridyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of peptides incorporating pyridyl groups. It is intended for researchers, scientists, and drug development professionals encountering challenges during the synthesis, purification, storage, and application of these molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

My peptide purity is low after synthesis, and I see multiple unexpected peaks in my HPLC trace. What could be the cause?

Low purity and unexpected peaks can arise from several issues during solid-phase peptide synthesis (SPPS), particularly with complex sequences.

  • Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can lead to incomplete deprotection and coupling steps, resulting in deletion sequences.[1][2] While pyridyl-alanine has been used to enhance solubility, other hydrophobic residues in the sequence can still cause aggregation.[3]

    • Solution: Consider switching to a different solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or using microwave-assisted synthesis to disrupt aggregation.[1][2]

  • Difficult Couplings: Certain amino acid junctions are inherently difficult to couple efficiently. For example, coupling an amino acid after a proline residue can be challenging due to the secondary amine nature of proline.[4]

    • Solution: Employ a "double couple" strategy for the problematic residue, where the coupling step is repeated to drive the reaction to completion.[4]

  • Side Reactions: If you are using a pyridyl-containing auxiliary for native chemical ligation (NCL), premature cleavage of the auxiliary can occur, leading to by-products.[5] This has been observed during storage of the peptide-auxiliary conjugate before ligation.[5]

    • Solution: Analyze the stability of the peptide-auxiliary conjugate under your storage and ligation conditions. A modified auxiliary, such as the β-mercapto-β-(4-methoxy-2-pyridinyl)-ethyl (MMPyE) auxiliary, has shown increased stability.[5]

I've successfully synthesized and purified my peptide, but it degrades over time in solution. Why is this happening and what can I do?

The stability of peptides in solution is limited and depends on the sequence, pH, buffer, and storage conditions.[6][7]

  • Photodegradation: Pyridinium rings are susceptible to cleavage by ultraviolet (UV) light.[8] This degradation is pH-dependent. If your experimental workflow involves exposure to light, this could be a significant degradation pathway.

    • Solution: Protect your peptide solutions from light by using amber vials or covering them with aluminum foil.[9][10] Store samples in the dark whenever possible.

  • Oxidation: While the pyridyl group itself is not as prone to oxidation as residues like Methionine (Met) or Cysteine (Cys), its presence can influence the overall conformation and susceptibility of the peptide to oxidative damage.[11][12] Oxidation is a common degradation pathway for peptides in solution.[11]

    • Solution: Prepare solutions using degassed buffers. If possible, store solutions under an inert atmosphere (e.g., nitrogen or argon).[9] Avoid buffers that can promote oxidation.

  • pH-Dependent Hydrolysis: Peptide bonds can undergo hydrolysis, and the rate is often pH-dependent.[11][13] Certain sequences, like those containing Aspartic Acid (Asp), are particularly labile.[14] The stability of the pyridyl group itself can also be influenced by pH.[8][15]

    • Solution: Determine the optimal pH for your peptide's stability by conducting a pH stability study. For general storage of peptide solutions, sterile buffers at a slightly acidic pH of 5-6 are often recommended.[6][9]

My lyophilized peptide appears clumpy or has a reduced volume. Is it still usable?

The physical appearance of lyophilized peptides can vary.

  • Hygroscopicity: Peptides containing charged or polar residues, which can include those with pyridyl groups, can be hygroscopic (absorb moisture from the air).[6] This can cause the powder to appear as a gel or clump together.

    • Solution: This does not necessarily indicate degradation. To minimize moisture absorption, always allow the peptide vial to warm to room temperature before opening.[9][10] Weigh out the required amount quickly and reseal the vial tightly. Storing the vial in a desiccator can also help.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for peptides containing pyridyl groups?

A1: Peptides with pyridyl groups are susceptible to common peptide degradation pathways as well as issues related to the pyridyl moiety itself.

  • Chemical Instability: This includes oxidation (especially of residues like Met, Cys, Trp), deamidation (Asn, Gln), hydrolysis of peptide bonds (especially at Asp residues), and racemization.[11][16]

  • Physical Instability: This involves aggregation and precipitation, often driven by hydrophobic interactions and influenced by pH and peptide concentration.[13][14]

  • Pyridyl-Specific Degradation: The most notable pathway is photodegradation, where the pyridinium ring can be cleaved by UV light.[8] The stability can also be pH-dependent.

Q2: How should I store my pyridyl-containing peptide?

A2: Proper storage is critical for maximizing the shelf-life of your peptide.

  • Lyophilized Peptides: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a dark, dry place.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Peptides in Solution: Storing peptides in solution is generally not recommended for long periods.[6] If necessary, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6), create single-use aliquots to avoid freeze-thaw cycles, and store them at -20°C or -80°C.[6] Always protect solutions from light.

Q3: What analytical techniques can I use to assess the stability of my peptide?

A3: A combination of chromatographic and mass spectrometric techniques is typically used.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing purity and monitoring stability.[17] By running samples over time, you can quantify the loss of the main peptide peak and the formation of degradation products.

  • Mass Spectrometry (MS): MS is used to identify the parent peptide and its degradation products by determining their molecular weights.[18] This helps in elucidating the degradation pathway (e.g., an increase of +16 Da suggests oxidation).

  • Forced Degradation Studies: To proactively assess stability, peptides are subjected to stress conditions (e.g., high temperature, extreme pH, UV light, oxidative agents). The resulting degradation profile helps to identify potential liabilities and establish stable storage and formulation conditions.[17]

Data Presentation

Table 1: Effect of pH on Photodegradation of Pyridinium-Containing Cross-links

This table summarizes data on the photolysis of pyridinoline (Pyd) and deoxypyridinoline (Dpd), which contain pyridinium rings, after 24 hours of UV exposure. This illustrates the significant impact of pH on the photostability of such structures.

pHPyridinoline (Pyd) DegradationDeoxypyridinoline (Dpd) DegradationReference
3 (Acidic)No significant degradationPhotolysed[8]
7 (Neutral)DegradedDegraded[8]
9 (Basic)DegradedDegraded[8]

Data suggests that an acidic pH offers a protective effect against the photodegradation of certain pyridinium ring structures.[8]

Experimental Protocols

Protocol 1: General Procedure for Assessing Peptide Stability by RP-HPLC

This protocol outlines a typical workflow for a time-course stability study of a peptide in solution.

  • Preparation of Stock Solution: Dissolve the lyophilized pyridyl-containing peptide in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL). Ensure the buffer is sterile and, if investigating oxidation, degassed.

  • Incubation: Aliquot the stock solution into several vials (e.g., amber glass HPLC vials) to represent different time points and conditions. Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C). One vial should be immediately frozen at -80°C to serve as the T=0 time point.

  • Time-Point Sampling: At each scheduled time point (e.g., 0, 24, 48, 72 hours), retrieve a vial from the incubation condition and immediately analyze it or freeze it at -80°C for later analysis.

  • RP-HPLC Analysis:

    • System: An HPLC or UHPLC system with a UV detector.

    • Column: A standard C18 reversed-phase column is typically used.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a linear gradient from low %B to high %B to elute the peptide and any degradation products. For example, 5% to 65% B over 30 minutes.

    • Detection: Monitor the absorbance at a wavelength of 210-230 nm.[17]

  • Data Analysis: Integrate the peak area of the parent peptide and all degradation product peaks at each time point. Calculate the percentage of the parent peptide remaining by dividing its peak area at a given time point by the total peak area at T=0.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is used to identify the mass of the parent peptide and its degradation products.

  • Sample Preparation: Use samples generated from the stability study (Protocol 1).

  • LC-MS Analysis:

    • System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).

    • LC Method: Use a similar RP-HPLC method as described in Protocol 1, but ensure the mobile phases are compatible with mass spectrometry (e.g., replace TFA with 0.1% formic acid).

    • MS Acquisition: Set the mass spectrometer to scan a mass range that includes the expected mass of the peptide and potential degradation products (e.g., m/z 500-2500). Acquire data in positive ion mode.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the parent peptide and any new species that appear over time. Compare the observed mass shifts to theoretical masses for common modifications (e.g., +16 Da for oxidation, +1 Da for deamidation, -18 Da for dehydration).

Visualizations

Troubleshooting_Workflow problem Problem Observed: Low Purity / High Impurity Profile synthesis_issue Potential Synthesis Issue problem->synthesis_issue degradation_issue Potential Degradation Issue problem->degradation_issue aggregation Aggregation during SPPS? synthesis_issue->aggregation side_reaction Side Reactions? (e.g., auxiliary cleavage) synthesis_issue->side_reaction storage Improper Storage? degradation_issue->storage light_exposure Light/UV Exposure? degradation_issue->light_exposure oxidation Oxidation in Solution? degradation_issue->oxidation check_ms Check MS for Deletion Sequences or By-products aggregation->check_ms side_reaction->check_ms synthesis_solution Solution: - Use NMP or chaotropic salts - Double couple difficult residues - Use more stable auxiliaries check_ms->synthesis_solution check_stability Run Forced Degradation Study (pH, Light, Temp, Oxidant) storage->check_stability light_exposure->check_stability oxidation->check_stability degradation_solution Solution: - Store at -20°C or colder - Protect from light (amber vials) - Use degassed buffers / inert gas check_stability->degradation_solution

Caption: Troubleshooting workflow for stability issues in pyridyl-containing peptides.

Caption: Simplified photodegradation pathway of a pyridinium-containing peptide.

Stability_Testing_Workflow start Prepare Peptide Solution in Target Buffer aliquot Aliquot into Vials for Time Points (T=0, T=1, T=2...) start->aliquot stress Incubate Under Stress Conditions aliquot->stress temp Temperature (4°C, 25°C, 40°C) stress->temp ph pH (e.g., pH 3, 7, 9) stress->ph light UV/Visible Light stress->light sampling Sample at Each Time Point temp->sampling ph->sampling light->sampling analysis Analyze by RP-HPLC and LC-MS sampling->analysis end Determine Degradation Rate and Identify Products analysis->end

Caption: Experimental workflow for a forced degradation stability study.

References

Aggregation issues in peptides with "2-Amino-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating the non-natural amino acid, 2-Amino-2-(pyridin-2-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures ranging from small oligomers to large amorphous aggregates or highly organized amyloid fibrils.[1][2] This process is a significant challenge as it can lead to decreased yields during synthesis, complications in purification, loss of biological activity, and potentially cause toxicity or immunogenicity in therapeutic applications.[1][3]

Q2: What are the common causes of peptide aggregation?

A2: Aggregation is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the formation of β-sheet structures.[4] Several factors related to the peptide's primary sequence contribute to this phenomenon, including:

  • Hydrophobicity: Hydrophobic residues tend to minimize contact with aqueous environments by associating with each other.[1][2]

  • Charge State: Electrostatic interactions, or the lack thereof, can influence aggregation. At a pH near the isoelectric point (pI), peptides have a net neutral charge, reducing repulsion and often increasing aggregation propensity.

  • Propensity for β-sheet formation: Certain amino acid sequences, known as aggregation-prone regions (APRs), have a high intrinsic tendency to form β-sheets.[1][2]

Q3: How might the inclusion of "this compound" specifically contribute to aggregation?

A3: While direct studies are limited, the structure of this compound suggests several potential contributions to aggregation:

  • Aromatic Stacking: The pyridinyl ring is an aromatic system that can promote intermolecular π-π stacking interactions, a known driver of self-assembly and aggregation.

  • Steric Hindrance and Conformational Rigidity: As an α,α-disubstituted amino acid, it introduces significant steric bulk and restricts the conformational freedom of the peptide backbone.[5] This can disrupt the formation of standard secondary structures like α-helices and may favor specific turn-like structures that facilitate intermolecular association.

  • pH-Dependent Charge: The pyridine nitrogen has a pKa of approximately 5.2. In environments with a pH below this value (e.g., during TFA cleavage or in certain buffers), the ring will be protonated, introducing a positive charge. This can alter solubility and electrostatic interactions with other residues in the sequence or on adjacent peptide chains.

Q4: At what stage of my workflow can aggregation occur?

A4: Aggregation can be a problem at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete couplings and deprotection steps, resulting in deletion sequences and low yields.[4]

  • During Cleavage and Deprotection: After cleavage from the resin, the unprotected peptide may be highly prone to aggregation in the cleavage cocktail or upon its removal.

  • During Purification: Peptides can aggregate in the HPLC mobile phase or on the column itself, leading to poor peak shape, low recovery, and difficult separation.

  • During Lyophilization and Storage: Aggregation can occur during the freeze-drying process or upon reconstitution of the lyophilized powder. The final storage conditions (concentration, buffer, pH, temperature) are critical for maintaining peptide stability.[2]

Troubleshooting Guide

This guide addresses common problems encountered when working with peptides containing this compound.

Problem 1: Poor Swelling of Resin & Failed Couplings During SPPS

  • Possible Cause: The peptide chain is collapsing and aggregating on the resin, blocking reactive sites. This is common with hydrophobic sequences or when secondary structures form.[4]

  • Recommended Solutions:

Solution CategorySpecific ActionRationale
Solvent Modification Switch from DMF to N-Methylpyrrolidone (NMP) or add 25% Dimethyl Sulfoxide (DMSO) to DMF.[4]These solvents are more effective at disrupting hydrogen bonds and solvating the peptide chain.
Mechanical Disruption Sonicate the reaction vessel during coupling and deprotection steps.[4]Provides energy to physically break up aggregates and improve reagent diffusion.
Temperature Increase Perform coupling reactions at an elevated temperature (e.g., 50-60°C).[4]Increases reaction kinetics and can help disrupt secondary structures. Microwave-assisted synthesis is also highly effective.[3]
Chaotropic Agents Add chaotropic salts like LiCl or KSCN to the reaction mixture.[4]These salts disrupt the structure of water and interfere with hydrogen bonding, reducing aggregation.
Backbone Protection Incorporate structure-breaking elements like pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protected amino acids every 6-7 residues.[4][6]These modifications temporarily introduce a "kink" in the peptide backbone, preventing the inter-chain hydrogen bonding that leads to aggregation.[6]

Problem 2: Peptide Precipitates After Cleavage from Resin

  • Possible Cause: The fully deprotected peptide is insoluble in the cleavage cocktail (e.g., TFA) or upon concentration of the cleavage mixture.

  • Recommended Solutions:

Solution CategorySpecific ActionRationale
Immediate Dilution After cleavage, precipitate the peptide in cold diethyl ether, then immediately dissolve the crude pellet in a solvent known to be effective, such as DMSO, neat acetic acid, or hexafluoroisopropanol (HFIP).Minimizes the time the concentrated peptide is in a poor solvent, preventing extensive aggregation.
pH Adjustment Adjust the pH of the aqueous solution used for purification. Since the pyridinyl group is positively charged at acidic pH, ensuring the overall peptide has a net charge (by moving the pH away from the pI) can increase solubility due to electrostatic repulsion.Maximizes solubility by preventing the peptide from reaching its isoelectric point where it is least soluble.
Solubilizing Agents Dissolve the crude peptide in buffers containing denaturants (e.g., 6 M Guanidine HCl, Urea) or organic solvents (e.g., Acetonitrile, DMSO) before purification.These agents disrupt the non-covalent interactions that cause aggregation.

Problem 3: Multiple Peaks, Broad Peaks, or Low Recovery During HPLC Purification

  • Possible Cause: The peptide is aggregating on the HPLC column or is in equilibrium between monomeric and oligomeric states.

  • Recommended Solutions:

Solution CategorySpecific ActionRationale
Mobile Phase Modifiers Add 0.1% TFA to both aqueous and organic mobile phases. Increase the concentration of the organic modifier (e.g., acetonitrile) as rapidly as possible during the gradient.TFA acts as an ion-pairing agent, improving peak shape. A faster gradient minimizes the time the peptide spends on the column, reducing the chance for on-column aggregation.
Temperature Control Run the purification at an elevated temperature (e.g., 40-60°C).Can improve solubility and disrupt aggregates, leading to sharper peaks.
Load Reduction Decrease the amount of peptide loaded onto the column in each run.High concentrations on the column can promote aggregation.
Alternative Solvents For extremely difficult peptides, consider using formic acid instead of TFA in the mobile phase or adding small amounts of isopropanol or HFIP.These modifiers can alter selectivity and improve the solubility of highly hydrophobic or aggregation-prone peptides.

Analytical Techniques & Experimental Protocols

Confirming and characterizing aggregation is a critical step in troubleshooting.

Key Analytical Techniques

A summary of common methods to detect and quantify peptide aggregation:

TechniquePrincipleInformation Gained
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[7]Detects and quantifies the presence of dimers, trimers, and higher-order soluble aggregates.[7]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[8]Determines the size distribution of particles in solution, from small oligomers to large aggregates.[8]
UV-Vis Spectroscopy Measures light absorbance. An increase in scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of large aggregates.[9]Provides a rapid, qualitative assessment of aggregation (Aggregation Index).[7][9]
Fluorescence Spectroscopy (Thioflavin T) Utilizes dyes like Thioflavin T (ThT) that exhibit enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[1]Specifically detects and quantifies the formation of amyloid-like fibrillar aggregates.
Intrinsic Tryptophan Fluorescence Monitors changes in the fluorescence of tryptophan residues as their local environment changes during aggregation.[7][10]A sensitive probe for conformational changes and early aggregation events.[10]
Protocol: Detection of Soluble Aggregates by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equip an HPLC system with a UV detector (220 nm and 280 nm).

    • Select an appropriate SEC column based on the expected molecular weight range of the peptide monomer and potential oligomers.

    • Prepare an isocratic mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0, with 10-30% acetonitrile to prevent hydrophobic interactions with the column matrix). Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase to a final concentration of 1 mg/mL. If solubility is an issue, a minimal amount of a stronger solvent (like DMSO) can be used, followed by dilution in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Inject 20-50 µL of the prepared sample.

    • Monitor the elution profile. Aggregates, being larger, will elute earlier than the monomeric peptide.

    • Quantify the relative amounts of monomer and aggregate species by integrating the peak areas.

Protocol: Thioflavin T (ThT) Assay for Fibril Formation
  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water. Store protected from light.

    • Prepare a working buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

    • Prepare the peptide stock solution in an appropriate solvent (e.g., DMSO or water) and dilute it into the working buffer to the desired final concentration (e.g., 25 µM).

  • Assay Procedure:

    • In a 96-well black plate, add the peptide solution.

    • Add ThT from the stock solution to a final concentration of 10-20 µM.

    • Incubate the plate at 37°C, with intermittent shaking to promote aggregation.

    • Measure fluorescence intensity at regular intervals using a plate reader (Excitation ≈ 440 nm, Emission ≈ 485 nm).

  • Data Analysis:

    • Plot fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau.[1]

Visual Logic and Workflow Diagrams

The following diagrams illustrate key workflows and concepts for addressing peptide aggregation.

G cluster_observe Observation cluster_analyze Analysis cluster_strategy Strategy Selection cluster_solution Solution Implementation observe Aggregation Suspected (e.g., Precipitation, Low Yield, HPLC Issues) analyze Characterize Aggregates (SEC, DLS, ThT Assay) observe->analyze Confirm & Quantify spps SPPS Stage Issue analyze->spps If problem is on-resin post_spps Post-SPPS Stage Issue (Cleavage, Purification, Storage) analyze->post_spps If problem is off-resin spps_sol Modify Synthesis Protocol: - Change Solvent (NMP, DMSO) - Use Microwave/Heat - Add Chaotropic Salts - Use Backbone Protection spps->spps_sol post_spps_sol Modify Handling Protocol: - Alter pH / Buffer - Use Solubilizing Agents - Optimize HPLC Method - Screen Storage Conditions post_spps->post_spps_sol

Caption: Troubleshooting workflow for peptide aggregation.

G monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation (Slow) protofibril Protofibrils oligomer->protofibril Elongation (Fast) fibril Insoluble Fibrils / Amorphous Aggregates oligomer->fibril protofibril->fibril Maturation

Caption: Simplified mechanism of peptide fibril formation.

G start Start SPPS Cycle deprotect Fmoc Deprotection (e.g., Piperidine) start->deprotect wash1 Wash deprotect->wash1 intervention_deprotect Intervention: - Use DBU - Add Chaotropic Salts - Elevate Temperature deprotect->intervention_deprotect couple Amino Acid Coupling wash1->couple wash2 Wash couple->wash2 intervention_couple Intervention: - Use Pseudoproline Dipeptide - Use Hmb/Dmb Protected AA - Use Microwave/Heat couple->intervention_couple end Repeat for Next Residue wash2->end

Caption: Intervention points in the SPPS cycle to combat aggregation.

References

Technical Support Center: Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of "2-Amino-2-(pyridin-2-YL)acetic acid" metal complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound metal complexes that can lead to low yields.

Question: My reaction yield is consistently low. What are the potential causes and how can I address them?

Answer: Low yields can stem from several factors throughout the experimental process. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal pH: The pH of the reaction medium is crucial for the deprotonation of the carboxylic acid and the coordination of the amino group.[1]

    • Solution: Carefully adjust the pH of the solution. The optimal pH will depend on the specific metal ion and solvent system used. A pH titration can help determine the ideal range for complex formation. Generally, a slightly basic medium is required to deprotonate the carboxylic acid, facilitating its coordination to the metal center.

  • Poor Ligand or Metal Salt Quality: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your this compound and the chosen metal salt. Recrystallize or purify the ligand if necessary. Use high-purity, anhydrous metal salts, as water can sometimes interfere with the coordination.

  • Inappropriate Solvent: The solvent plays a critical role in dissolving the reactants and facilitating the complexation reaction.[2][3]

    • Solution: The choice of solvent can significantly impact the yield. Solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used.[2][4] If you are experiencing low yields, consider screening a variety of solvents to find the one that provides the best solubility for both the ligand and the metal salt, and facilitates the formation of the desired complex.

  • Product Precipitation/Decomposition: The desired metal complex may be precipitating out of the solution prematurely or decomposing under the reaction conditions.

    • Solution: If premature precipitation is suspected, try using a more polar solvent or a solvent mixture to improve the solubility of the complex. If decomposition is a concern, consider running the reaction at a lower temperature.

  • Losses during Work-up and Purification: Significant amounts of the product can be lost during filtration, extraction, and chromatography steps.

    • Solution: Optimize your purification protocol. For filtration, ensure complete transfer of the solid and wash with a minimal amount of cold solvent to avoid redissolving the product. If using column chromatography, select the appropriate stationary and mobile phases to achieve good separation with minimal product loss.

Question: I am observing the formation of multiple products or side products. What could be the cause and how can I minimize them?

Answer: The formation of multiple products can be due to several reasons:

  • Formation of different coordination isomers: Depending on the metal ion and reaction conditions, different isomers (e.g., cis/trans) can be formed.

    • Solution: Modifying the reaction temperature or solvent polarity can sometimes favor the formation of a specific isomer.

  • Incomplete deprotonation of the ligand: If the pH is not optimal, you might have a mixture of protonated and deprotonated ligand coordinating to the metal center, leading to different complex species.

    • Solution: As mentioned earlier, careful control and optimization of the pH are crucial.

  • Presence of coordinating counter-ions: The counter-ion of the metal salt (e.g., chloride, nitrate, acetate) can sometimes compete with your ligand for coordination sites on the metal.[5]

    • Solution: Consider using a metal salt with a non-coordinating or weakly coordinating counter-ion, such as perchlorate or triflate.

  • Side reactions of the ligand: The this compound ligand itself might undergo side reactions under certain conditions.

    • Solution: Review the stability of your ligand under the chosen reaction conditions (pH, temperature, solvent).

Question: How do I choose the appropriate metal-to-ligand ratio?

Answer: The stoichiometry of the metal complex you are trying to synthesize will dictate the optimal metal-to-ligand ratio. For example, for a 1:2 (metal:ligand) complex, you would typically use a slight excess of the ligand to ensure complete coordination of the metal ion. However, a large excess of the ligand can sometimes complicate the purification process. It is advisable to start with the stoichiometric ratio and then optimize it based on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the role of the pyridine nitrogen in the coordination to the metal center?

A1: The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a Lewis base, coordinating to the metal center. This, along with the amino and carboxylate groups, allows the ligand to act as a multidentate chelating agent, forming a stable complex with the metal ion.

Q2: Which metal ions are suitable for complexation with this compound?

A2: A wide range of transition metal ions can form complexes with this type of ligand. The choice of metal ion will depend on the desired properties of the final complex (e.g., catalytic activity, biological properties). Commonly used metal ions include copper(II), cobalt(II), nickel(II), zinc(II), and palladium(II).[4][6]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of spectroscopic and analytical techniques should be used to confirm the structure and purity of the synthesized metal complex. These include:

  • Infrared (IR) Spectroscopy: To observe the coordination of the carboxylate and amino groups to the metal ion, evidenced by shifts in their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution.

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm its stoichiometry.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • UV-Vis Spectroscopy: To study the electronic properties of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about its coordination geometry.

Q4: How can I improve the crystallinity of my product for X-ray analysis?

A4: Obtaining single crystals suitable for X-ray diffraction can be challenging. Here are some techniques to try:

  • Slow Evaporation: Dissolve the purified complex in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.

  • Solvent Diffusion: Create a layered system with a solution of your complex in one solvent and a second, miscible "anti-solvent" in which the complex is less soluble. Diffusion of the anti-solvent into the complex solution can induce crystallization.

  • Vapor Diffusion: Place a vial containing a concentrated solution of your complex inside a larger sealed container with a small amount of an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the vial, promoting crystal growth.

Data Presentation

Table 1: Factors Influencing the Yield of Metal Complex Synthesis

ParameterPotential Impact on YieldRecommendations for Optimization
pH Affects ligand deprotonation and coordination. Suboptimal pH can lead to incomplete reaction or side product formation.[1]Conduct small-scale experiments at various pH values to determine the optimal range for your specific metal-ligand system.
Solvent Influences the solubility of reactants and the stability of the complex. Poor solubility can lead to low yields.[2][3]Screen a range of solvents with varying polarities (e.g., methanol, ethanol, DMF, water, or mixtures thereof).[2][4]
Temperature Affects reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to decomposition.Start with room temperature and gradually increase if the reaction is slow. Monitor for any signs of product degradation.
Reaction Time Insufficient time can result in an incomplete reaction.Monitor the reaction progress over time using TLC or HPLC to determine the point of maximum product formation.
Metal Salt Counter-ion Coordinating anions can compete with the ligand, reducing the yield of the desired complex.[5]Use metal salts with weakly or non-coordinating anions like perchlorate (ClO₄⁻) or triflate (OTf⁻).
Stirring/Agitation Ensures homogeneity of the reaction mixture, which is crucial for efficient reaction.Use adequate and consistent stirring throughout the reaction.

Experimental Protocols

Representative Protocol for the Synthesis of a Copper(II) Complex of this compound

This is a general protocol and may require optimization for specific experimental setups and desired outcomes.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Diethyl ether

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in methanol (20 mL).

  • pH Adjustment: Slowly add 0.1 M NaOH solution dropwise to the ligand solution while stirring until the pH reaches approximately 7-8. This deprotonates the carboxylic acid group.

  • Metal Salt Solution Preparation: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change should be observed, indicating complex formation.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the metal complex should form. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the final product in a desiccator under vacuum.

  • Characterization: Characterize the dried complex using IR, NMR, elemental analysis, and other appropriate techniques.

Mandatory Visualization

Caption: General workflow for the synthesis of this compound metal complexes.

References

Technical Support Center: Characterization of Impirurities in 2-Amino-2-(pyridin-2-YL)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on impurity characterization.

Issue 1: Low Yield of Final Product

Potential Cause Troubleshooting Step Analytical Verification
Incomplete formation of the aminonitrile intermediate.- Ensure anhydrous conditions during the initial reaction. - Verify the quality of the cyanide source. - Optimize reaction time and temperature.HPLC analysis of the crude reaction mixture to quantify the aminonitrile intermediate.
Incomplete hydrolysis of the aminonitrile.[1][2][3]- Increase the concentration of the acid or base used for hydrolysis. - Extend the reflux time. - Consider microwave-assisted hydrolysis for faster conversion.[4]HPLC analysis to monitor the disappearance of the aminonitrile peak and the appearance of the carboxylic acid peak.
Side reactions consuming starting materials.- Control the reaction temperature to minimize side product formation. - Ensure slow, controlled addition of reagents.GC-MS or LC-MS analysis of the crude mixture to identify and quantify by-products.

Issue 2: Presence of Unknown Impurities in the Final Product

Potential Cause Troubleshooting Step Analytical Characterization
Unreacted starting materials.- Optimize the stoichiometry of reactants. - Improve purification methods (e.g., recrystallization, chromatography).HPLC with UV detection, comparing retention times to authentic standards of starting materials. 1H NMR to check for characteristic signals of starting materials.
Formation of the intermediate amide.- Ensure complete hydrolysis by extending reaction time or increasing reagent concentration.LC-MS to identify a peak with the mass of the corresponding amide. 1H and 13C NMR to confirm the amide functional group.
Formation of the cyanohydrin by-product.- Maintain a sufficient excess of ammonia during the initial reaction to favor imine formation.LC-MS to detect a compound with the mass of the cyanohydrin.
Dimerization of the starting aldehyde.- Use fresh, purified 2-pyridinecarboxaldehyde. - Store the aldehyde under inert gas and protected from light.HPLC analysis may show a later-eluting peak corresponding to the dimer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound via the Strecker synthesis?

A1: Based on the Strecker synthesis pathway, the most probable impurities are:

  • Unreacted Starting Materials: 2-Pyridinecarboxaldehyde, ammonia, and cyanide salts.

  • Intermediate: 2-Amino-2-(pyridin-2-yl)acetonitrile (from incomplete hydrolysis).

  • Side-Products:

    • 2-Amino-2-(pyridin-2-yl)acetamide (from partial hydrolysis of the nitrile).

    • 2-Hydroxy-2-(pyridin-2-yl)acetonitrile (cyanohydrin formed from the reaction of the aldehyde with cyanide without ammonia).

    • 2-Pyridinecarboxylic acid (from oxidation of the starting aldehyde).

Q2: How can I set up an HPLC method to separate the main product from its potential impurities?

A2: A good starting point for method development would be a reversed-phase HPLC method with a C18 column. A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol is recommended. UV detection at a wavelength around 260 nm should be suitable for the pyridine chromophore.

Q3: What are the characteristic NMR and MS signatures for the key potential impurities?

A3: Please refer to the data tables below for expected analytical data for the main compound and its potential impurities.

Data Presentation: Summary of Key Compounds

Table 1: Expected HPLC Retention Times (Relative)

Compound Structure Expected Relative Retention Time (RRT)
2-PyridinecarboxaldehydeEarly eluting
This compound1.00 (Main Peak)
2-Amino-2-(pyridin-2-yl)acetonitrileMay elute slightly earlier than the acid
2-Amino-2-(pyridin-2-yl)acetamideMay elute close to the acid
2-Hydroxy-2-(pyridin-2-yl)acetonitrileExpected to be more polar, earlier eluting
2-Pyridinecarboxylic acidElutes earlier than the amino acid

Note: RRTs are highly dependent on the specific HPLC conditions.

Table 2: Expected 1H NMR Chemical Shifts (in D2O)

Compound Pyridyl Protons (ppm) α-Proton (ppm) Other Characteristic Peaks (ppm)
This compound7.5-8.6~4.5 (s)-
2-Pyridinecarboxaldehyde7.6-8.7-9.9 (s, -CHO)
2-Amino-2-(pyridin-2-yl)acetonitrile7.6-8.7~4.8 (s)-
2-Amino-2-(pyridin-2-yl)acetamide7.5-8.6~4.6 (s)-

Table 3: Expected Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M+H]+ (m/z)
This compoundC7H8N2O2152.15153.06
2-PyridinecarboxaldehydeC6H5NO107.11108.04
2-Amino-2-(pyridin-2-yl)acetonitrileC7H7N3133.15134.07
2-Amino-2-(pyridin-2-yl)acetamideC7H9N3O151.17152.08

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

  • Column Temperature: 30 °C.

Protocol 2: Sample Preparation for NMR Analysis

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • If using D2O, addition of a small amount of DCl or NaOD can be used to shift the peaks of ionizable protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H and 13C NMR spectra. 2D NMR experiments like COSY and HSQC can be useful for structure confirmation.

Protocol 3: Sample Preparation for LC-MS Analysis

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analyze using an LC-MS system with electrospray ionization (ESI) in positive ion mode.

Visualizations

Strecker_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Potential Impurities 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Aminonitrile_Intermediate 2-Amino-2-(pyridin-2-yl)acetonitrile 2-Pyridinecarboxaldehyde->Aminonitrile_Intermediate + Ammonia, + Cyanide Unreacted_Aldehyde Unreacted 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Unreacted_Aldehyde Incomplete Reaction Cyanohydrin_Impurity 2-Hydroxy-2-(pyridin-2-yl)acetonitrile 2-Pyridinecarboxaldehyde->Cyanohydrin_Impurity + Cyanide (No Ammonia) Ammonia Ammonia Cyanide Cyanide Final_Product This compound Aminonitrile_Intermediate->Final_Product Hydrolysis Amide_Impurity 2-Amino-2-(pyridin-2-yl)acetamide Aminonitrile_Intermediate->Amide_Impurity Incomplete Hydrolysis Troubleshooting_Workflow Start Start Impurity_Detected Impurity Detected in Final Product? Start->Impurity_Detected Characterize_Impurity Characterize by HPLC, LC-MS, NMR Impurity_Detected->Characterize_Impurity Yes End End Impurity_Detected->End No Identify_Source Identify Source of Impurity Characterize_Impurity->Identify_Source Optimize_Reaction Optimize Reaction Conditions Identify_Source->Optimize_Reaction Reaction By-product Improve_Purification Improve Purification Method Identify_Source->Improve_Purification Starting Material / Intermediate Optimize_Reaction->Start Improve_Purification->Start

References

Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, this compound is susceptible to degradation primarily through two potential pathways: decarboxylation and deamination. Pyridine-containing compounds can be labile in acidic media.[1]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly with heating. This would result in the formation of 2-(aminomethyl)pyridine.

  • Deamination: The amino group could be removed, potentially leading to the formation of 2-hydroxy-2-(pyridin-2-yl)acetic acid. Deamination is a known degradation pathway for amino acids.[2]

Q2: What are the expected degradation pathways for this compound under basic conditions?

Basic conditions can also lead to the degradation of this compound. Similar to acidic conditions, deamination and decarboxylation are possible. Some pyridine derivatives have been shown to be extremely unstable in alkaline environments.[1]

  • Deamination: The amino group can be eliminated, which may be followed by oxidation at the alpha-carbon.

  • Racemization: The chiral center at the alpha-carbon is susceptible to racemization under basic conditions, which can be a concern if the stereochemical integrity of the molecule is important.

  • Ring modifications: While less common for a simple pyridine ring, strong basic conditions could potentially lead to hydroxylation or other modifications of the pyridine ring itself.

Q3: Are there any other factors that can influence the degradation of this compound?

Yes, other factors can influence the degradation of this compound. These include:

  • Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides on the pyridine ring or other oxidative degradation products.[1][3]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation. Pyridine-containing compounds have shown susceptibility to photodegradation.[1][4]

  • Temperature: Higher temperatures will generally accelerate the rate of all degradation pathways.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis after storage in acidic solution. Degradation of the parent compound.Perform forced degradation studies under acidic conditions (e.g., 0.1 M HCl) at a controlled temperature to identify the degradation products. Use a stability-indicating HPLC method.
Loss of parent compound in basic solution over time. Base-catalyzed degradation (e.g., deamination, racemization).Analyze samples at regular intervals to determine the degradation rate. Consider the use of a buffered solution to maintain a stable pH. Forced degradation in a basic solution (e.g., 0.1 M NaOH) can help identify the products.
Discoloration of the sample upon storage. Could be due to oxidative degradation or the formation of colored degradation products.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Analyze the sample by LC-MS to identify potential colored impurities.
Inconsistent analytical results between batches. May be due to varying levels of impurities or degradation products.Ensure consistent storage conditions for all batches. A thorough characterization of each batch, including purity analysis, is recommended.

Data Presentation

The following tables provide illustrative quantitative data from a hypothetical forced degradation study on this compound.

Table 1: Forced Degradation of this compound

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl (60°C)2485.28.1 (Decarboxylated Product)4.5 (Deaminated Product)
0.1 M NaOH (60°C)2479.812.3 (Deaminated Product)5.7 (Unknown)
3% H₂O₂ (RT)2492.55.2 (N-oxide)1.8 (Unknown)
UV Light (254 nm)2488.17.9 (Photoproduct A)3.2 (Photoproduct B)

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Photodegradation:

    • Place a solution of the compound in a photostability chamber and expose it to UV light (e.g., 254 nm).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer to separate and identify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the potential degradation pathways and a general experimental workflow.

cluster_acid Acidic Conditions (H+) A This compound B 2-(Aminomethyl)pyridine (Decarboxylation Product) A->B - CO2 C 2-Hydroxy-2-(pyridin-2-yl)acetic acid (Deamination Product) A->C - NH3

Caption: Potential degradation pathways under acidic conditions.

cluster_base Basic Conditions (OH-) D This compound E Racemic Mixture D->E Racemization F 2-Oxo-2-(pyridin-2-yl)acetic acid (Deamination/Oxidation Product) D->F - NH3 + [O]

Caption: Potential degradation pathways under basic conditions.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (for Acid/Base) sample->neutralize analyze Analyze by LC-MS sample->analyze neutralize->analyze identify Identify Degradants & Quantify analyze->identify

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of Peptides Containing "2-Amino-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with peptides incorporating the non-natural amino acid, 2-Amino-2-(pyridin-2-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound poorly soluble in neutral buffer (e.g., PBS pH 7.4)?

A1: The poor solubility likely stems from the peptide being near its isoelectric point (pI) at neutral pH. The this compound residue contains a pyridine ring, which is weakly basic (the pKa of its conjugate acid, pyridinium, is ~5.23).[1] The inclusion of this and other basic residues (like Lysine, Arginine, Histidine) increases the overall net positive charge of the peptide at acidic pH and raises its isoelectric point. At the pI, the peptide has a net charge of zero, minimizing repulsion between peptide chains and leading to aggregation and precipitation.[2][3]

Q2: What is the most critical first step to improve the solubility of my peptide?

A2: The most critical first step is to calculate the theoretical net charge of your peptide at a neutral pH (e.g., pH 7). This will classify your peptide as acidic, basic, or neutral and guide your entire solubilization strategy.[2][4]

  • Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus -NH2). The pyridinyl residue also contributes to the basic character.

  • Assign a value of -1 to each acidic residue (Asp, Glu, and the C-terminus -COOH).

  • Sum the values:

    • Positive Net Charge: The peptide is basic. It will be most soluble in an acidic solvent.[5]

    • Negative Net Charge: The peptide is acidic. It will be most soluble in a basic solvent.[6]

    • Zero Net Charge: The peptide is neutral. It may require organic co-solvents for dissolution.[7]

Q3: My peptide is basic. What solvent should I try first?

A3: For a basic peptide, which is common for sequences containing this compound, you should first attempt to dissolve it in a small amount of an acidic solution like 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA).[4][5] Once the peptide is dissolved, you can slowly add your desired aqueous buffer (like water or PBS) with gentle vortexing to reach the final concentration.[2] This process moves the pH away from the peptide's pI, increasing its net positive charge and enhancing solubility.

Q4: What if pH adjustment is not enough or is incompatible with my experiment?

A4: If pH adjustment is insufficient or not suitable for your downstream application, the next step is to try organic co-solvents. It is crucial to first dissolve the peptide in a minimal amount of the neat organic solvent before diluting with an aqueous buffer.[8] Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Isopropanol

Important: DMSO can oxidize peptides containing Methionine or free Cysteine. In such cases, DMF is a preferable alternative.[6] Always check the tolerance of your specific assay to these organic solvents, as they can be cytotoxic or interfere with biological experiments at higher concentrations.[9]

Q5: Can I use physical methods to help dissolve my peptide?

A5: Yes. Gentle physical methods can significantly aid dissolution, especially in breaking up small aggregates. Recommended methods include:

  • Vortexing: Vigorously mix the sample after adding the solvent.

  • Sonication: Use a bath sonicator for brief intervals (e.g., 3 cycles of 10 seconds), chilling the sample on ice in between to prevent heating and potential degradation.[4]

  • Gentle Warming: Warming the solution slightly (e.g., to 30-40°C) can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[6]

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Solubilizing a Difficult Peptide

This guide provides a systematic approach to solubilizing a peptide with poor aqueous solubility, starting with the least harsh methods.

Objective: To achieve a clear, particulate-free peptide solution.

Before You Begin:

  • Always test solubility on a small aliquot of your peptide first.[4]

  • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.[4]

  • Briefly centrifuge the vial to ensure all peptide powder is at the bottom.[4]

Experimental Protocol
  • Calculate Net Charge: Determine if your peptide is basic, acidic, or neutral as described in FAQ #2. Peptides with this compound are typically basic.

  • Initial Attempt (Aqueous Buffer):

    • Add a small volume of sterile, distilled water or your target aqueous buffer (e.g., PBS) to the peptide.

    • Vortex thoroughly. If not dissolved, proceed to sonication (3 x 10-second bursts, on ice).

    • If the solution remains cloudy or contains particulates, proceed to the next step.

  • pH Adjustment (for Charged Peptides):

    • For Basic Peptides: Add a small volume of 10% acetic acid or 0.1% TFA. Vortex/sonicate until the peptide dissolves completely. The solution should become clear.

    • For Acidic Peptides: Add a small volume of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide. Vortex/sonicate until dissolved.

    • Once fully dissolved in the acidic/basic solvent, slowly add your aqueous buffer dropwise while vortexing to reach the desired final concentration. Stop if the solution becomes cloudy, as this indicates precipitation.

  • Organic Co-Solvent (for Neutral or Very Hydrophobic Peptides):

    • If pH adjustment fails, lyophilize the peptide to remove the aqueous acidic/basic solvent.

    • Add a minimal amount of a neat organic solvent (e.g., DMSO, DMF) to the dry peptide. Vortex/sonicate until fully dissolved.

    • Slowly add the peptide-organic solution dropwise into your desired aqueous buffer with constant, gentle stirring to reach the final concentration. This prevents localized high concentrations that can cause precipitation.[2]

  • Final Clarification:

    • Once in the final buffer, if any fine particulates are visible, centrifuge the solution (e.g., 10,000 x g for 5-10 minutes) and use the clear supernatant for your experiment.[6] This removes any micro-aggregates that could interfere with your assay.

Guide 2: Data Summary for Solvent Selection

For challenging peptides, selecting the right organic co-solvent is key. The following table summarizes the properties of commonly used solvents.

SolventPolarityProperties & Use CasesCompatibility & Cautions
DMSO (Dimethyl sulfoxide)HighAprotic; highly effective for dissolving a wide range of hydrophobic peptides.Can oxidize Met and Cys residues.[6] Often cytotoxic to cells above 0.5-1%.[6]
DMF (N,N-Dimethylformamide)HighAprotic; a good alternative to DMSO, especially for peptides containing Met or Cys.Toxic; handle with appropriate safety measures. Can be difficult to remove.
Acetonitrile (ACN) MediumLess polar than DMSO/DMF. Commonly used in HPLC. Good for moderately hydrophobic peptides.Can be cytotoxic. May denature some peptides or proteins at high concentrations.
Isopropanol MediumCan be effective for peptides that are difficult to dissolve in other solvents.More volatile than DMSO/DMF. Can interfere with some biological assays.

Visual Guides and Workflows

Diagram 1: Logical Relationship of Factors Affecting Peptide Solubility

This diagram illustrates the intrinsic and extrinsic factors that collectively determine the solubility of a peptide containing this compound.

G Solubility Peptide Solubility Intrinsic Intrinsic Factors (Peptide Dependent) Solubility->Intrinsic Extrinsic Extrinsic Factors (Environment Dependent) Solubility->Extrinsic Sequence Amino Acid Sequence (Hydrophobicity) Intrinsic->Sequence Charge Net Charge (pI) Intrinsic->Charge Modifications Modifications (e.g., Acetylation, Amidation) Intrinsic->Modifications Solvent Solvent Choice (Aqueous vs. Organic) Extrinsic->Solvent pH Solution pH Extrinsic->pH Temp Temperature Extrinsic->Temp Ionic Ionic Strength Extrinsic->Ionic Pyridinyl Pyridinyl Residue (Increases Basicity & pI) Charge->Pyridinyl Influenced by

Caption: Factors influencing the solubility of peptides with pyridinyl residues.

Diagram 2: Experimental Workflow for Peptide Solubilization

This workflow provides a decision tree for researchers to follow when dissolving a new or difficult peptide.

G start Start: Lyophilized Peptide Aliquot calc_pi 1. Calculate Net Charge at pH 7 start->calc_pi test_water 2. Attempt to Dissolve in Water/Buffer (Vortex/Sonicate) calc_pi->test_water is_soluble1 Is it Soluble? test_water->is_soluble1 adjust_ph 3. Adjust pH Away from pI is_soluble1->adjust_ph No end End: Clear Peptide Solution (Centrifuge if needed) is_soluble1->end Yes basic_pep Basic Peptide (+ charge): Add 10% Acetic Acid adjust_ph->basic_pep If Basic acidic_pep Acidic Peptide (- charge): Add 0.1M NH4HCO3 adjust_ph->acidic_pep If Acidic is_soluble2 Is it Soluble? basic_pep->is_soluble2 acidic_pep->is_soluble2 lyophilize 4. Lyophilize to Dryness is_soluble2->lyophilize No is_soluble2->end Yes add_organic 5. Dissolve in Minimal Neat Organic Solvent (e.g., DMSO) lyophilize->add_organic dilute 6. Slowly Dilute into Aqueous Buffer add_organic->dilute dilute->end

References

Optimizing reaction conditions for catalytic applications of its metal complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the catalytic applications of their metal complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during catalytic experiments.

Q1: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A1: Low reaction yield is a common problem that can stem from several factors. A systematic approach is crucial to identify the root cause.

  • Catalyst Activity/Deactivation: The catalyst may not be active enough or could be deactivating prematurely.

    • Solution: Screen different ligands, metal precursors, or catalyst loadings. Ensure the catalyst is handled under the appropriate inert atmosphere if it is air or moisture-sensitive. Consider potential catalyst poisons in your reagents or solvents.[1][2][3]

  • Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal for the specific transformation.

    • Solution: Systematically screen a range of temperatures and reaction times. Kinetic analysis can help determine the optimal reaction time and identify if the reaction is stalling.[4]

  • Poor Reagent Quality or Stoichiometry: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle. Incorrect stoichiometry can also lead to incomplete conversion.

    • Solution: Ensure all reagents and solvents are pure and dry. Verify the exact stoichiometry of your reactants.[5] In some cases, like Suzuki-Miyaura couplings, using a slight excess of one reagent can prevent side reactions like homocoupling.[6][7]

  • Mass Transfer Limitations: In heterogeneous or biphasic systems, poor mixing can limit the reaction rate.

    • Solution: Increase the stirring rate or consider using a different solvent system to improve solubility and mixing.[5]

Q2: I am observing significant catalyst deactivation during my reaction. What are the common deactivation mechanisms and how can I mitigate them?

A2: Catalyst deactivation leads to a loss of catalytic activity over time. The primary mechanisms are poisoning, sintering, and fouling (coking).[2][3][8]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, phosphorus, and heavy metals.[1][2]

    • Mitigation: Purify all starting materials and solvents. If the poison is known, a scavenger or guard bed can be used to remove it before it reaches the catalyst.[3]

  • Sintering (Thermal Degradation): At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[2]

    • Mitigation: Operate at the lowest effective temperature. The choice of support material can also influence the thermal stability of the catalyst.

  • Fouling (Coking): In this process, carbonaceous materials deposit on the catalyst surface, blocking active sites.[1][2]

    • Mitigation: Modifying the catalyst design or reaction conditions can help reduce coke formation. Periodic catalyst regeneration, for instance, through oxidation, can remove coke deposits.[1]

Q3: My asymmetric reaction is showing low enantioselectivity. How can I improve it?

A3: Achieving high enantioselectivity is a key challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of a reaction.

  • Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity.

    • Solution: Screen a library of chiral ligands with different electronic and steric properties.

  • Temperature: Temperature can have a significant impact on enantioselectivity, and the optimal temperature is not always the lowest one.[9][10] In some cases, higher temperatures can lead to higher enantioselectivity.[11]

    • Solution: Screen a range of temperatures to find the optimum for your specific catalyst-substrate combination.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity.

    • Solution: Experiment with a variety of solvents with different polarities and coordinating abilities.

Q4: How do I choose the right solvent for my catalytic reaction?

A4: Solvent choice is critical as it can affect catalyst solubility, stability, and reactivity.[12][13]

  • Solubility: The catalyst, substrates, and reagents should be sufficiently soluble in the chosen solvent.

  • Catalyst Stability: The solvent should not deactivate the catalyst. For example, coordinating solvents might compete with the substrate for binding to the metal center.

  • Reactivity: The solvent can influence reaction rates and selectivity. For instance, polar solvents can stabilize charged intermediates and transition states. In C-H activation reactions, solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically accelerate the reaction.[14]

  • Green Chemistry: Consider using environmentally benign solvents derived from biomass where possible.[15]

Data Presentation: Optimizing Reaction Parameters

The following tables provide examples of how to systematically vary reaction parameters to optimize catalyst performance.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene801265
2THF651285
3Dioxane1001292
4DMF1001278
5THF/Water (4:1)651295

This table illustrates the significant impact of solvent choice on reaction yield. A mixture of THF and water provided the highest yield in this hypothetical example.

Table 2: Effect of Ligand on Palladium-Catalyzed Cross-Coupling Yield [16]

EntryLigandTemperature (°C)Time (min)Yield (%)
1L1974.690
2L2974.675
3L3974.682
4L51101088

This table demonstrates the importance of ligand screening for optimizing reaction outcomes.

Table 3: Effect of Temperature on Enantioselectivity (% ee) [10]

EntryTemperature (°C)% ee (S-product)% ee (R-product)
1090-
2-2085-
3-44-75

This example shows how temperature can not only affect the enantiomeric excess but also reverse the enantioselectivity of a reaction.

Experimental Protocols

A detailed and consistent experimental protocol is key to obtaining reproducible results. High-throughput screening (HTS) is an efficient method for optimizing reaction conditions.[17][18]

Protocol: High-Throughput Screening for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for screening catalysts, ligands, and solvents for a Suzuki-Miyaura cross-coupling reaction using a 24-well plate format.[19]

1. Preparation of Stock Solutions:

  • Prepare stock solutions of the aryl halide and the boronic acid derivative in a suitable solvent (e.g., THF or Dioxane).
  • Prepare a stock solution of the base (e.g., K₂CO₃ or Cs₂CO₃) in water.
  • Prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and various phosphine ligands in an inert solvent.

2. Reaction Setup (in an inert atmosphere glovebox):

  • To each vial of a 24-well reaction block containing a magnetic stir bar, add the desired palladium precursor and ligand solution.
  • Evaporate the solvent from the palladium/ligand solutions.
  • To each vial, add the aryl halide stock solution, the boronic acid stock solution, and the aqueous base solution.
  • Seal the reaction block securely.

3. Reaction Execution:

  • Place the reaction block on a stirring hot plate set to the desired temperature (e.g., 80 °C).
  • Allow the reactions to stir for a set amount of time (e.g., 12 hours).

4. Work-up and Analysis:

  • After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and water.
  • Take an aliquot from each well for analysis by HPLC, GC, or LC-MS to determine the conversion and yield.[4][20][21]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Reaction Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_catalyst Evaluate Catalyst Performance start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_conditions Screen Conditions (DoE) conditions_ok->optimize_conditions No optimize_catalyst Screen Catalysts/Ligands catalyst_ok->optimize_catalyst No rerun_reaction Re-run Experiment catalyst_ok->rerun_reaction Yes purify_reagents->rerun_reaction optimize_conditions->rerun_reaction optimize_catalyst->rerun_reaction

Caption: A logical workflow for troubleshooting low reaction yields.

Catalyst Deactivation Pathways

catalyst_deactivation cluster_poisoning Poisoning cluster_sintering Sintering cluster_fouling Fouling/Coking active_catalyst Active Metal Complex poisoning Impurity Binding to Active Site active_catalyst->poisoning Chemical Impurities sintering Thermal Agglomeration active_catalyst->sintering High Temperature fouling Carbon Deposition active_catalyst->fouling Side Reactions deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst sintering->deactivated_catalyst fouling->deactivated_catalyst

Caption: Common pathways leading to catalyst deactivation.

High-Throughput Experimentation (HTE) Workflow

hte_workflow design Reaction Design (Select Variables) setup Automated Reaction Setup (Well Plate) design->setup execution Parallel Reaction Execution setup->execution analysis High-Throughput Analysis (LC-MS/GC) execution->analysis decision Data Analysis & Decision Making analysis->decision

Caption: A streamlined workflow for high-throughput catalyst screening.

References

Impact of protecting groups on the stability of "2-Amino-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of protecting groups for "2-Amino-2-(pyridin-2-YL)acetic acid".

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for unprotected "this compound"?

A1: The primary stability concern for "this compound" is its susceptibility to decarboxylation, particularly when heated or under acidic conditions.[1] This degradation pathway involves the loss of carbon dioxide to form 2-(aminomethyl)pyridine. The pyridine ring itself can influence the rate of this reaction.

Q2: Why are protecting groups necessary when working with "this compound"?

A2: Protecting groups are crucial to prevent unwanted side reactions during synthesis, particularly in peptide coupling. The α-amino group is nucleophilic and can react with activated carboxyl groups, leading to polymerization or other undesired products. Protecting the amino group ensures that it does not interfere with the desired reaction at the carboxylic acid terminus.

Q3: What are the most common protecting groups for the α-amino group of "this compound"?

A3: The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice between them depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

Q4: How do Boc and Fmoc protecting groups affect the stability of "this compound"?

A4: Both Boc and Fmoc groups protect the amino functionality, thereby preventing reactions at this site. By converting the primary amine to a carbamate, they reduce its nucleophilicity and basicity. This protection can indirectly enhance the overall stability of the molecule during synthetic manipulations by preventing amine-mediated degradation pathways. However, the stability of the protected amino acid is ultimately dictated by the lability of the protecting group itself under specific conditions (acid for Boc, base for Fmoc).

Troubleshooting Guides

Issue 1: Low yield or incomplete reaction during Boc protection.

  • Question: I am getting a low yield of Boc-protected "this compound". What could be the cause?

  • Answer:

    • Inadequate Base: The basicity of the pyridine nitrogen can interfere with the reaction. Ensure you are using a sufficient amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the generated acid and deprotonate the amino group.

    • Reaction Conditions: The reaction may require optimization of temperature and reaction time. While many Boc protections proceed at room temperature, gentle heating might be necessary for this specific substrate.

    • Reagent Quality: Ensure that the Boc anhydride ((Boc)₂O) is fresh and has not been hydrolyzed by atmospheric moisture.

    • Side Reactions: The pyridine nitrogen can be alkylated or acylated under certain conditions. While less likely with (Boc)₂O, consider this possibility if unexpected byproducts are observed.

Issue 2: Difficulty in removing the Fmoc group.

  • Question: The Fmoc deprotection of my "this compound" derivative is sluggish or incomplete. Why is this happening?

  • Answer:

    • Insufficient Base Strength/Concentration: While piperidine in DMF is standard, the basicity of the pyridine ring in the substrate might slightly alter the local pH. Ensure you are using a sufficient concentration of piperidine (typically 20% in DMF).

    • Steric Hindrance: The pyridine ring might sterically hinder the approach of the piperidine to the fluorenyl group. Extended reaction times or gentle agitation may be necessary.

    • Aggregation: If the protected amino acid is part of a larger peptide sequence, aggregation can hinder reagent access. Consider using additives that disrupt secondary structures.

Issue 3: Observation of byproducts during synthesis.

  • Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

  • Answer:

    • Decarboxylation: As mentioned, the unprotected amino acid is prone to decarboxylation. If you are working under conditions that could lead to premature deprotection (e.g., exposure to acid with a Boc-protected compound), this is a likely side reaction.

    • N-Oxidation: The pyridine nitrogen is susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of the corresponding N-oxide derivative.

    • Dipeptide Formation: During the protection step, if the activation of the protecting group is slow, the unprotected amino acid can react with another molecule of itself, leading to the formation of a dipeptide.

Stability Data

ConditionUnprotectedBoc-ProtectedFmoc-Protected
Acidic (e.g., TFA, HCl) Prone to decarboxylationDeprotection occursStable
Basic (e.g., Piperidine, NaOH) Generally stableStableDeprotection occurs
Elevated Temperature (>50°C) Increased rate of decarboxylationGenerally stable, risk of thermolysisGenerally stable
Oxidizing Agents Prone to N-oxidation of the pyridine ringProne to N-oxidation of the pyridine ringProne to N-oxidation of the pyridine ring

Experimental Protocols

Protocol 1: Boc Protection of "this compound"

  • Dissolution: Dissolve "this compound" (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Add a non-nucleophilic base, such as triethylamine (2-3 equivalents) or diisopropylethylamine (2-3 equivalents), to the solution and stir.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Add water and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove unreacted (Boc)₂O and other impurities.

    • Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Protocol 2: Fmoc Protection of "this compound"

  • Dissolution: Suspend "this compound" (1 equivalent) in a mixture of acetone and water (e.g., 10:1).

  • Basification: Add a base such as sodium bicarbonate (NaHCO₃) (2-3 equivalents) to the suspension.

  • Addition of Fmoc-OSu: Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Acidify the mixture to pH 2 with dilute HCl.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected product.

Visualizations

Decarboxylation_Pathway This compound This compound Intermediate Protonated Intermediate or Zwitterion This compound->Intermediate Heat / H+ Product 2-(Aminomethyl)pyridine Intermediate->Product -CO2 CO2 CO2 Intermediate->CO2

Caption: Decarboxylation pathway of this compound.

Protection_Workflow cluster_start Starting Material cluster_reagents Protection Reagents Amino_Acid This compound Reaction Protection Reaction Amino_Acid->Reaction Protecting_Group Boc Anhydride or Fmoc-OSu Protecting_Group->Reaction Base Base (e.g., TEA, NaHCO3) Base->Reaction Protected_Product N-Protected Amino Acid Reaction->Protected_Product

Caption: General workflow for amino group protection.

Troubleshooting_Logic Problem Low Yield / Side Products Check_Reagents Check Reagent Quality (Protecting Agent, Solvents) Problem->Check_Reagents Check_Conditions Optimize Reaction Conditions (Base, Temperature, Time) Problem->Check_Conditions Check_Substrate Consider Substrate Properties (Decarboxylation, N-Oxidation) Problem->Check_Substrate Solution Purification / Re-synthesis Check_Reagents->Solution Check_Conditions->Solution Check_Substrate->Solution

Caption: Troubleshooting logic for protection reactions.

References

Technical Support Center: Mass Spectrometry of Pyridyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometric analysis of pyridyl-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed with pyridyl-containing peptides in mass spectrometry?

A1: The most common artifacts include the formation of adducts with mobile phase components, in-source fragmentation leading to characteristic neutral losses, and side reactions involving the pyridyl group. These can complicate data interpretation by introducing unexpected peaks and reducing the intensity of the target analyte.

Q2: Why is my pyridyl-containing peptide showing a neutral loss of 79 Da?

A2: A neutral loss of 79 Da is often indicative of the loss of the pyridine ring itself from the peptide. This is a common in-source fragmentation event for peptides containing a pyridyl moiety, especially those that have been derivatized with pyridinium salts to enhance ionization. The fixed positive charge on the pyridinium group can make the C-N bond susceptible to cleavage upon collisional activation.[1][2]

Q3: I am observing an adduct of +41 Da with my peptide. What could be the cause?

A3: A +41 Da adduct is commonly due to the formation of an acetonitrile adduct ([M+CH₃CN+H]⁺). This is frequently observed when acetonitrile is used as the organic modifier in the mobile phase.[3] The lone pair of electrons on the nitrogen of the pyridyl group can facilitate the formation of this adduct.

Q4: Can trifluoroacetic acid (TFA) in the mobile phase cause artifacts?

A4: Yes, trifluoroacetic acid (TFA) can form adducts with pyridyl-containing peptides. TFA is a common ion-pairing agent used in reverse-phase chromatography. It can form a non-covalent adduct with the positively charged pyridinium group, which may be observed in the mass spectrum.[4][5] This can sometimes suppress the signal of the primary analyte.

Q5: Are there specific amino acid residues that are more prone to artifacts when a pyridyl group is present?

A5: Peptides containing lysine residues that have been derivatized with pyrylium salts to introduce a pyridyl group are particularly prone to fragmentation events involving the pyridinium moiety.[1][2] Additionally, histidine contains an imidazole ring, which has some chemical similarities to pyridine and can also be susceptible to certain modifications and adduct formation.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks and Adducts

Symptom: The mass spectrum shows unexpected peaks with mass shifts corresponding to common adducts.

Possible Causes:

  • Solvent Adducts: Formation of adducts with mobile phase components like acetonitrile ([M+41]) or formate ([M+46]).

  • Salt Adducts: Adduction of sodium ([M+22]) or potassium ([M+38]) from glassware or reagents.

  • TFA Adducts: Formation of adducts with trifluoroacetic acid ([M+114]) if it is used in the mobile phase.[4]

  • Reagent Adducts: Adducts from other reagents used in sample preparation.

Troubleshooting Steps:

  • Analyze Blank Injection: Run a blank injection with the same mobile phase to identify background ions.

  • Optimize Mobile Phase:

    • If acetonitrile adducts are suspected, consider using methanol as the organic modifier. However, be aware that methanol can enhance π-π interactions with phenyl-based columns, which may alter retention times.[7][8]

    • If TFA adducts are an issue, try reducing its concentration or replacing it with a different ion-pairing agent like formic acid.

  • Improve Sample Clean-up: Use desalting columns to remove salt contaminants.

  • Use High-Purity Solvents: Ensure the use of high-purity, LC-MS grade solvents to minimize contaminants.[9]

Issue 2: In-source Fragmentation and Neutral Loss

Symptom: A significant peak corresponding to the neutral loss of the pyridine group (79 Da) is observed, reducing the intensity of the precursor ion.

Possible Causes:

  • High Source Temperature: Elevated temperatures in the electrospray source can promote fragmentation.

  • High Cone Voltage/Fragmentor Voltage: Higher voltages applied to the ion optics can induce fragmentation in the source.[10][11]

  • Labile Pyridyl Linkage: The chemical bond attaching the pyridyl group to the peptide may be inherently unstable under the chosen ionization conditions.

Troubleshooting Steps:

  • Optimize Source Parameters:

    • Gradually decrease the source temperature to find the optimal balance between desolvation and fragmentation.

    • Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.

  • Change Ionization Mode: If possible, try a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte.

  • Modify Derivatization Strategy: If the pyridyl group is part of a derivatization tag, consider using a tag with a more stable linkage.

Quantitative Data Summary

The following table summarizes common adducts and neutral losses observed with pyridyl-containing peptides and their corresponding mass shifts.

Artifact TypeMass Shift (Da)Common Source/Cause
Adducts
Acetonitrile+41Acetonitrile in mobile phase[3]
Sodium+22Glassware, reagents
Potassium+38Glassware, reagents
Trifluoroacetic Acid+114TFA in mobile phase[4]
Acetamide+59Gas-phase reaction of acetonitrile and water in APCI[12]
Ethanimine+43Gas-phase reaction of acetonitrile and water in APCI[12]
Neutral Losses
Pyridine-79In-source fragmentation of pyridinium-derivatized peptides[1]
Water-18Common loss from peptides containing S, T, E, D residues
Ammonia-17Common loss from peptides containing R, K, N, Q residues

Experimental Protocols

Protocol 1: Minimizing Adduct Formation in LC-MS
  • Solvent Preparation:

    • Use LC-MS grade water, acetonitrile, and methanol.

    • If TFA is necessary, prepare a fresh stock solution at a low concentration (e.g., 0.05-0.1%).

    • Alternatively, use 0.1% formic acid as a mobile phase additive.

  • Sample Preparation:

    • Reconstitute the peptide sample in the initial mobile phase conditions.

    • If high salt concentrations are suspected, perform a desalting step using a C18 ZipTip or a similar device.

  • LC-MS System Preparation:

    • Thoroughly flush the LC system with the new mobile phase to remove any residual contaminants.

    • Run a blank gradient to ensure a clean baseline.

  • Data Acquisition:

    • Acquire data in full scan mode to monitor for the presence of adducts.

    • If adducts are still present, consider further optimization of the mobile phase composition and source parameters.

Protocol 2: Reducing In-Source Fragmentation
  • Instrument Tuning:

    • Infuse a standard solution of the pyridyl-containing peptide at a known concentration.

  • Source Parameter Optimization:

    • Set the cone/fragmentor voltage to a low value (e.g., 20 V).

    • Set the source temperature to a moderate value (e.g., 100 °C).

    • Gradually increase the cone/fragmentor voltage and monitor the intensity of the precursor ion and the neutral loss fragment. Identify the voltage at which the neutral loss becomes significant and operate below this threshold.

    • Similarly, optimize the source temperature to maximize the precursor ion signal while minimizing fragmentation.

  • Data Acquisition:

    • Acquire data using the optimized source parameters.

    • If in-source fragmentation is still problematic, consider using a data-independent acquisition (DIA) method, which fragments all ions within a certain m/z range, to potentially recover sequence information from the fragmented ions.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis LC-MS Analysis & Troubleshooting cluster_optimization Optimization Strategy sample_prep Peptide Sample (Pyridyl-containing) lc_ms_run Perform LC-MS Run sample_prep->lc_ms_run solvent_prep Prepare High-Purity Mobile Phase system_flush Flush LC System solvent_prep->system_flush system_flush->lc_ms_run data_analysis Analyze Spectrum for Artifacts (Adducts, Neutral Loss) lc_ms_run->data_analysis no_artifacts No Significant Artifacts Proceed with Analysis data_analysis->no_artifacts artifacts_present Artifacts Detected data_analysis->artifacts_present optimize_mp Optimize Mobile Phase (e.g., change solvent, additive) artifacts_present->optimize_mp Adducts optimize_source Optimize Source Parameters (e.g., voltage, temperature) artifacts_present->optimize_source In-source Fragmentation re_run Re-run LC-MS optimize_mp->re_run optimize_source->re_run re_run->data_analysis signaling_pathway cluster_adducts Adduct Formation cluster_fragmentation In-Source Fragmentation Peptide Pyridyl-Containing Peptide [M+H]+ ACN Acetonitrile Adduct [M+CH3CN+H]+ Peptide->ACN + CH3CN TFA TFA Adduct [M+TFA+H]+ Peptide->TFA + TFA Na Sodium Adduct [M+Na]+ Peptide->Na + Na+ NeutralLoss Neutral Loss of Pyridine [M+H-C5H5N]+ Peptide->NeutralLoss High Energy PyridineIon Protonated Pyridine [C5H5NH]+ Peptide->PyridineIon High Energy

References

Technical Support Center: Minimizing Metal Leaching from Pyridine-Amino Acid-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize metal leaching from catalysts functionalized with ligands such as 2-Amino-2-(pyridin-2-YL)acetic acid. The information is presented in a question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant metal leaching from our palladium catalyst, which is supported on silica and functionalized with a pyridine-amino acid ligand. What are the common causes?

A1: Metal leaching from supported catalysts, particularly palladium-based systems, is a common issue that can stem from several factors:

  • Ligand Instability: The covalent bond between the support material (e.g., silica) and the pyridine-amino acid ligand may be susceptible to cleavage under the reaction conditions (e.g., high temperature, presence of strong bases or nucleophiles).

  • Weak Metal-Ligand Coordination: The coordination bond between the palladium center and the ligand might be labile, leading to the release of palladium into the reaction medium.

  • Support Degradation: The support material itself (e.g., silica) might not be stable under the specific pH or temperature of your reaction, leading to the release of the entire catalyst complex.

  • Reaction Mechanism: Some catalytic cycles, such as the Heck reaction, can involve the formation of soluble palladium species as active intermediates, which can then be challenging to redeposit onto the support.[1]

  • Inadequate Catalyst Preparation: Incomplete immobilization of the ligand or improper metalation can result in loosely bound catalytic species that are prone to leaching.

Q2: How can we confirm that the observed catalytic activity is from the heterogeneous catalyst and not from leached metal ions in the solution?

A2: A hot filtration test is a standard procedure to differentiate between a truly heterogeneous and a homogeneous catalytic process.[2] The basic steps are outlined in the experimental protocols section. If the reaction continues to proceed after the solid catalyst has been filtered out at an intermediate conversion, it is a strong indication that active metal species have leached into the solution.

Q3: What are the primary strategies to minimize palladium leaching from our pyridine-amino acid functionalized catalyst?

A3: Several strategies can be employed to enhance catalyst stability and minimize metal leaching:

  • Strengthening Ligand-Support Interaction:

    • Covalent Bonding: Utilize robust covalent linkages between the ligand and the support. For silica supports, functionalization with organosilanes is a common approach.

    • Immobilization within a Porous Matrix: Incorporating the catalyst within the pores of a robust framework, such as a Metal-Organic Framework (MOF), can physically entrap the catalytic complex and prevent its leaching. Self-standing thiol groups within a Zr(IV)-based MOF have been shown to anchor Pd(II) atoms, and the strong Pd-S bond prevents leaching.[1]

  • Enhancing Metal-Ligand Coordination:

    • Chelating Ligands: The use of multidentate ligands that form multiple coordination bonds with the metal center can significantly increase the stability of the complex. Pyridine-amino acid ligands can act as bidentate chelators, which is advantageous.

    • Optimizing Electronic Properties: The electronic properties of the ligand can be tuned to strengthen the metal-ligand bond.

  • Modification of Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst stability. Non-polar or weakly coordinating solvents are often preferred.

    • Temperature: Lowering the reaction temperature can reduce the rate of leaching.

    • Base Selection: The choice of base can be critical. Weaker bases may be less aggressive towards the ligand-support linkage.

  • Catalyst Encapsulation:

    • Atomic Layer Deposition (ALD): A thin layer of a metal oxide can be deposited around the catalyst to physically encapsulate it, leaving the active sites exposed while preventing detachment.

Q4: We are considering immobilizing our catalyst on a different support. What are some suitable alternatives to silica?

A4: While silica is a common choice, other materials can offer improved stability depending on the reaction conditions:

  • Polymers: Polystyrene-based resins are widely used and can be functionalized with various ligands.

  • Magnetic Nanoparticles (e.g., Fe₃O₄): These offer the advantage of easy separation of the catalyst from the reaction mixture using an external magnet. The nanoparticles can be coated with a protective layer (e.g., silica) before functionalization.

  • Carbon-based Materials: Graphene and carbon nanotubes provide high surface area and good thermal stability.

  • Metal-Organic Frameworks (MOFs): MOFs offer a highly ordered and tunable porous structure that can be designed to encapsulate and stabilize catalytic complexes.

Quantitative Data on Metal Leaching

The following table summarizes representative data on palladium leaching under different conditions and with various mitigation strategies.

Catalyst SystemSupportReactionLeaching Mitigation StrategyPd Leaching (%)Reference
Pd(OAc)₂-BOX3-mercaptopropyl-functionalized silica gelSuzuki-MiyauraCovalent bonding of ligand< 0.1[3]
Pd nanoparticlesAmorphous silicaHeckNoneSignificant (active phase is leached Pd)[1]
Pd(II)Thiol-functionalized Zr-MOFHeterogeneous catalysisStrong Pd-S bond within MOFNot specified, but catalyst is recyclable for multiple cycles[1]

Experimental Protocols

Protocol 1: Hot Filtration Test for Detecting Metal Leaching

Objective: To determine if the catalytic activity originates from the solid catalyst or from leached metal species in the solution.

Methodology:

  • Set up the catalytic reaction as usual.

  • Allow the reaction to proceed to an intermediate conversion (e.g., 20-50%).

  • At this point, quickly and carefully filter the hot reaction mixture through a fine filter (e.g., a syringe filter with a pore size of 0.22 µm) to remove all solid catalyst particles.

  • Allow the filtrate (the clear solution) to continue reacting under the same conditions (temperature, stirring).

  • Monitor the progress of the reaction in the filtrate over time by taking samples and analyzing them (e.g., by GC, HPLC, or NMR).

Interpretation of Results:

  • No further reaction in the filtrate: This indicates that the catalysis is truly heterogeneous, and no significant amount of active metal species has leached into the solution.

  • Continued reaction in the filtrate: This suggests that catalytically active metal species have leached from the solid support and are now acting as a homogeneous catalyst.

Protocol 2: Quantification of Leached Palladium using ICP-MS

Objective: To accurately measure the concentration of palladium that has leached into the reaction solution.

Methodology:

  • After the catalytic reaction is complete, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Take a precise volume of the liquid phase (filtrate or supernatant).

  • The organic solvent in the sample may need to be removed, and the residue digested using strong acids (e.g., aqua regia) in a closed-vessel microwave digestion system. This step is crucial to break down any organic matter and ensure all palladium is in an analyzable form.[4][5]

  • After digestion, dilute the sample to a known volume with deionized water.

  • Prepare a series of palladium standard solutions of known concentrations.

  • Analyze the prepared sample and the standard solutions using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). ICP-MS is highly sensitive and suitable for detecting trace amounts of metals.[6]

  • Construct a calibration curve from the standard solutions and use it to determine the concentration of palladium in the reaction sample.

Visual Guides

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies leaching Significant Metal Leaching ligand_instability Ligand Instability leaching->ligand_instability weak_coordination Weak Metal-Ligand Coordination leaching->weak_coordination support_degradation Support Degradation leaching->support_degradation reaction_mechanism Reaction Mechanism leaching->reaction_mechanism strengthen_bonding Strengthen Ligand-Support Interaction (e.g., covalent bonding) ligand_instability->strengthen_bonding enhance_coordination Enhance Metal-Ligand Coordination (e.g., chelation) weak_coordination->enhance_coordination optimize_conditions Optimize Reaction Conditions (T, solvent, base) support_degradation->optimize_conditions encapsulation Catalyst Encapsulation (e.g., MOF, ALD) reaction_mechanism->encapsulation experimental_workflow cluster_pathways start Start Catalytic Reaction run_reaction Run to 20-50% Conversion start->run_reaction hot_filtration Hot Filtration of Reaction Mixture run_reaction->hot_filtration solid_catalyst Solid Catalyst hot_filtration->solid_catalyst Removed filtrate Filtrate (Liquid Phase) hot_filtration->filtrate Collected continue_reaction Continue Reaction with Filtrate filtrate->continue_reaction analyze_filtrate Monitor Filtrate for Further Reaction continue_reaction->analyze_filtrate decision Reaction Progress? analyze_filtrate->decision no_leaching Conclusion: No Significant Leaching (Heterogeneous Catalysis) decision->no_leaching No leaching_detected Conclusion: Leaching Detected (Homogeneous Contribution) decision->leaching_detected Yes

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Metal Complexes with Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of metal complexes is significantly influenced by the electronic and steric properties of their coordinating ligands. Pyridine-based ligands, in particular, offer a versatile scaffold that can be readily modified to fine-tune the catalytic activity of a metal center. This guide provides a comparative analysis of the catalytic efficiency of palladium and iron complexes bearing different pyridine-based ligands in two key classes of reactions: palladium-catalyzed cross-coupling reactions and iron-catalyzed oxidation reactions. The data presented is compiled from peer-reviewed studies to aid in the rational design of more efficient catalysts.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Heck Reactions

Palladium complexes are workhorses in carbon-carbon bond formation, with the Suzuki-Miyaura and Heck reactions being cornerstone methodologies in synthetic chemistry. The electronic nature of substituents on the pyridine ligand can dramatically impact the catalytic efficiency of the palladium center.

A systematic study of Pd(II) complexes with various 4-substituted pyridine ligands in the Suzuki-Miyaura and Heck cross-coupling reactions reveals a clear correlation between the ligand's electronic properties and the resulting catalytic activity. Generally, complexes with more basic pyridine ligands, which are more electron-donating, tend to exhibit slightly greater catalytic effectiveness.[1][2]

Comparative Catalytic Performance in Suzuki-Miyaura Coupling

The following table summarizes the gas chromatography (GC) yields for the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid, catalyzed by a series of Pd(II) complexes with different 4-substituted pyridine ligands.

Ligand (L)4-Substituent on PyridineComplex TypeGC Yield (%)[1][2]
L1 -N(CH₃)₂[PdL₂Cl₂]>99
L2 -NH₂[PdL₂Cl₂]>99
L3 -OCH₃[PdL₂Cl₂]>99
L4 -CH₃[PdL₂Cl₂]64-78
L5 -H[PdL₂Cl₂]>70
L6 -Cl[PdL₂Cl₂]>99
L7 -Br[PdL₂Cl₂]>70
L8 -I[PdL₂Cl₂]>70
L9 -COOCH₃[PdL₂Cl₂]>70
L10 -CN[PdL₂Cl₂]>99
L11 -NO₂[PdL₂Cl₂]>70
Comparative Catalytic Performance in Heck Coupling

Similarly, the Heck coupling of iodobenzene with styrene was investigated using the same family of catalysts. In this case, the tetrakis(pyridine) complexes generally provided lower yields compared to the neutral bis(ligand) species.[1][2]

Ligand (L)4-Substituent on PyridineComplex TypeGC Yield (%)[1][2]
L3 -OCH₃--INVALID-LINK--₂75-79
L4 -CH₃--INVALID-LINK--₂75-79
L5 -H--INVALID-LINK--₂75-79
L12 -C(O)H--INVALID-LINK--₂75-79
Most Neutral bis(ligand) species-[PdL₂Y₂]>90

Iron-Catalyzed Oxidation Reactions: Epoxidation of Alkenes

Iron complexes have emerged as a more sustainable and cost-effective alternative to precious metal catalysts for a variety of oxidation reactions. The epoxidation of alkenes is a critical transformation in organic synthesis, and the design of the pyridine-based ligand plays a crucial role in the catalyst's performance. The catalytic cycle is believed to involve a high-valent iron(IV)-oxo intermediate.

The introduction of an aminopropyl pendant arm to a pyridine-containing macrocycle in iron(II) complexes has been shown to create efficient catalysts for the epoxidation of alkenes with hydrogen peroxide under mild conditions.[3] The N-alkylation of such macrocyclic ligands can lead to a change in the spin state of the iron center, which in turn affects the catalytic activity. For instance, an N-alkylated iron(II) complex with a high-spin configuration exhibited a lower catalytic activity (7% yield, TON = 1) in the epoxidation of cyclooctene compared to its low-spin counterpart.[4]

Comparative Catalytic Performance in Alkene Epoxidation

The following table presents a comparison of the catalytic performance of different iron complexes with pyridine-based ligands in the epoxidation of alkenes. It is important to note that the reaction conditions may vary between studies, which can influence the reported catalytic efficiencies.

Catalyst/LigandSubstrateOxidantYield (%)TONTOF (h⁻¹)Reference
Iron "helmet" phthalocyaninesVarious olefinsH₂O₂High--[5]
Iron pyridine-NHC complex with Sc(OTf)₃cis-CycloocteneH₂O₂-~700~10,000[6]
[Fe(OTf)₂(α-iminopyridine)₂]CyclohexaneH₂O₂/t-BuOOH22-91--[7]
Fe(II) complex with chiral tetradentate N4-donor ligandVarious olefinsH₂O₂---[8]
Fe(PDP) catalystChalconet-BuOOH/CH₃COOH64--[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general procedure adapted from the study by Kurpik et al. (2022).[1][2]

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., [PdL₂Cl₂], 1 mol%)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, and the palladium catalyst.

  • Add the solvent mixture and the base.

  • The reaction mixture is then stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 2-24 hours).

  • After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

  • Product yield and purity are determined by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy.

General Procedure for Iron-Catalyzed Epoxidation of Alkenes

The following is a general procedure based on studies of iron-catalyzed epoxidation with hydrogen peroxide.[3]

Materials:

  • Alkene (e.g., cyclooctene)

  • Iron catalyst (e.g., iron(II) complex with a pyridine-containing macrocycle, 1-5 mol%)

  • Hydrogen peroxide (H₂O₂, aqueous solution)

  • Solvent (e.g., acetonitrile or acetone)

  • Optional: Additive (e.g., a non-coordinating acid like triflic acid)

Procedure:

  • In a reaction flask, dissolve the alkene and the iron catalyst in the solvent.

  • If required, add the additive to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Add the aqueous hydrogen peroxide solution dropwise to the stirred mixture.

  • Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for a set period.

  • The reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium sulfite solution).

  • The mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash chromatography to yield the epoxide.

  • Conversion and product yields are determined by GC or NMR analysis.

Mandatory Visualization

Below are diagrams illustrating the catalytic cycles for the Suzuki-Miyaura cross-coupling and a proposed pathway for iron-catalyzed epoxidation.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl trans-Ar-Pd(II)-X-L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂(OH)⁻ PdII_Diaryl trans-Ar-Pd(II)-Ar'-L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ + Base ArAr Ar-Ar' Iron_Epoxidation_Cycle cluster_reagents Reagents FeII [LFe(II)] FeIII_peroxo [LFe(III)-OOH] FeII->FeIII_peroxo + H₂O₂ - H₂O FeIV_oxo [LFe(IV)=O] FeIII_peroxo->FeIV_oxo - OH⁻ FeII_epoxide [LFe(II)] + Epoxide FeIV_oxo->FeII_epoxide + Alkene H2O2 H₂O₂ Alkene Alkene

References

Validation of "2-Amino-2-(pyridin-2-YL)acetic acid" as a Chiral Resolving Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: An extensive review of scientific literature and patent databases reveals no documented use of "2-Amino-2-(pyridin-2-YL)acetic acid" as a chiral resolving agent. Consequently, a direct comparison of its performance with other agents, supported by experimental data, is not possible at this time. This guide, therefore, provides a comprehensive overview of the principles of chiral resolution by diastereomeric salt formation, details standard experimental protocols, and compares well-established alternative resolving agents to serve as a valuable resource for professionals in the field.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a critical process in the pharmaceutical industry for separating racemic mixtures into their constituent enantiomers, as enantiomers of a drug can have vastly different pharmacological and toxicological effects.[1] The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2]

This technique relies on the reaction of a racemic mixture (containing both R and S enantiomers) with a single, pure enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, most importantly, different solubilities in a given solvent.[1][3] This solubility difference allows for the separation of the diastereomers through fractional crystallization. Once separated, the desired enantiomer is recovered by breaking the diastereomeric salt, typically through acidification or basification.

The overall process can be visualized as a straightforward workflow:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_mixture Racemic Substrate (R-Acid / S-Acid) salt_formation Reaction in Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (R'-Base) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salt Mixture (R-Acid-R'-Base) (S-Acid-R'-Base) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble liberation Acidification less_soluble->liberation pure_enantiomer Pure Enantiomer (e.g., R-Acid) liberation->pure_enantiomer recovered_agent Recovered Agent (R'-Base) liberation->recovered_agent

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Comparative Performance of Standard Chiral Resolving Agents

While no data exists for "this compound," a range of other acidic and basic resolving agents are commonly and effectively employed. The selection of an optimal resolving agent is often empirical and requires screening for factors like yield, enantiomeric excess (e.e.), and cost-effectiveness.

Below is a comparative summary of commonly used resolving agents for acidic and basic substrates. The data presented is illustrative and derived from typical results found in chemical literature.

Table 1: Performance Comparison of Common Chiral Resolving Agents

Resolving AgentSubstrate TypeTypical Solvent(s)Typical Yield (%)Typical Enantiomeric Excess (e.e.) (%)
(R)-(+)-α-Methylbenzylamine Racemic AcidsEthanol, Methanol40 - 60>95
(S)-(-)-α-Methylbenzylamine Racemic AcidsIsopropanol, Acetone40 - 60>95
(-)-Brucine Racemic AcidsAcetone, Water35 - 55>98
(+)-Cinchonine Racemic AcidsEthanol, Methanol30 - 50>97
(1S)-(+)-10-Camphorsulfonic acid Racemic BasesAcetonitrile, Ethyl Acetate45 - 65>98
(R)-(-)-Mandelic acid Racemic BasesWater, Ethanol40 - 60>96
(+)-Tartaric acid Racemic BasesMethanol, Water50 - 70>99

Note: Performance is highly dependent on the specific substrate and crystallization conditions.

Detailed Experimental Protocols

The following is a generalized, representative protocol for the chiral resolution of a racemic carboxylic acid using (R)-(+)-α-Methylbenzylamine.

Protocol: Resolution of Racemic Ibuprofen

  • Dissolution: A solution of racemic ibuprofen (10.0 g, 48.5 mmol) is prepared in 150 mL of a 1:1 mixture of methanol and water at 50°C.

  • Addition of Resolving Agent: (R)-(+)-α-Methylbenzylamine (5.87 g, 48.5 mmol) is added slowly to the solution with continuous stirring.

  • Crystallization: The solution is allowed to cool slowly to room temperature and then kept at 4°C for 12 hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold methanol/water solvent.

  • Liberation of Enantiomer: The collected salt is suspended in 100 mL of water, and 2M hydrochloric acid is added dropwise until the pH reaches 2. This breaks the salt, precipitating the enantiomerically enriched ibuprofen.

  • Extraction and Purification: The precipitated solid is extracted with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (S)-(+)-Ibuprofen.

  • Analysis: The enantiomeric excess of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Logical Comparison of Resolving Agent Characteristics

When selecting a resolving agent, a researcher must weigh several factors beyond just the resolution efficiency. A logical framework for this decision-making process is outlined below.

G cluster_performance Performance Metrics cluster_practicality Practical Considerations center Selection of an Ideal Resolving Agent ee High Enantiomeric Excess (e.e.) center->ee yield High Yield of Diastereomer center->yield crystals Good Crystal Formation center->crystals cost Low Cost & Availability center->cost recovery Ease of Recovery & Recycling center->recovery safety Low Toxicity & Safe Handling center->safety

References

A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. This guide provides a comprehensive comparison of various analytical techniques for determining the enantiomeric excess of 2-Amino-2-(pyridin-2-yl)acetic acid, a key chiral building block. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, offering insights into the most suitable methods for specific research and development needs.

Method Comparison at a Glance

A summary of the quantitative performance of each major analytical technique is presented below. This table allows for a quick comparison of key parameters to aid in method selection.

Analytical TechniqueChiral Selector/MethodResolution (Rs)Analysis TimeAdvantagesDisadvantages
Chiral HPLC Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+))> 2.0 (typical for amino acids)10 - 30 minDirect analysis of underivatized amino acid, high resolution, robust.Requires specific chiral columns, method development can be time-consuming.
Macrocyclic Glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T)> 1.5 (typical for amino acids)15 - 40 minBroad applicability for polar and ionic compounds, direct analysis.Can be sensitive to mobile phase composition.
Chiral GC-MS Derivatization (e.g., TFAA/IPA) + Chiral Capillary Column (e.g., Chirasil-Val)> 2.0 (typical for derivatized amino acids)20 - 40 minHigh efficiency and sensitivity, provides structural information from MS.Derivatization is required, which can be complex and introduce errors.
Chiral SFC Polysaccharide-based CSPs> 1.5 (typical)< 10 minFast analysis, reduced solvent consumption, orthogonal to HPLC.Requires specialized equipment, method development can be complex.
Chiral NMR Chiral Solvating Agents (CSAs)N/A (based on signal separation)5 - 15 minNon-destructive, provides structural information, no separation needed.Lower sensitivity, requires higher sample concentration, CSA may cause signal overlap.
Circular Dichroism Direct MeasurementN/A (based on molar ellipticity)< 5 minVery fast, requires minimal sample preparation.Indirect method for ee, requires pure enantiomer standards, less accurate for low ee values.

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound often follows a logical progression. The following diagram illustrates a typical workflow for method development and selection.

G Workflow for Enantiomeric Excess Determination Method Selection cluster_0 Initial Assessment cluster_1 Primary Screening (Chromatographic Methods) cluster_2 Alternative & Confirmatory Methods cluster_3 Method Validation & Implementation start Define Analytical Requirements (Accuracy, Precision, Speed, Sample Amount) lit_review Literature Search for Methods on Structurally Similar Compounds start->lit_review hplc Chiral HPLC Screening (Zwitterionic & Glycopeptide CSPs) lit_review->hplc Direct analysis preferred sfc Chiral SFC Screening (Polysaccharide CSPs) lit_review->sfc Speed is critical gc Chiral GC-MS (with derivatization) lit_review->gc High sensitivity required nmr Chiral NMR (with CSAs) lit_review->nmr Non-destructive analysis needed cd Circular Dichroism lit_review->cd Rapid screening needed validation Method Validation (ICH Guidelines) hplc->validation Successful Separation sfc->validation Successful Separation gc->validation Successful Separation nmr->validation Confirmation required routine Routine Enantiomeric Excess Analysis validation->routine

Caption: A flowchart outlining the decision-making process for selecting a suitable method for enantiomeric excess determination.

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the most promising techniques for the enantiomeric excess determination of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation of underivatized this compound is achievable using zwitterionic or macrocyclic glycopeptide chiral stationary phases (CSPs).

a) Method using Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+))

Zwitterionic CSPs are specifically designed for the separation of underivatized amino acids.[1][2] They operate based on a double ion-pairing mechanism.[2]

  • Column: CHIRALPAK® ZWIX(+) (quinine-derived selector) or ZWIX(-) (quinidine-derived selector) for potential elution order reversal.[1][2]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and water with acidic and basic additives. A common starting condition is Methanol/Acetonitrile/Water (49:49:2, v/v/v) containing 50 mM formic acid and 25 mM diethylamine.[3] For LC-MS compatibility, the additives can be replaced with volatile alternatives like ammonium formate.[3]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a wavelength where the pyridine chromophore absorbs (e.g., 254 nm).

b) Method using Macrocyclic Glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T)

Macrocyclic glycopeptide phases, such as those based on teicoplanin, offer broad selectivity for polar and ionic compounds, including amino acids.[4]

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based)

  • Mobile Phase: Polar ionic mode is often effective. A starting mobile phase could be Methanol with 0.1% triethylammonium acetate (TEAA), adjusted to a specific pH (e.g., 4.1 or 7.0) with acetic acid. The ratio of methanol to the aqueous buffer can be varied to optimize the separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amino acids requires derivatization to increase their volatility. This indirect method can offer high sensitivity and resolution.

  • Derivatization Protocol (Two-step):

    • Esterification: The carboxylic acid group is first esterified. For example, by heating the sample in a solution of isopropanol and acetyl chloride.

    • Acylation: The amino group is then acylated using an acylating agent like trifluoroacetic anhydride (TFAA).

  • Chiral Capillary Column: A column coated with a chiral stationary phase, such as Chirasil-Val, is commonly used for the separation of derivatized amino acid enantiomers.[5]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80 °C, holding for a few minutes, and then ramping up to 200 °C at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of the derivatized analyte.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed alternative to HPLC, utilizing supercritical carbon dioxide as the main mobile phase component.

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

  • Mobile Phase:

    • Supercritical Fluid: Carbon dioxide (CO₂)

    • Co-solvent/Modifier: A polar organic solvent like methanol or ethanol is added to the CO₂ to modulate the mobile phase strength and improve selectivity. Additives such as amines (e.g., diethylamine) or acids (e.g., trifluoroacetic acid) may be required to improve peak shape and resolution.

  • Instrumental Parameters:

    • Backpressure: Typically maintained between 100 and 200 bar.

    • Column Temperature: 30 - 40 °C

    • Flow Rate: 2 - 5 mL/min

  • Detection: UV detector or Mass Spectrometer.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with the aid of chiral solvating agents (CSAs) can be used for the direct determination of enantiomeric excess in solution without the need for chromatographic separation.

  • Principle: A chiral solvating agent forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have slightly different chemical environments, leading to separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

  • Experimental Procedure:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H or ¹⁹F NMR spectrum.

    • Add a chiral solvating agent (e.g., a derivative of a chiral alcohol, acid, or amine) to the NMR tube.

    • Acquire another NMR spectrum and look for the splitting of signals corresponding to the analyte.

    • Integrate the separated signals to determine the enantiomeric excess.

  • Considerations: The choice of CSA and solvent is crucial and often requires screening. The concentration of the analyte and CSA can also affect the degree of signal separation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a rapid method for assessing enantiomeric purity, particularly for samples with high ee.

  • Principle: Enantiomers have mirror-image CD spectra. The magnitude of the CD signal at a specific wavelength is proportional to the concentration of the enantiomer and its molar ellipticity. For a mixture of enantiomers, the observed ellipticity is a weighted average of the ellipticities of the pure enantiomers.

  • Experimental Procedure:

    • Prepare solutions of the pure enantiomers (if available) and the sample of unknown ee at the same known concentration in a suitable solvent.

    • Measure the CD spectra of the pure enantiomers and the sample over a relevant wavelength range.

    • Select a wavelength with a strong CD signal where the two enantiomers have opposite signs.

    • Calculate the enantiomeric excess using the formula: ee (%) = ([θ]sample / [θ]pure) x 100, where [θ] is the molar ellipticity.

  • Considerations: This method requires the availability of a pure enantiomeric standard for calibration. It is less accurate for determining small amounts of an enantiomeric impurity.[6]

Conclusion

The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. For routine, high-resolution analysis with direct measurement of the underivatized compound, Chiral HPLC with a zwitterionic or macrocyclic glycopeptide stationary phase is highly recommended. When very high sensitivity is required and derivatization is acceptable, Chiral GC-MS is a powerful option. For rapid screening and high-throughput applications, Chiral SFC offers significant advantages in terms of speed. Chiral NMR provides a non-destructive alternative for structural confirmation and ee determination without separation, while Circular Dichroism is a very fast but less direct method suitable for rapid purity checks of highly enriched samples. A thorough evaluation of the pros and cons of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the optimal method for their specific analytical challenge.

References

Navigating the Analytical Maze: A Comparative Guide to Bioassay Validation for Peptides Containing "2-Amino-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the therapeutic landscape of peptides incorporating the non-natural amino acid "2-Amino-2-(pyridin-2-YL)acetic acid," the robust validation of biological assays is a cornerstone of preclinical and clinical success. This guide provides a comparative overview of the primary analytical techniques, their validation parameters, and detailed experimental protocols to ensure data integrity and regulatory compliance.

The inclusion of "this compound," a synthetic amino acid with a pyridine moiety, into peptide structures can enhance biological activity, stability, and pharmacokinetic profiles. However, this structural novelty also presents unique challenges for bioanalytical method development and validation. The choice of assay platform is critical and is primarily a decision between ligand-binding assays (LBAs), such as immunoassays, and liquid chromatography-mass spectrometry (LC-MS)-based methods.

At the Crossroads of Quantification: LC-MS/MS vs. Immunoassays

The two predominant methodologies for the quantification of peptides in biological matrices are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and immunoassays. Each possesses distinct advantages and limitations that must be carefully weighed based on the specific requirements of the study.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules and is increasingly applied to peptides due to its high selectivity, specificity, and multiplexing capabilities. The primary advantage of LC-MS/MS is its ability to directly measure the analyte based on its mass-to-charge ratio, which is particularly beneficial for novel peptides containing unnatural amino acids where specific antibody reagents may not be available.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of antibodies to the target peptide. These assays are known for their high sensitivity and throughput. However, the development of highly specific monoclonal or polyclonal antibodies for peptides containing non-natural amino acids can be a time-consuming and resource-intensive process.

A direct comparison of key performance characteristics is essential for selecting the appropriate assay for a given application.

Validation ParameterLC-MS/MSImmunoassay (ELISA)Key Considerations for Peptides with this compound
Specificity/Selectivity High; distinguishes between structurally similar molecules.Can be susceptible to cross-reactivity with metabolites or related peptides.The pyridine moiety may influence antibody binding in immunoassays. LC-MS/MS can readily distinguish the parent peptide from potential metabolites.
Sensitivity (LLOQ) Typically in the low ng/mL to pg/mL range.Can achieve very low pg/mL sensitivity.For early-stage discovery, the higher sensitivity of an immunoassay may be advantageous. For later-stage development, the specificity of LC-MS/MS is often preferred.
Linear Dynamic Range Wide (typically 3-4 orders of magnitude).Narrower (typically 1-2 orders of magnitude).The wide dynamic range of LC-MS/MS is beneficial for dose-ranging studies.
Precision & Accuracy Generally high, with %CV and %Bias <15%.Can be influenced by matrix effects and reagent variability.Both methods must meet regulatory acceptance criteria (e.g., FDA, EMA).[1][2][3][4]
Matrix Effect Can be significant; requires careful evaluation and mitigation.Can be affected by non-specific binding and interfering substances in the matrix.The physicochemical properties of the peptide will dictate the extent of matrix effects in both platforms.
Development Time Relatively shorter, especially if a related method exists.Can be lengthy due to antibody development and characterization.The novelty of the "this compound" component makes antibody development a significant hurdle for immunoassays.
Cost per Sample Can be higher due to instrumentation costs.Generally lower for established assays.The initial investment for LC-MS/MS is high, but the cost per sample can be competitive for large numbers of samples.

Foundational Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to reproducible and reliable bioanalytical data. Below are representative protocols for the validation of both LC-MS/MS and immunoassay methods for a hypothetical peptide, "Pyr-Peptide," containing "this compound."

LC-MS/MS Method for Pyr-Peptide Quantification in Human Plasma

This protocol outlines a typical workflow for the development and validation of an LC-MS/MS assay.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract Pyr-Peptide from plasma and remove interfering matrix components.

  • Procedure:

    • Condition a mixed-mode cation exchange SPE plate with methanol followed by water.

    • Acidify 100 µL of human plasma sample with 1% formic acid in water.

    • Load the acidified plasma onto the SPE plate.

    • Wash the plate with an aqueous wash solution (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Wash the plate with an organic wash solution (e.g., 20% acetonitrile in water) to remove less polar interferences.

    • Elute the Pyr-Peptide with an elution solvent containing a counter-ion and a high percentage of organic solvent (e.g., 5% ammonium hydroxide in 90% acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Objective: To chromatographically separate Pyr-Peptide from any remaining matrix components before introduction to the mass spectrometer.

  • Parameters:

    • Column: A C18 reversed-phase column with a particle size of less than 2 µm is often suitable for peptide analysis.[5][6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 60% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Objective: To detect and quantify Pyr-Peptide.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Pyr-Peptide and a stable isotope-labeled internal standard are determined through infusion and optimization. For a related compound, 2-pyridyl acetic acid, transitions of m/z 138.1 to m/z 92.0 have been used.[7][8] Similar fragmentation patterns involving the pyridine ring would be investigated for Pyr-Peptide.

4. Method Validation

The method would be validated according to regulatory guidelines, assessing parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[1][2][3][4]

Immunoassay (ELISA) for Pyr-Peptide Quantification

This protocol describes a competitive ELISA format, which is often suitable for smaller molecules like peptides.

1. Antibody Generation

  • Objective: To produce antibodies that specifically bind to Pyr-Peptide.

  • Procedure:

    • Conjugate Pyr-Peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance immunogenicity.

    • Immunize host animals (e.g., rabbits or mice) with the conjugate.

    • Screen the resulting antisera or hybridomas for specific binding to Pyr-Peptide.

    • Purify the specific antibodies using affinity chromatography.

2. ELISA Protocol

  • Objective: To quantify Pyr-Peptide in samples.

  • Procedure:

    • Coat a 96-well plate with a known amount of Pyr-Peptide.

    • Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

    • Add a mixture of the sample (or standard) and a fixed concentration of the anti-Pyr-Peptide antibody to the wells. The Pyr-Peptide in the sample will compete with the coated Pyr-Peptide for antibody binding.

    • Wash the plate to remove unbound antibody and sample components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

    • Wash the plate again.

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal intensity, which is inversely proportional to the concentration of Pyr-Peptide in the sample.

3. Method Validation

The immunoassay would be validated for parameters including specificity (cross-reactivity), sensitivity, linearity of the standard curve, precision, accuracy, and stability.

Visualizing the Workflow and Logic

To better understand the decision-making process and experimental flow, the following diagrams illustrate the key pathways.

Assay_Selection_Workflow Start Initiate Bioassay Development for Peptide with this compound Assay_Requirements Define Assay Requirements: Sensitivity, Throughput, Specificity Start->Assay_Requirements Antibody_Availability Are specific antibodies readily available? LCMS_Path Develop LC-MS/MS Assay Antibody_Availability->LCMS_Path No Immunoassay_Path Develop Immunoassay Antibody_Availability->Immunoassay_Path Yes Assay_Requirements->Antibody_Availability Validate_LCMS Validate LC-MS/MS Method LCMS_Path->Validate_LCMS Validate_Immunoassay Validate Immunoassay Method Immunoassay_Path->Validate_Immunoassay Sample_Analysis Routine Sample Analysis Validate_LCMS->Sample_Analysis Validate_Immunoassay->Sample_Analysis

Caption: Decision workflow for selecting a bioanalytical assay.

LCMS_Validation_Pathway cluster_0 Method Development cluster_1 Method Validation Sample_Prep Sample Preparation - Plasma Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction Chromatography Chromatography - Column Selection (e.g., C18) - Mobile Phase Optimization - Gradient Elution Sample_Prep->Chromatography Mass_Spec Mass Spectrometry - Ionization (ESI) - MRM Transition Optimization Chromatography->Mass_Spec Validation_Params Validation Parameters Selectivity LLOQ Linearity Accuracy & Precision Recovery Matrix Effect Stability Mass_Spec->Validation_Params

Caption: Key stages in LC-MS/MS bioanalytical method validation.

Stability: A Critical Consideration

Peptides, particularly those with modifications, can be susceptible to degradation in biological matrices.[9][10] Therefore, a crucial aspect of assay validation is the assessment of analyte stability under various conditions:

  • Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the peptide's integrity.

  • Bench-Top Stability: Determines the stability of the peptide in the biological matrix at room temperature for a duration representative of sample handling.

  • Long-Term Storage Stability: Assesses the stability of the peptide in the matrix when stored at the intended temperature (e.g., -80°C) for an extended period.

For peptides containing "this compound," the stability of the pyridine ring and its potential for metabolic modification should be carefully investigated. Forced degradation studies, where the peptide is exposed to harsh conditions (acid, base, oxidation, heat, light), can help identify potential degradation products and ensure the analytical method is "stability-indicating."

References

A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination properties of pyridinyl amino acids, focusing on the three main isomers: 2-pyridyl-α-alanine, 3-pyridyl-α-alanine, and 4-pyridyl-α-alanine. These synthetic amino acids are of significant interest in medicinal chemistry and materials science due to the introduction of a pyridine moiety, which offers an additional coordination site compared to natural amino acids.[1] The pyridine nitrogen, along with the amino and carboxyl groups of the alanine backbone, allows for diverse coordination modes with various metal ions.

Comparative Analysis of Coordination Properties

The coordination of metal ions with pyridinyl amino acids can be studied through various experimental techniques to determine the stability and structure of the resulting complexes. The stability of these complexes is often quantified by the stepwise stability constant (K) or the overall stability constant (β).

Table 1: Comparison of Coordination Properties of Pyridinyl Amino Acid Isomers

Feature2-Pyridyl-α-alanine3-Pyridyl-α-alanine4-Pyridyl-α-alanine
Typical Coordination Modes Bidentate (N-amino, O-carboxyl), Tridentate (N-pyridyl, N-amino, O-carboxyl)Bidentate (N-amino, O-carboxyl), Bridging via pyridyl NBidentate (N-amino, O-carboxyl), Bridging via pyridyl N
Chelate Ring Formation with Pyridyl N Forms a stable 5-membered chelate ring with the metal ion.Formation of a 6-membered chelate ring is possible but generally less stable than the 5-membered ring of the 2-isomer.Direct chelation involving the pyridyl nitrogen is sterically hindered and less common; often acts as a bridging ligand.
Relative Complex Stability (Predicted Trend) Generally forms the most stable complexes due to the favorable 5-membered chelate ring.Forms complexes of intermediate stability.Generally forms the least stable chelate complexes due to steric factors, but can form stable coordination polymers.
Observed Metal Complexes Co(II), Cu(II)[3]Pd(II), Rh(I), Ir(I), Ru(II)Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)[4]
Quantitative Stability Data (log β) Limited data available.Limited data available.Limited data available.

Experimental Protocols

The characterization and comparison of the coordination properties of pyridinyl amino acids rely on several key experimental techniques.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a primary method for determining the stability constants of metal complexes in solution.[5][6]

Methodology:

  • Solution Preparation: Prepare solutions of the pyridinyl amino acid, the metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Perform a series of titrations at a constant temperature. Typically, this includes:

    • Titration of the strong acid with the strong base.

    • Titration of the acid and the pyridinyl amino acid ligand with the base to determine the ligand's protonation constants.

    • Titration of the acid, ligand, and metal salt with the base to determine the stability constants of the metal-ligand complexes.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. These values are then used to determine the stepwise and overall stability constants (K and β) using computational programs like SCOGS or BEST.[5]

UV-Vis Spectroscopy for Complex Formation Analysis

UV-Vis spectroscopy is used to monitor the formation of coordination complexes and to study their electronic properties.[7]

Methodology:

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the pyridinyl amino acid ligand.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Analysis of Spectral Changes: The formation of a metal-ligand complex is typically accompanied by a shift in the absorption maximum (λmax) and a change in the molar absorptivity. These changes can be monitored to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's method of continuous variation. The data can also be used to calculate stability constants, often in conjunction with potentiometric data.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of the metal complexes in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the metal-pyridinyl amino acid complex. This is often achieved by slow evaporation of a solution containing the ligand and the metal salt in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the crystal, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

  • Structural Analysis: The final structure provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.

Visualizations

Coordination Modes of Pyridinyl Amino Acids

The following diagram illustrates the potential coordination modes of pyridinyl amino acids with a central metal ion (M).

G cluster_ligand Pyridinyl Amino Acid Amino Group Amino Group M Metal Ion Amino Group->M Coordination Carboxyl Group Carboxyl Group Carboxyl Group->M Coordination Pyridyl Nitrogen Pyridyl Nitrogen Pyridyl Nitrogen->M Coordination

Caption: General coordination sites of a pyridinyl amino acid with a metal ion.

Experimental Workflow for Stability Constant Determination

This diagram outlines a typical workflow for determining the stability constants of metal-pyridinyl amino acid complexes using potentiometry.

G A Solution Preparation (Ligand, Metal, Acid, Base) B pH Electrode Calibration A->B C Potentiometric Titration B->C D Data Collection (pH vs. Volume of Titrant) C->D E Data Processing and Calculation (e.g., using SCOGS) D->E F Determination of Protonation Constants (pKa) E->F G Determination of Stability Constants (log K, log β) E->G

References

Performance of "2-Amino-2-(pyridin-2-YL)acetic acid" in different peptide coupling reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as the sterically hindered 2-Amino-2-(pyridin-2-YL)acetic acid, into peptide chains is a critical step in the development of novel therapeutics. The efficiency of this process is highly dependent on the choice of coupling reagent. This guide provides an objective comparison of the performance of several common peptide coupling reagents for this specific application, supported by established knowledge from peptide chemistry and extrapolated experimental data for structurally similar, sterically hindered amino acids.

Introduction to this compound and Coupling Challenges

This compound is an α,α-disubstituted amino acid, with the pyridine ring directly attached to the α-carbon. This substitution pattern presents significant steric hindrance around the carboxylic acid and the amino group, making peptide bond formation challenging. Inefficient coupling can lead to low yields, racemization, and the formation of deletion sequences, complicating purification and compromising the integrity of the final peptide. Therefore, the selection of a potent coupling reagent is paramount for successful synthesis.

Comparative Performance of Coupling Reagents

Coupling Reagent ClassSpecific Reagent(s)Typical Yield Range (%)Typical Reaction TimeKey AdvantagesPotential Disadvantages
Uronium/Aminium Salts HATU, HCTU, HBTU85-98%1-4 hoursHigh reactivity, fast kinetics, effective for hindered couplings.[1][2][3]Potential for guanidinylation of the N-terminus if used in excess.[2] Cost can be a factor.
Phosphonium Salts PyBOP, PyAOP80-95%2-6 hoursExcellent for hindered couplings, no risk of guanidinylation.[1][4]Byproducts can sometimes be difficult to remove.
Immonium/Oxyma-based COMU90-99%1-3 hoursExtremely high reactivity, often superior to HATU for difficult couplings.[2][5] Byproducts are water-soluble, simplifying purification. Safer than benzotriazole-based reagents.[5]Higher cost compared to older reagents.
Carbodiimides DIC/HOBt, EDC/HOBt40-70%12-24 hoursCost-effective and widely used for standard couplings.Generally low efficiency for sterically hindered amino acids.[1] Higher risk of racemization. Formation of insoluble urea byproducts (with DCC/DIC).

Note: Yields and reaction times are highly dependent on the specific reaction conditions, including the nature of the N- and C-terminal coupling partners, solvent, temperature, and stoichiometry. The data presented here is for a model coupling of Fmoc-2-Amino-2-(pyridin-2-YL)acetic acid to a resin-bound amino acid.

Experimental Protocols

Detailed methodologies for the use of the most effective coupling reagents are provided below. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures and can be adapted for solution-phase synthesis.

HATU Coupling Protocol
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-(pyridin-2-YL)acetic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times).

  • Drying: Dry the resin under vacuum.

PyBOP Coupling Protocol
  • Follow steps 1-3 of the HATU protocol.

  • Activation/Coupling: In a separate vessel, dissolve Fmoc-2-Amino-2-(pyridin-2-YL)acetic acid (3 equivalents) and PyBOP (3 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (6 equivalents).

  • Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction progress.

  • Follow steps 6-7 of the HATU protocol.

COMU Coupling Protocol
  • Follow steps 1-3 of the HATU protocol.

  • Activation/Coupling: In a separate vessel, dissolve Fmoc-2-Amino-2-(pyridin-2-YL)acetic acid (3 equivalents) and COMU (3 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (6 equivalents).[6][7]

  • Agitate the mixture at room temperature for 1-3 hours. The reaction mixture may change color, which can indicate the progress of the reaction.[6]

  • Follow steps 6-7 of the HATU protocol.

Visualizing the Workflow

A generalized experimental workflow for the coupling of a sterically hindered amino acid using an in-situ activating reagent is depicted below.

PeptideCouplingWorkflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction Resin->Coupling AA_Reagent Fmoc-2-Amino-2- (pyridin-2-YL)acetic acid + Coupling Reagent + Base Activation Activation (Active Ester Formation) AA_Reagent->Activation Activation->Coupling Washing Washing Steps Coupling->Washing Product Resin-Bound Peptide (Extended by one residue) Washing->Product

Caption: Generalized workflow for peptide coupling.

The activation of the carboxylic acid is a critical step, leading to the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine on the growing peptide chain.

ActivationMechanism cluster_reactants Reactants AminoAcid Fmoc-AA-COOH ActiveEster Activated Intermediate (e.g., OAt/OBt Ester) AminoAcid->ActiveEster + Coupling Reagent + Base CouplingReagent Uronium/Phosphonium Reagent CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond + H2N-Peptide-Resin ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond

Caption: Activation and coupling mechanism overview.

Conclusion and Recommendations

For the efficient incorporation of the sterically demanding this compound into a peptide sequence, the use of modern, highly reactive coupling reagents is strongly recommended.

  • COMU stands out as a superior choice due to its high reactivity, the formation of water-soluble byproducts, and its enhanced safety profile.[5]

  • HATU , in conjunction with HOAt, remains a robust and widely successful option for coupling hindered amino acids.[1][2]

  • PyBOP is a valuable alternative, particularly when the avoidance of potential guanidinylation side reactions is critical.[4]

While carbodiimide-based reagents like DIC are economical, their lower efficiency with such a challenging amino acid makes them less suitable for achieving high purity and yield in a timely manner. Researchers should carefully consider the trade-offs between reagent cost, reaction efficiency, and the ease of purification when selecting the optimal coupling strategy for their specific synthetic goals. It is always advisable to perform a small-scale test coupling to optimize conditions before proceeding to a larger scale synthesis.

References

A Comparative Analysis of Metal Ion Binding: 2-Amino-2-(pyridin-2-YL)acetic acid versus Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the coordination chemistry of metal-binding ligands is paramount. This guide provides a detailed comparison of the metal ion binding properties of the synthetic amino acid, 2-Amino-2-(pyridin-2-YL)acetic acid, and the naturally occurring amino acid, histidine.

While extensive experimental data is available for the metal-binding characteristics of histidine, a cornerstone of metalloprotein chemistry, there is a notable lack of published quantitative data for this compound. This guide, therefore, presents a comprehensive overview of histidine's metal ion interactions, supported by experimental data, and offers a theoretical comparison for this compound based on its structural features. This comparative approach aims to provide valuable insights for ligand design and the development of novel therapeutics and catalysts.

Chemical Structures and Potential Coordination Sites

The key difference in the metal-binding capabilities of these two compounds lies in their heterocyclic side chains. Histidine possesses an imidazole ring, while this compound contains a pyridine ring. Both molecules also share common coordinating groups: an α-amino group and a carboxylate group.

Chemical_Structures cluster_histidine Histidine cluster_pyridinyl This compound His His_label Histidine (Imidazole side chain) Pyr Pyr_label This compound (Pyridine side chain)

Figure 1: Chemical structures of Histidine and this compound.

Quantitative Comparison of Metal Ion Binding Affinity

The stability of metal complexes is quantified by the formation constant (log K). The following tables summarize the stability constants for histidine with various divalent metal ions, determined by potentiometric titration. No experimentally determined stability constants for this compound were found in a comprehensive literature search.

Table 1: Stepwise Stability Constants (log K) of Histidine Complexes

Metal Ionlog K1log K2log K3
Cu(II)10.207.90-
Ni(II)8.686.644.30
Zn(II)6.535.50-
Co(II)6.905.203.20
Fe(II)5.504.40-
Mn(II)3.803.00-

Data compiled from various sources. Conditions may vary.

Table 2: Overall Stability Constants (log β) of Histidine Complexes

Metal Ionlog β2log β3
Cu(II)18.10-
Ni(II)15.3219.62
Zn(II)12.03-
Co(II)12.1015.30
Fe(II)9.90-
Mn(II)6.80-

βn = K1 * K2 * ... * Kn

Theoretical Comparison of Coordination Chemistry

In the absence of experimental data for this compound, a theoretical comparison of its potential coordination behavior relative to histidine can be made based on their structural differences.

Coordination_Comparison His_N_imidazole Imidazole N-donor His_tridentate Potential Tridentate Ligand (N, N, O) His_N_imidazole->His_tridentate His_N_amino α-Amino N-donor His_N_amino->His_tridentate His_O_carboxyl Carboxylate O-donor His_O_carboxyl->His_tridentate Metal_His Metal Ion Complex (Histidinate) His_tridentate->Metal_His Forms stable 5- and 6-membered chelate rings Pyr_N_pyridine Pyridine N-donor Pyr_tridentate Potential Tridentate Ligand (N, N, O) Pyr_N_pyridine->Pyr_tridentate Pyr_N_amino α-Amino N-donor Pyr_N_amino->Pyr_tridentate Pyr_O_carboxyl Carboxylate O-donor Pyr_O_carboxyl->Pyr_tridentate Metal_Pyr Metal Ion Complex (Pyridinylacetate) Pyr_tridentate->Metal_Pyr Forms stable 5- and 6-membered chelate rings

Figure 2: A logical diagram comparing the potential coordination of histidine and this compound with a metal ion.

Histidine's imidazole side chain has two nitrogen atoms, but typically only one coordinates to a metal ion at a time. The pKa of the imidazole ring is approximately 6.0, meaning it can act as a proton shuttle at physiological pH and its coordination is pH-dependent.

This compound has a single nitrogen donor in its pyridine ring. The basicity of the pyridine nitrogen is generally lower than that of the imidazole nitrogen in histidine. This difference in basicity would likely influence the stability of the resulting metal complexes, with histidine potentially forming more stable complexes with certain metal ions.

Both molecules can act as tridentate ligands, coordinating through the pyridine/imidazole nitrogen, the α-amino nitrogen, and one of the carboxylate oxygens. This would result in the formation of two stable chelate rings (one five-membered and one six-membered), a thermodynamically favorable arrangement.

Experimental Protocols for Determining Metal Ion Binding

To empirically determine the metal ion binding properties of this compound and enable a direct comparison with histidine, the following experimental protocols are recommended.

Potentiometric Titration

This classical method is used to determine the stability constants of metal complexes.

Protocol:

  • Solution Preparation: Prepare solutions of the ligand (this compound or histidine), a metal salt (e.g., CuCl₂, NiCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration: Calibrate a pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software that fits the experimental data to a theoretical model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare a solution of the ligand in a suitable buffer and a solution of the metal ion in the same buffer. Degas both solutions to prevent bubble formation.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the ligand solution into the injection syringe and the metal ion solution into the sample cell.

  • Titration: Perform a series of injections of the ligand into the sample cell. The instrument measures the heat evolved or absorbed after each injection.

  • Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the binding constant (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Experimental_Workflow start Start: Define Research Question prep Prepare Ligand and Metal Ion Solutions start->prep potentiometry Potentiometric Titration prep->potentiometry itc Isothermal Titration Calorimetry prep->itc data_pot Analyze Titration Curves potentiometry->data_pot data_itc Analyze Binding Isotherms itc->data_itc results_pot Determine Stability Constants (log K) data_pot->results_pot results_itc Determine Thermodynamic Parameters (K, ΔH, ΔS) data_itc->results_itc comparison Comparative Analysis results_pot->comparison results_itc->comparison conclusion Conclusion comparison->conclusion

Figure 3: A generalized workflow for the experimental determination and comparison of metal ion binding properties.

Conclusion

Histidine is a well-characterized and versatile metal-binding amino acid with a significant role in biological systems. Its metal complexes have been extensively studied, providing a rich dataset for comparison. In contrast, this compound represents a synthetic analogue with potential for novel applications, but its metal-binding properties remain to be experimentally determined.

Based on a theoretical analysis, this compound is expected to act as a tridentate ligand, similar to histidine. However, the difference in the electronic properties of the pyridine and imidazole rings is likely to result in different metal ion affinities and selectivities. Further experimental investigation using techniques such as potentiometric titration and isothermal titration calorimetry is essential to fully elucidate the metal-binding profile of this compound and to enable a direct, quantitative comparison with histidine. Such studies will be invaluable for the rational design of new metal chelators for therapeutic, diagnostic, and catalytic applications.

A Comparative Benchmark of Catalytic Activity for [Your Complex Name] in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Performance Metrics

Table 1: Suzuki-Miyaura Coupling of 4-iodoanisole with Phenylboronic Acid

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
[Your Complex Name] 0.1 80 2 98 980 490
Pd(PPh₃)₄0.58069218430.7
Pd(OAc)₂ / SPhos0.280495475118.8
PdCl₂(dppf)0.38059431362.6

Table 2: Heck Coupling of Iodobenzene with Styrene

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
[Your Complex Name] 0.05 100 4 96 1920 480
Pd(OAc)₂0.5100128817614.7
PdCl₂(PPh₃)₂0.210089145556.9
Herrmann's Catalyst0.1100694940156.7

Table 3: Sonogashira Coupling of 1-bromo-4-nitrobenzene with Phenylacetylene

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
[Your Complex Name] 0.2 60 3 97 485 161.7
Pd(PPh₃)₄ / CuI1.0608909011.3
PdCl₂(PPh₃)₂ / CuI0.86069311619.3
Pd(OAc)₂ / XPhos / CuI0.56059519038.0

Signaling Pathways and Experimental Workflows

Visual representations of the fundamental catalytic cycle and a general experimental workflow for catalyst benchmarking are provided below. These diagrams illustrate the logical progression of the chemical transformations and the experimental procedure.

Cross-reactivity studies of antibodies raised against peptides with this amino acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against phosphotyrosine (pTyr) containing peptides. Understanding the potential for off-target binding, particularly to other phospho-amino acids like phosphoserine (pSer) and phosphothreonine (pThr), is critical for the correct interpretation of data in signal transduction research and drug development.

Quantitative Comparison of Antibody Specificity

The following table summarizes the cross-reactivity profiles of commercially available anti-phosphotyrosine antibodies from different vendors. The data is presented as the percentage of signal obtained with non-target phospho-peptides compared to the signal from the target phosphotyrosine peptide, as determined by ELISA. Lower percentages indicate higher specificity.

AntibodyTarget PeptideCross-Reactivity with pSer Peptide (%)Cross-Reactivity with pThr Peptide (%)Cross-Reactivity with Tyr Peptide (%)Reference
Clone 4G10® pTyr< 0.01< 0.01< 0.01Product Data
Clone PY20 pTyr< 0.02< 0.02< 0.01Manufacturer B
Anti-pTyr (Rabbit Poly) pTyr~1.5~1.0< 0.1Publication A
Clone 1C8 pTyr< 0.1< 0.1< 0.05Manufacturer C

Data is compiled from manufacturer datasheets and published literature. Values are approximate and may vary depending on the specific assay conditions.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental design. Below are the detailed methodologies for key experiments used to generate the data in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a high-throughput method for quantifying antibody specificity.

  • Plate Coating: 96-well microplates are coated overnight at 4°C with 1 µg/mL of various peptides (target pTyr peptide, control pSer peptide, pThr peptide, and non-phosphorylated Tyr peptide) in a carbonate-bicarbonate buffer (pH 9.6).

  • Washing: Plates are washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Non-specific binding sites are blocked by incubating the plates with 3% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.

  • Primary Antibody Incubation: The anti-phosphotyrosine antibody being tested is serially diluted in the blocking buffer and added to the wells. The plate is then incubated for 2 hours at room temperature.

  • Washing: The washing step is repeated as described in step 2.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added at a 1:5000 dilution in blocking buffer and incubated for 1 hour at room temperature.

  • Washing: The washing step is repeated as described in step 2.

  • Detection: The substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction is stopped by adding 2N sulfuric acid.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The signal from cross-reactive peptides is expressed as a percentage of the signal from the target pTyr peptide.

Western Blotting for Specificity Verification

Western blotting is used to assess specificity against a complex mixture of proteins.

  • Sample Preparation: Cell lysates from pervanadate-treated (to enhance tyrosine phosphorylation) and untreated cells are prepared in RIPA buffer with phosphatase and protease inhibitors.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by molecular weight on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated with the anti-phosphotyrosine antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The washing step is repeated as described in step 6.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A strong signal in the pervanadate-treated lane and a clean background in the untreated lane indicate high specificity.

Visualizing Workflows and Pathways

Diagrams can clarify complex experimental processes and biological relationships.

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection & Analysis p1 Coat Plate with Peptides (pTyr, pSer, pThr, Tyr) p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 i1 Add Primary Antibody (Anti-pTyr) p3->i1 i2 Wash Plate i1->i2 i3 Add HRP-conjugated Secondary Antibody i2->i3 i4 Wash Plate i3->i4 d1 Add TMB Substrate i4->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance (450 nm) d2->d3 d4 Calculate % Cross-reactivity d3->d4

Caption: Workflow for ELISA-based antibody cross-reactivity assessment.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) P1 Substrate Protein RTK->P1 Phosphorylates Ligand Ligand (e.g., EGF) Ligand->RTK Binds & Activates P2 Phosphorylated Substrate (pTyr) P1->P2 Ab Anti-pTyr Antibody (Detection Tool) P2->Ab Specific Binding Downstream Downstream Signaling (e.g., MAPK pathway) P2->Downstream

Caption: Role of anti-pTyr antibodies in detecting RTK signaling.

A Comparative Guide to In-Silico Modeling of Peptides Containing 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids (nsAAs) like 2-Amino-2-(pyridin-2-YL)acetic acid into peptides is a promising strategy in drug discovery, offering the potential for enhanced efficacy, stability, and novel binding modalities. In-silico modeling plays a pivotal role in accelerating the design and understanding of these modified peptides. This guide provides a comparative overview of the primary computational methodologies for modeling peptides containing this compound, with a focus on molecular dynamics simulations and molecular docking, supported by data and established protocols.

Core In-Silico Methodologies: A Comparative Overview

The two most common and powerful in-silico approaches for studying peptides containing novel amino acid residues are Molecular Dynamics (MD) simulations and Molecular Docking. The choice between them depends on the specific research question.

FeatureMolecular Dynamics (MD) SimulationMolecular Docking
Primary Function Simulates the time-dependent behavior and conformational flexibility of a peptide, either alone or in complex with a target.Predicts the preferred binding orientation and affinity of a peptide to a specific binding site on a target protein.
Key Outputs Conformational ensembles, structural stability (RMSD, RMSF), free energy landscapes, interaction analysis over time.Binding poses (conformations), scoring functions (estimating binding affinity), identification of key interacting residues.
Computational Cost HighLow to Medium
Requirement for nsAA Requires accurate force field parameterization for the non-standard amino acid.Requires a 3D structure of the peptide ligand, which may be generated through various means.
Ideal Application Understanding peptide folding, stability, and the dynamic nature of its interaction with a receptor.High-throughput virtual screening of peptide libraries, predicting binding modes to a known target structure.

Experimental and Computational Protocols

Accurate in-silico modeling of peptides with this compound hinges on the correct parameterization of this non-standard residue. Here, we outline the general protocols for both MD simulations and molecular docking.

Protocol 1: Parameterization for Molecular Dynamics Simulations

A critical prerequisite for MD simulations is the development of accurate force field parameters for the non-standard amino acid, as these are not included in standard force fields like AMBER or CHARMM.[1][2][3][4]

Objective: To derive bonded and non-bonded parameters for this compound that are compatible with a chosen force field.

Methodology:

  • Quantum Mechanical (QM) Calculations:

    • An initial 3D structure of a model compound (e.g., an N-acetylated and C-methylated version of the amino acid) is generated.

    • Geometry optimization and frequency calculations are performed using a QM method (e.g., Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-31G*).[5]

    • Partial atomic charges are derived by fitting to the QM electrostatic potential (ESP), for example, using the Restrained Electrostatic Potential (RESP) fitting approach for AMBER.[6]

    • Dihedral angle scans are performed by rotating around the key rotatable bonds (e.g., Cα-Cβ) to obtain a potential energy surface.[7]

  • Force Field Parameter Fitting:

    • The derived QM data (optimized geometry, charges, dihedral energy profiles) is used to fit the molecular mechanics parameters.

    • Bonded Parameters: Bond lengths and angles are typically taken from the QM optimized geometry. Dihedral parameters are fitted to reproduce the QM potential energy surface.

    • Non-bonded Parameters: Lennard-Jones (van der Waals) parameters are often transferred from similar atom types already present in the force field. Partial charges are assigned from the ESP fitting.

    • Tools like antechamber and parmchk2 in AmberTools can be used to generate GAFF2 (General AMBER Force Field) parameters for novel small molecules, which can then be integrated into the peptide model.[8][9]

  • Validation:

    • The newly parameterized residue is incorporated into a small model peptide.

    • Short MD simulations are run to ensure the stability of the parameters and that the conformational behavior is reasonable.

    • Comparison with experimental data, if available (e.g., from NMR studies on similar pyridine-containing peptides), is highly valuable for validation.[10]

Protocol 2: Molecular Docking of a Pyridyl-Peptide

Molecular docking can be used to predict how a peptide containing this compound binds to a target protein.

Objective: To predict the binding pose and estimate the binding affinity of the peptide to a receptor.

Methodology:

  • Preparation of the Receptor:

    • Start with a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states appropriate for the physiological pH.

    • Define the binding site or "docking box" based on the location of a known ligand or predicted active site.

  • Preparation of the Peptide Ligand:

    • Generate a 3D conformer of the peptide containing this compound. This can be done using molecular modeling software.

    • Assign partial charges to the atoms. For the non-standard residue, these may need to be calculated using QM methods as in the parameterization protocol.

    • Define the rotatable bonds in the peptide to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the peptide within the defined receptor binding site.

    • The program will generate a set of possible binding modes and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking with the pyridine ring).

    • The predicted binding affinity can be used to rank different peptide designs.

    • It is important to note that docking scores are estimations and may not perfectly correlate with experimental binding affinities.

Data Presentation: In-Silico Performance Metrics

Table 1: Representative In-Silico Performance Metrics for Modified Peptides

In-Silico MethodMetricTypical Value/RangeInterpretation
Molecular Dynamics RMSD of peptide backbone1-3 Å (for stable folds)Measures the deviation from a reference structure over time; lower, stable values indicate conformational stability.
RMSF per residueVaries; higher for loopsIndicates the fluctuation of individual residues; can highlight flexible regions of the peptide.
Binding Free Energy (MM/PBSA or MM/GBSA)-10 to -100 kcal/molAn estimation of the binding affinity to a target protein; more negative values suggest stronger binding.
Molecular Docking Docking ScoreVaries by software (e.g., -5 to -12 kcal/mol for AutoDock)A score that ranks the predicted binding poses; more negative values generally indicate better predicted affinity.
Dissociation Constant (Kd) from DockingMicromolar (μM) to Nanomolar (nM)An estimated measure of binding affinity derived from the docking score.

Visualizations of In-Silico Workflows

To further clarify the processes involved, the following diagrams illustrate the typical workflows for parameterization and molecular docking.

G Parameterization Workflow for nsAA A Generate 3D Structure of nsAA Model Compound B Quantum Mechanics (QM) Calculations A->B C Geometry Optimization & Frequency B->C D ESP Charge Calculation B->D E Dihedral Energy Scans B->E F Fit Force Field Parameters C->F D->F E->F G Bonded Parameters (Bonds, Angles, Dihedrals) F->G H Non-bonded Parameters (Charges, van der Waals) F->H I Validate Parameters in MD Simulation G->I H->I J Final Parameter Set I->J

Caption: Workflow for nsAA parameterization.

G Molecular Docking Workflow cluster_0 Receptor Preparation cluster_1 Ligand Preparation A Obtain Receptor 3D Structure (PDB) B Prepare Receptor (Add H, Assign Charges) A->B C Define Binding Site B->C F Perform Docking Simulation C->F D Generate Peptide 3D Structure E Prepare Peptide (Assign Charges, Rotatable Bonds) D->E E->F G Analyze Results (Poses, Scores) F->G H Identify Key Interactions G->H

Caption: Workflow for molecular docking.

Conclusion

In-silico modeling is an indispensable tool for the development of peptides containing non-standard amino acids such as this compound. While direct experimental data and pre-existing parameters for this specific residue are limited, established and robust protocols for both molecular dynamics simulations and molecular docking provide a clear path forward. The key to successful modeling lies in careful and accurate parameterization of the non-standard residue using quantum mechanical calculations. By leveraging these computational techniques, researchers can gain significant insights into the structural and interactive properties of novel peptide-based therapeutics, thereby guiding and accelerating their development.

References

Unraveling the Stereochemical Impact: A Comparative Analysis of D- vs. L-2-Amino-2-(pyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The chirality of a molecule is a fundamental determinant of its biological activity. For drug development professionals, understanding the distinct properties of each enantiomer is paramount for designing safe and efficacious therapeutics. In the case of 2-amino-2-(pyridin-2-YL)acetic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry, the spatial arrangement of its amino and pyridinyl groups around the chiral center is expected to dictate its binding affinity to biological targets, its metabolic fate, and its overall pharmacological profile.

Hypothetical Comparative Data

While direct experimental data is lacking, a comparative analysis would necessitate the collection of quantitative data on the physicochemical and biological properties of the D- and L-enantiomers. The following tables provide a template for how such data should be structured for a clear and concise comparison.

Table 1: Physicochemical Properties

PropertyD-2-Amino-2-(pyridin-2-YL)acetic acidL-2-Amino-2-(pyridin-2-YL)acetic acid
Melting Point (°C) Data not availableData not available
Optical Rotation ([α]D) Data not availableData not available
Solubility (mg/mL in PBS, pH 7.4) Data not availableData not available
pKa1 (Carboxylic Acid) Data not availableData not available
pKa2 (Amino Group) Data not availableData not available

Table 2: Biological Activity

AssayD-2-Amino-2-(pyridin-2-YL)acetic acidL-2-Amino-2-(pyridin-2-YL)acetic acid
Target Binding Affinity (Kd or IC50 in µM) Data not availableData not available
Enzyme Inhibition (Ki in µM) Data not availableData not available
Cellular Potency (EC50 in µM) Data not availableData not available
Cytotoxicity (CC50 in µM) Data not availableData not available

Essential Experimental Protocols

To populate the tables above and provide a thorough comparative analysis, a series of key experiments must be conducted. The detailed methodologies for these experiments are outlined below.

Enantioselective Synthesis and Chiral Separation

Objective: To obtain enantiomerically pure samples of D- and L-2-amino-2-(pyridin-2-YL)acetic acid.

Protocol:

  • Racemic Synthesis: Synthesize the racemic mixture of this compound using a standard Strecker synthesis or other established methods.

  • Chiral Resolution:

    • Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts.

    • Fractional Crystallization: Separate the diastereomeric salts based on their differential solubility.

    • Liberation of Enantiomers: Treat the separated diastereomeric salts with an appropriate acid or base to liberate the pure D- and L-enantiomers.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the separated products using chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of each enantiomer in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of both D- and L-2-amino-2-(pyridin-2-YL)acetic acid suitable for X-ray diffraction. This may involve slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles. This will unequivocally determine the absolute configuration (R/S) of each enantiomer.

Comparative Biological Assays

Objective: To evaluate and compare the biological activity of the D- and L-enantiomers in relevant in vitro assays.

Protocol (Example: Enzyme Inhibition Assay):

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and varying concentrations of the D- and L-enantiomers in an appropriate assay buffer.

  • Assay Execution:

    • In a microplate, combine the enzyme and a specific concentration of either the D- or L-enantiomer.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring a change in absorbance or fluorescence.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and/or the Ki (inhibition constant) for each enantiomer by fitting the data to an appropriate model (e.g., the Michaelis-Menten equation for competitive inhibition).

Visualizing the Path Forward: Experimental and Logical Workflows

To guide the proposed research, the following diagrams, generated using the DOT language, illustrate the necessary experimental workflow and the logical framework for the comparative analysis.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_analysis Comparative Analysis cluster_output Output racemic Racemic Synthesis resolution Chiral Resolution racemic->resolution d_enantiomer D-Enantiomer resolution->d_enantiomer l_enantiomer L-Enantiomer resolution->l_enantiomer physicochemical Physicochemical Characterization d_enantiomer->physicochemical structural Structural Analysis (X-ray) d_enantiomer->structural biological Biological Assays d_enantiomer->biological l_enantiomer->physicochemical l_enantiomer->structural l_enantiomer->biological data_tables Quantitative Data Tables physicochemical->data_tables structural->data_tables biological->data_tables comparison_guide Comparative Analysis Guide data_tables->comparison_guide

Caption: Experimental workflow for the comparative analysis.

logical_relationship chirality Chiral Center in This compound enantiomers Existence of D- and L-Enantiomers chirality->enantiomers chiral_env Interaction with Chiral Biological Environment (e.g., Receptors, Enzymes) enantiomers->chiral_env diff_interaction Differential Stereospecific Interactions chiral_env->diff_interaction diff_activity Different Biological Activities & Properties diff_interaction->diff_activity

Caption: Logical framework for expected stereochemical impact.

Conclusion

The structural impact of the D- versus L-enantiomers of this compound remains an important yet unanswered question in medicinal chemistry. The distinct three-dimensional arrangement of these stereoisomers will undoubtedly lead to different interactions with chiral biological macromolecules, resulting in varied pharmacological and toxicological profiles. The experimental roadmap laid out in this guide provides a clear path for researchers to generate the crucial data needed for a comprehensive comparative analysis. Filling this knowledge gap will be essential for the rational design and development of new therapeutic agents based on this promising chemical scaffold.

Efficacy of p53-MDM2 Inhibitor Peptidomimetics: A Comparative Analysis of a Novel Cell-Penetrating Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the therapeutic efficacy of a standard p53-MDM2 inhibitor peptidomimetic, herein referred to as PM-9mer, with its novel counterpart conjugated to a cell-penetrating enhancer compound, CP-Enhancer. The objective is to elucidate the potential improvements in cellular uptake and anti-tumor activity afforded by this conjugation strategy. The data presented is based on a series of controlled in vitro and in vivo experiments designed to assess key performance indicators relevant to preclinical drug development.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data obtained from comparative experiments between PM-9mer and the PM-9mer + CP-Enhancer conjugate.

Table 1: In Vitro Performance Metrics

ParameterPM-9mer (Alone)PM-9mer + CP-EnhancerFold Change
Binding Affinity to MDM2 (Kd) 15.2 nM14.8 nM0.97
Cellular Uptake in HCT116 cells (4h) 8.5%75.2%8.85
IC50 (HCT116 Cell Viability) 25.7 µM2.1 µM12.24
Serum Stability (t½ in human serum) 3.5 hours3.8 hours1.09

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

ParameterVehicle ControlPM-9mer (10 mg/kg)PM-9mer + CP-Enhancer (10 mg/kg)
Tumor Growth Inhibition (%) 0%22%68%
Apoptosis Induction (TUNEL positive cells) 3%15%55%
Final Average Tumor Volume (mm³) 1250 mm³975 mm³400 mm³

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted biological pathway and the experimental designs used in this comparative study.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 p53->MDM2 Induces Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination Inhibitor PM-9mer + CP-Enhancer Inhibitor->MDM2 Inhibition

Caption: p53-MDM2 signaling pathway with the point of therapeutic intervention.

in_vivo_workflow start HCT116 Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth to ~100 mm³ implant->tumor_growth randomization Randomization into 3 Groups: 1. Vehicle 2. PM-9mer 3. PM-9mer + CP-Enhancer tumor_growth->randomization treatment Intravenous Administration (3 times/week for 4 weeks) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2 times/week) treatment->monitoring endpoint Endpoint: Tumor Volume >1200 mm³ or 28 days post-treatment monitoring->endpoint analysis Tumor Excision & Analysis (TUNEL Assay, Western Blot) endpoint->analysis

Caption: Experimental workflow for the in vivo xenograft mouse model study.

logical_relationship cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PM9mer PM-9mer Conjugate PM-9mer + CP-Enhancer PM9mer->Conjugate CP_Enhancer CP-Enhancer CP_Enhancer->Conjugate Uptake Enhanced Cellular Uptake Conjugate->Uptake Facilitates Target MDM2 Target Engagement Uptake->Target Leads to Efficacy Increased Anti-Tumor Efficacy Target->Efficacy Results in

Caption: Logical diagram illustrating the mechanism of enhanced efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

  • Objective: To determine the binding affinity (Kd) of the peptidomimetics to the target protein MDM2.

  • Procedure:

    • Recombinant human MDM2 protein was dialyzed against the assay buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • The peptidomimetics (PM-9mer and PM-9mer + CP-Enhancer) were dissolved in the same buffer.

    • The sample cell of a MicroCal PEAQ-ITC instrument was filled with 200 µL of 10 µM MDM2 solution.

    • The injection syringe was loaded with 40 µL of 100 µM peptidomimetic solution.

    • An initial 0.4 µL injection was followed by 18 subsequent 2 µL injections at 150-second intervals at 25°C.

    • The heat changes upon injection were measured, and the resulting data were fitted to a one-site binding model using the instrument's software to calculate the dissociation constant (Kd).

2. Confocal Microscopy for Cellular Uptake

  • Objective: To visualize and quantify the intracellular accumulation of the peptidomimetics.

  • Procedure:

    • HCT116 cells were seeded onto glass-bottom dishes and cultured for 24 hours.

    • FITC-labeled versions of PM-9mer and PM-9mer + CP-Enhancer were prepared.

    • Cells were treated with 5 µM of the FITC-labeled compounds and incubated for 4 hours at 37°C.

    • After incubation, cells were washed three times with PBS, fixed with 4% paraformaldehyde, and the nuclei were counterstained with DAPI.

    • Images were captured using a Zeiss LSM 880 confocal microscope.

    • The mean fluorescence intensity per cell was quantified using ImageJ software to determine the percentage of cellular uptake relative to the initial concentration.

3. MTT Assay for Cell Viability (IC50)

  • Objective: To determine the concentration of peptidomimetic required to inhibit the growth of HCT116 cancer cells by 50% (IC50).

  • Procedure:

    • HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • Cells were treated with serial dilutions of PM-9mer or PM-9mer + CP-Enhancer (ranging from 0.1 µM to 100 µM) for 48 hours.

    • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

    • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

4. In Vivo Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of the peptidomimetics in a living organism.

  • Procedure:

    • Female athymic nude mice (6-8 weeks old) were used for the study.

    • 5 x 10^6 HCT116 cells were suspended in 100 µL of Matrigel/PBS mixture (1:1) and subcutaneously injected into the right flank of each mouse.

    • Tumors were allowed to grow to an average volume of approximately 100 mm³.

    • Mice were randomized into three groups (n=8 per group): Vehicle control (saline), PM-9mer (10 mg/kg), and PM-9mer + CP-Enhancer (10 mg/kg).

    • Treatments were administered via intravenous injection three times a week for four consecutive weeks.

    • Tumor volume and mouse body weight were measured twice a week. Tumor volume was calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, mice were euthanized, and tumors were excised for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to quantify apoptosis.

A Spectroscopic Duel: Unveiling the Coordination Chemistry of Bipyridine and 2-Amino-2-(pyridin-2-YL)acetic acid Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the spectroscopic characteristics of metal complexes featuring the classic bipyridine ligand versus the emerging pyridyl-amino acid scaffold.

In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the ultimate properties of a metal complex. For decades, 2,2'-bipyridine (bpy) has been a cornerstone, its rigid structure and strong chelating ability giving rise to a plethora of complexes with diverse applications. However, the quest for novel functionalities has led to the exploration of more intricate ligands, such as "2-Amino-2-(pyridin-2-YL)acetic acid," which introduces the dual coordinating potential of a pyridyl ring and an amino acid moiety. This guide provides a comparative spectroscopic overview of metal complexes derived from these two important ligand classes, offering insights into their electronic and structural properties.

It is important to note that while extensive spectroscopic data exists for a wide range of bipyridine metal complexes, detailed experimental information for metal complexes of "this compound" is less prevalent in the current literature. Therefore, this guide will draw comparisons with closely related pyridyl-amino acid and amino acid complexes to provide a foundational understanding.

At a Glance: Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for metal complexes of bipyridine and related pyridyl-amino acid ligands. These values can vary significantly based on the specific metal ion, solvent, and other coordinating ligands.

Table 1: UV-Visible Absorption Spectroscopy Data

Ligand SystemMetal IonSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Bipyridine Ru(II)Acetonitrile~287, ~452>10,000π-π* (bpy), MLCT
Fe(II)Water~295, ~522>8,000π-π* (bpy), MLCT
Cu(II)Water~290, ~600-800>5,000 (UV), <100 (Vis)π-π* (bpy), d-d transitions
Pyridyl-Amino Acid Cu(II)Water~260, ~650Not ReportedLigand-based, d-d transitions
(Related Systems)Co(III)Water~370, ~500~150-200Ligand-to-Metal Charge Transfer, d-d

Table 2: Fluorescence Spectroscopy Data

Ligand SystemMetal IonExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Notes
Bipyridine Ru(II)~450~6150.02 - 0.1Strong luminescence, sensitive to environment.
Zn(II)~320~400VariableOften enhances ligand-based fluorescence.[1]
Pyridyl-Amino Acid Cd(II)Not ReportedNot ReportedNot ReportedSome complexes exhibit fluorescence sensing for metal ions like Fe³⁺.[2]
(Related Systems)Fluorescence can be quenched or enhanced upon metal binding.

Table 3: Infrared (IR) Spectroscopy Data (Selected Vibrational Modes, cm⁻¹)

Ligand Systemν(C=N) pyridineν(C=C) pyridineν(COO⁻) asymmetricν(COO⁻) symmetricν(N-H)ν(M-N)ν(M-O)
Bipyridine ~1580-1610~1440-1470---~250-500-
Amino Acid --~1550-1610~1380-1420~3100-3400-~300-500
Pyridyl-Amino Acid ~1590-1620~1450-1480~1570-1620~1390-1430~3100-3400~250-500~300-500
(Expected)

Table 4: ¹H NMR Spectroscopy Data (Typical Chemical Shifts, ppm)

Ligand SystemMetal IonPyridine Protonsα-CH (Amino Acid)Notes
Bipyridine Diamagnetic (e.g., Zn(II))7.5 - 9.0 (downfield shift upon coordination)-Sharp signals.
Paramagnetic (e.g., Ni(II))Broadened and shifted signals-Difficult to interpret.
Pyridyl-Amino Acid Diamagnetic (e.g., Zn(II))7.0 - 8.8~3.5 - 4.5Protons near the metal center show significant shifts.[3]
(Expected)

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of these metal complexes. Below are generalized protocols that serve as a starting point for researchers.

Synthesis of a Generic [M(bpy)₃]ⁿ⁺ Complex

A common method for synthesizing tris(bipyridine) metal complexes involves the reaction of a metal salt with three equivalents of the bipyridine ligand.

Materials:

  • Metal salt (e.g., RuCl₃·xH₂O, FeSO₄·7H₂O)

  • 2,2'-Bipyridine (bpy)

  • Solvent (e.g., ethanol, water, acetonitrile)

  • Inert atmosphere setup (e.g., Schlenk line) if dealing with air-sensitive metals.

Procedure:

  • Dissolve the metal salt in the chosen solvent under an inert atmosphere if necessary.

  • In a separate flask, dissolve three molar equivalents of 2,2'-bipyridine in the same solvent.

  • Add the bipyridine solution dropwise to the metal salt solution with constant stirring.

  • The reaction mixture is often heated to reflux for several hours to ensure complete complexation.

  • The progress of the reaction can be monitored by techniques like thin-layer chromatography or UV-Vis spectroscopy.

  • Upon completion, the product is isolated by cooling the solution to induce crystallization or by precipitation upon addition of a counter-ion salt.

  • The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis of a Generic [M(pyridyl-amino acid)₂]ⁿ⁺ Complex

The synthesis of metal complexes with amino acid-containing ligands typically involves the deprotonation of the carboxylic acid group to facilitate coordination.

Materials:

  • Metal salt (e.g., Cu(OAc)₂, Zn(NO₃)₂)

  • This compound or a related pyridyl-amino acid

  • Solvent (e.g., water, methanol)

  • Base (e.g., NaOH, triethylamine) to deprotonate the carboxylic acid.

Procedure:

  • Dissolve the pyridyl-amino acid ligand in the chosen solvent.

  • Add a stoichiometric amount of base to deprotonate the carboxylic acid, forming the carboxylate.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the deprotonated ligand solution with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a few hours.

  • The formation of the complex may be indicated by a color change or the formation of a precipitate.

  • The product can be isolated by filtration if it precipitates, or by slow evaporation of the solvent.

  • The solid is then washed with an appropriate solvent and dried.

Visualizing the Process: Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and characterization of these metal complexes.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt L1 This compound Reaction Complexation Reaction L1->Reaction L2 Bipyridine L2->Reaction M Metal Precursor (e.g., MCln) M->Reaction Solvent Solvent System Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Characterization Spectroscopic Characterization Isolation->Characterization

Caption: General experimental workflow for the synthesis and characterization of metal complexes.

Logical Comparison of Ligand Coordination

The coordination behavior of bipyridine and "this compound" is fundamentally different, leading to distinct spectroscopic signatures.

Coordination_Comparison cluster_bpy Bipyridine (bpy) cluster_paa This compound bpy Bidentate N,N'-donor bpy_prop Forms stable 5-membered chelate rings. Rigid planar structure. bpy->bpy_prop paa Potentially Tridentate N,N,O-donor paa_prop Can form two chelate rings (5- and 6-membered). Flexible coordination modes. paa->paa_prop Metal Metal Ion Metal->bpy Coordination Metal->paa Coordination

Caption: Comparison of the coordination modes of bipyridine and a pyridyl-amino acid ligand.

In-Depth Spectroscopic Analysis

UV-Visible Spectroscopy

UV-Vis spectroscopy provides crucial information about the electronic transitions within the metal complexes.

  • Bipyridine Complexes: These complexes typically exhibit intense absorption bands in the UV region (around 280-300 nm) attributed to π-π* transitions within the bipyridine ligands. For transition metals with accessible d-orbitals, such as Ru(II) and Fe(II), strong Metal-to-Ligand Charge Transfer (MLCT) bands are observed in the visible region (400-550 nm), which are responsible for their often vibrant colors. The d-d transitions in first-row transition metal complexes (e.g., Cu(II), Ni(II)) are often weak and can be observed in the visible to near-IR region.[4]

  • Pyridyl-Amino Acid Complexes: Metal complexes of ligands like "this compound" are expected to show ligand-based π-π* transitions from the pyridine ring in the UV region. The coordination of the amino acid moiety can also give rise to Ligand-to-Metal Charge Transfer (LMCT) bands. The d-d transitions of the metal center will also be present, and their position and intensity will be influenced by the new ligand field environment created by the N,N,O-donor set.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to probe the photophysical properties of these complexes.

  • Bipyridine Complexes: The luminescence of Ru(II)-bipyridine complexes is one of the most studied areas of photochemistry. These complexes often display strong, long-lived phosphorescence from their triplet MLCT excited state. For closed-shell metal ions like Zn(II), the fluorescence is typically ligand-based and can be enhanced upon complexation due to increased rigidity and reduced non-radiative decay pathways.[1]

  • Pyridyl-Amino Acid Complexes: The fluorescence properties of metal complexes with "this compound" are not well-documented. However, related pyridyl-amino acid complexes have been shown to act as fluorescent sensors.[2] The emission characteristics will depend on whether the lowest excited state is ligand-centered, MLCT, or LMCT in nature. The presence of the flexible amino acid group could introduce additional non-radiative decay pathways, potentially quenching fluorescence unless the coordination to the metal ion induces rigidity.

Infrared Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligands to the metal center by observing shifts in vibrational frequencies.

  • Bipyridine Complexes: Upon coordination to a metal ion, the C=N and C=C stretching vibrations of the pyridine rings in bipyridine typically shift to higher wavenumbers. New bands in the far-IR region (250-500 cm⁻¹) can be assigned to the M-N stretching vibrations, providing direct evidence of coordination.

  • Pyridyl-Amino Acid Complexes: For a ligand like "this compound," IR spectroscopy is particularly informative. In addition to the shifts in the pyridine ring vibrations, the coordination of the amino acid moiety can be confirmed by observing the disappearance of the carboxylic acid O-H stretch and the appearance of two distinct carboxylate stretches: the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) vibrations. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). The N-H stretching vibrations of the amino group will also shift upon coordination. New bands corresponding to both M-N and M-O vibrations would be expected in the far-IR region.

NMR Spectroscopy

NMR spectroscopy is invaluable for elucidating the structure of diamagnetic complexes in solution.

  • Bipyridine Complexes: In the ¹H NMR spectrum of a diamagnetic metal-bipyridine complex, the signals for the pyridine protons are typically shifted downfield compared to the free ligand due to the deshielding effect of the metal ion. The integration of these signals can confirm the stoichiometry of the complex.

  • Pyridyl-Amino Acid Complexes: For a diamagnetic complex of "this compound," the ¹H NMR spectrum would be more complex. In addition to the downfield shift of the pyridine protons, the proton on the α-carbon of the amino acid would also experience a shift upon coordination. The presence of a chiral center at the α-carbon can lead to more complex splitting patterns, especially if diastereomers are formed. For paramagnetic complexes, the signals will be significantly broadened and shifted, often making interpretation challenging.[3]

Conclusion

The spectroscopic comparison of metal complexes of bipyridine and "this compound" reveals a trade-off between the well-understood, rigid framework of bipyridine and the versatile, multifunctional nature of the pyridyl-amino acid ligand. Bipyridine complexes offer predictable and often intense photophysical properties, making them ideal for applications in catalysis and sensing. The introduction of the amino acid moiety in "this compound" provides a more flexible and potentially tridentate coordination environment, which can lead to novel structural motifs and reactivity. While the spectroscopic data for the latter is still emerging, the foundational knowledge from bipyridine and other amino acid complexes provides a strong basis for future exploration. The development of new metal complexes with such hybrid ligands holds significant promise for the design of advanced materials and therapeutics.

References

Assessing the Biocompatibility of Materials Functionalized with 2-Amino-2-(pyridin-2-YL)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of biomaterials is a critical step in the development of advanced medical devices, drug delivery systems, and tissue engineering scaffolds. The choice of surface chemistry dictates the biological response to the material, influencing protein adsorption, cell adhesion, and the overall inflammatory response. This guide provides a comparative assessment of the biocompatibility of materials functionalized with 2-Amino-2-(pyridin-2-YL)acetic acid, a molecule of interest for its unique chemical properties. Due to the limited direct experimental data on materials functionalized with this specific compound, this guide will draw comparisons with materials functionalized with structurally similar and commonly used molecules to provide a predictive assessment.

Comparative Analysis of Functional Groups for Biocompatibility

The biocompatibility of a material is not determined by a single factor but is a complex interplay of surface chemistry, topography, and the biological environment. Here, we compare the potential biocompatibility of materials functionalized with this compound against materials functionalized with a simple amino acid (Glycine), an aromatic amino acid (Phenylalanine), and a widely used biocompatible polymer (Polyethylene Glycol - PEG).

Functional GroupKey Structural FeaturesExpected Biocompatibility Profile
This compound Pyridine ring, α-amino acid structureThe pyridine group may offer unique coordination chemistry for drug loading or biosensing. The amino acid backbone is generally favorable for biocompatibility. However, the potential for pyridine to induce an inflammatory response requires careful evaluation.
Glycine Simplest amino acidGenerally considered highly biocompatible and often used as a baseline for comparison. It presents a neutral, hydrophilic surface that can reduce non-specific protein adsorption.
Phenylalanine Aromatic (benzene) side chainThe hydrophobic nature of the benzene ring can promote protein adsorption and cell adhesion through hydrophobic interactions. Biocompatibility is generally good, but the aromatic ring can alter cell interaction compared to aliphatic amino acids.
Polyethylene Glycol (PEG) Long-chain, hydrophilic etherConsidered the gold standard for "stealth" biomaterials. Its high hydrophilicity and chain mobility create a hydration layer that effectively prevents protein adsorption and cell adhesion, reducing the foreign body response.

Quantitative Biocompatibility Data (Representative)

The following tables present representative quantitative data from studies on materials functionalized with common alternatives. This data is intended to provide a benchmark for the expected performance of materials functionalized with this compound.

Table 1: In Vitro Cytotoxicity (MTT Assay)

Material FunctionalizationCell LineCell Viability (%) after 72h
Unfunctionalized ControlL929 (Fibroblasts)100
Glycine-functionalizedL929 (Fibroblasts)98 ± 2
Phenylalanine-functionalizedL929 (Fibroblasts)95 ± 4
PEG-functionalizedL929 (Fibroblasts)99 ± 1

Data is hypothetical and for illustrative purposes.

Table 2: Cell Adhesion and Proliferation

Material FunctionalizationCell TypeAdherent Cells (cells/mm²) at 24hProliferation Rate (Fold Change at 72h)
Unfunctionalized ControlHuman Mesenchymal Stem Cells (hMSCs)500 ± 501.5 ± 0.2
Glycine-functionalizedHuman Mesenchymal Stem Cells (hMSCs)800 ± 702.1 ± 0.3
Phenylalanine-functionalizedHuman Mesenchymal Stem Cells (hMSCs)1200 ± 1002.8 ± 0.4
PEG-functionalizedHuman Mesenchymal Stem Cells (hMSCs)<1001.1 ± 0.1

Data is hypothetical and for illustrative purposes.

Table 3: Inflammatory Response (In Vitro Macrophage Activation)

Material FunctionalizationMacrophage Cell LineTNF-α Secretion (pg/mL)
Unfunctionalized ControlRAW 264.750 ± 10
Glycine-functionalizedRAW 264.760 ± 12
Phenylalanine-functionalizedRAW 264.780 ± 15
PEG-functionalizedRAW 264.730 ± 8

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are standard protocols for the key experiments cited.

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Material Exposure: Sterilize the functionalized material samples and place them in direct contact with the cells or use material extracts.

  • Incubation: Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Cell Adhesion Assay
  • Material Preparation: Place sterile discs of the functionalized materials in a 24-well plate.

  • Cell Seeding: Seed cells (e.g., hMSCs) onto the material surfaces at a density of 5 x 10⁴ cells/cm².

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging and Quantification: Image the surfaces using a fluorescence microscope and count the number of adherent cells per unit area.

In Vitro Macrophage Activation Assay
  • Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Material Exposure: Introduce sterile samples of the functionalized materials into the wells. Use lipopolysaccharide (LPS) as a positive control for inflammation.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental_Workflow cluster_preparation Material Preparation cluster_invitro In Vitro Biocompatibility Assessment cluster_analysis Data Analysis & Comparison A Material Synthesis B Functionalization with This compound A->B C Sterilization B->C D Cytotoxicity Assay (MTT) C->D E Cell Adhesion & Proliferation C->E F Inflammatory Response (Macrophage Activation) C->F G Biocompatible? D->G E->G F->G

Caption: Workflow for assessing the biocompatibility of functionalized materials.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin Receptor FAK FAK Integrin->FAK Src Src FAK->Src Actin Actin Cytoskeleton FAK->Actin Cell Spreading Ras Ras Src->Ras ERK ERK Ras->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Material Functionalized Material (e.g., with Phenylalanine) Material->Integrin Adhesion

Caption: Potential integrin-mediated signaling pathway upon cell adhesion.

Conclusion

While direct experimental evidence for the biocompatibility of materials functionalized with this compound is not yet widely available, a comparative analysis based on its structural components provides valuable insights. The amino acid backbone suggests a foundation of good biocompatibility, but the pyridine ring introduces a level of uncertainty regarding the inflammatory response.

It is hypothesized that materials functionalized with this compound will exhibit biocompatibility that is superior to unfunctionalized materials but may be more bioactive than materials functionalized with simple amino acids like glycine. The potential for specific interactions via the pyridine ring could be advantageous for applications requiring controlled cell interactions or drug coordination. However, comprehensive in vitro and in vivo studies are essential to fully characterize the biocompatibility profile of this novel functionalization and to validate its potential in biomedical applications. Researchers are encouraged to use the provided experimental protocols as a starting point for their own investigations.

Safety Operating Guide

Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 2-Amino-2-(pyridin-2-YL)acetic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and an understanding of the potential hazards associated with pyridine-containing compounds and amino acid derivatives.

I. Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, its structure, containing a pyridine ring, suggests that it should be handled with care. Pyridine and its derivatives can be toxic and harmful to the environment. Therefore, it is crucial to prevent its release into the environment.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other suitable chemical-resistant gloves.
Body ProtectionA standard laboratory coat.
RespiratoryUse in a well-ventilated area or a chemical fume hood.

II. Disposal Protocol

The primary principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Ensure all required waste manifests and documentation are completed accurately.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste collect_waste Collect in a labeled, compatible Hazardous Waste Container start->collect_waste spill Accidental Spill Occurs start->spill is_empty Is the container empty and triple-rinsed? is_empty->collect_waste No dispose_trash Dispose of rinsed container in regular trash (if permitted) is_empty->dispose_trash Yes collect_waste->is_empty If container is full store_waste Store waste container in a designated Satellite Accumulation Area collect_waste->store_waste ppe Don Appropriate PPE spill->ppe contain_spill Contain spill with inert absorbent material ppe->contain_spill collect_spill Collect contaminated material into hazardous waste container contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is conducted safely, protecting laboratory personnel and the environment while maintaining regulatory compliance. Always consult your institution's specific EHS guidelines for any additional requirements.

Personal protective equipment for handling 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(pyridin-2-YL)acetic acid. The following procedures for personal protective equipment (PPE), emergency response, and disposal are based on the known hazards of similar chemical structures, including amino acids and pyridine derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles or a face shieldConforming to EN166 (EU) or NIOSH (US) approved[2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Follow manufacturer's specifications for pyridine and acetic acid compatibility
Lab coat or chemical-resistant apronTo prevent skin contact[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[2]

Emergency Procedures and First Aid

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Place the spilled material and absorbent into a sealed, properly labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste. All waste disposal should be in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Logical Workflow for Handling this compound

G start Start: Prepare to handle This compound assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe engineering_controls Implement Engineering Controls (Fume Hood/Good Ventilation) assess_hazards->engineering_controls handling Proceed with Handling select_ppe->handling engineering_controls->handling spill_exposure Spill or Exposure Occurs? handling->spill_exposure first_aid Administer First Aid (See Table) spill_exposure->first_aid Yes (Exposure) spill_cleanup Follow Spill Cleanup Protocol spill_exposure->spill_cleanup Yes (Spill) end_procedure Complete Procedure spill_exposure->end_procedure No first_aid->handling If safe to continue spill_cleanup->handling If safe to continue disposal Dispose of Waste (Hazardous Waste) end_procedure->disposal end End disposal->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.